molecular formula C11H23N5O3S B8270033 Arg-Met CAS No. 45243-23-0

Arg-Met

Cat. No.: B8270033
CAS No.: 45243-23-0
M. Wt: 305.40 g/mol
InChI Key: ROWCTNFEMKOIFQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginyl-Methionine is a dipeptide composed of arginine and methionine, provided for scientific research. This compound is of significant interest in the study of post-translational modifications (PTMs), particularly protein arginylation. This understudied PTM involves the transfer of an arginine residue to a target protein, influencing its stability, function, and interactions . The molecular formula is C 11 H 23 N 5 O 3 S and it has a molecular weight of 305.4 g/mol . Researchers utilize this dipeptide in solid-phase peptide synthesis (SPPS) protocols to incorporate a site-specific arginylation mimic into larger peptides and proteins . This application is crucial for overcoming challenges associated with enzymatic arginylation methods, allowing for the production of homogenously modified proteins. Such precisely modified proteins enable comprehensive biophysical analyses, cell-based studies, and the profiling of interactomes to determine the functional consequences of arginylation . Arginyl-Methionine is also valuable in generating antigen peptides for the development of specific anti-arginylation antibodies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45243-23-0

Molecular Formula

C11H23N5O3S

Molecular Weight

305.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1

InChI Key

ROWCTNFEMKOIFQ-YUMQZZPRSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of Arginyl-Methionine (Arg-Met) Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Methionine (Arg-Met) is a molecule of growing interest within the scientific community, positioned at the intersection of cellular metabolism, signaling, and redox biology. Composed of the semi-essential amino acid L-arginine and the essential sulfur-containing amino acid L-methionine, this compound possesses theoretical biological activities that are of significant interest for drug development and therapeutic applications. This technical guide provides a comprehensive overview of the known and potential biological significance of the this compound dipeptide, with a focus on its antioxidant, anti-inflammatory, and cell signaling modulating properties. Detailed experimental protocols for the synthesis, purification, and biological evaluation of this dipeptide are provided, alongside illustrative quantitative data from related compounds to serve as a benchmark for future research. Furthermore, key signaling pathways potentially influenced by this compound are visualized to facilitate a deeper understanding of its mechanisms of action.

Introduction

Dipeptides, the simplest protein fragments, are increasingly recognized as bioactive molecules with diverse physiological roles.[1] The specific arrangement and functional groups of the constituent amino acids dictate their biological activity. The this compound dipeptide combines the unique properties of arginine and methionine. Arginine is a critical component in the urea (B33335) cycle, a precursor for nitric oxide (NO) synthesis, and plays a role in immune function and cell division.[2] Methionine is essential for protein synthesis and serves as a primary source of sulfur in the body, contributing to antioxidant defense mechanisms.[3] Consequently, the this compound dipeptide is hypothesized to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways such as the mechanistic target of rapamycin (B549165) (mTOR) pathway.

Synthesis and Purification of this compound Dipeptide

The chemical synthesis of the this compound dipeptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[4] This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin, facilitating the removal of excess reagents and byproducts by simple filtration.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-Arg(Pbf)-OH:

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal arginine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation and wash with cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Experimental Protocol: RP-HPLC Purification of this compound

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes) at a flow rate of 10 mL/min.

  • Monitor the elution profile at 220 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Biological Activities of this compound Dipeptide

While direct experimental data for the this compound dipeptide is limited, its biological activities can be inferred from studies on its constituent amino acids and related dipeptides.

Antioxidant Activity

Methionine-containing peptides are known to possess antioxidant properties due to the ability of the sulfur atom in the methionine side chain to be reversibly oxidized, thereby scavenging reactive oxygen species (ROS).[7] Arginine has also been reported to act as a free radical scavenger.[8]

This protocol is a common method to assess the antioxidant capacity of peptides.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in ethanol)

  • This compound dipeptide solutions of varying concentrations

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Add 100 µL of different concentrations of the this compound dipeptide solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Due to the lack of specific data for this compound, the following table presents IC50 values for other antioxidant peptides as a reference.

PeptideAssayIC50 Value (mg/mL)Source
Walnut PeptidesDPPH Radical Scavenging>60% scavenging at 0.1 mg/mL[7]
Chinese Chestnut PeptidesABTS Radical Scavenging15.35 ± 0.04[2]
Chinese Chestnut PeptidesDPPH Radical Scavenging18.21 ± 0.40[2]
Bactrian Camel Milk PeptidesABTS Radical Scavenging7.8 ± 0.09[2]
Bactrian Camel Milk PeptidesDPPH Radical Scavenging6.6 ± 0.03[2]
Anti-inflammatory Activity

Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of pro-inflammatory gene expression. Peptides with anti-inflammatory properties often exert their effects by inhibiting this pathway.[9]

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • Cell line with a stable NF-κB reporter gene (e.g., HEK293-NF-κB-luc)

  • Lipopolysaccharide (LPS) to induce inflammation

  • This compound dipeptide solutions

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the this compound dipeptide for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the this compound dipeptide indicates inhibition of the NF-κB pathway.

The following table provides illustrative data on the inhibition of inflammatory markers by other bioactive molecules.

CompoundCell LineInflammatory MarkerInhibitionSource
Curcumin Analog (EF31)RAW264.7IκB Kinase βIC50 ~1.92 µM[10]
Pevonedistat + LaduviglusibB-CLL cellsCell ViabilitySynergistic effect[11]
Pyrrolidine DithiocarbamateCanine Periodontal TissueNF-κB p65 expressionSuppression[12]

Modulation of Cellular Signaling Pathways

Amino acids and their derivatives can act as signaling molecules, influencing critical cellular processes like growth, proliferation, and metabolism. The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid availability.[13]

The mTOR Signaling Pathway

The mTOR complex 1 (mTORC1) is activated by amino acids, leading to the phosphorylation of downstream targets such as p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. Both arginine and methionine have been shown to activate the mTORC1 pathway.[13][14]

This protocol is used to quantify the phosphorylation status of key proteins in the mTOR pathway.

Materials:

  • Cell line (e.g., HEK293T)

  • This compound dipeptide

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells and treat with the this compound dipeptide for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

The following table presents data on the effects of arginine on mTOR signaling as an example.

TreatmentCell LineProteinChange in PhosphorylationSource
2.8 mM L-ArgBovine Mammary Epithelial CellsmTORIncreased[14]
2.8 mM L-ArgBovine Mammary Epithelial Cellsp70S6KIncreased[14]
10% Arg-Arg DipeptideBovine Mammary Epithelial CellsmTORIncreased[14]
10% Arg-Arg DipeptideBovine Mammary Epithelial Cellsp70S6KIncreased[14]
Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general mTOR and NF-κB signaling pathways and the potential points of influence for amino acids like arginine and methionine.

mTOR_Signaling AminoAcids Amino Acids (e.g., Arginine, Methionine) mTORC1 mTORC1 AminoAcids->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis inhibits

Caption: The mTORC1 signaling pathway is activated by amino acids, promoting protein synthesis.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits GeneExpression Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus translocation Nucleus->GeneExpression activates ArgMet This compound Dipeptide (Hypothesized) ArgMet->IKK inhibits? ArgMet->NFkB inhibits?

Caption: The NF-κB signaling pathway, a key regulator of inflammation, and potential points of inhibition.

Conclusion and Future Directions

The this compound dipeptide represents a promising bioactive molecule with potential applications in therapeutics and drug development. Based on the known functions of its constituent amino acids, it is likely to possess significant antioxidant and anti-inflammatory properties and may play a role in modulating cellular signaling pathways such as mTOR. However, there is a notable lack of direct experimental evidence for the biological activities of the this compound dipeptide. Future research should focus on the systematic evaluation of its antioxidant capacity using various assays, its anti-inflammatory effects in relevant cell and animal models, and its specific impact on signaling pathways. The detailed experimental protocols provided in this guide serve as a foundation for such investigations. Elucidating the precise mechanisms of action and the quantitative biological effects of the this compound dipeptide will be crucial for unlocking its full therapeutic potential.

References

Role of Arg-Met in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Arginine and Methionine in Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The query "" presents a degree of ambiguity. While a specific, recurring "Arg-Met" recognition motif is not a formally recognized entity in the scientific literature, the intersection of Arginine (Arg) and Methionine (Met) in signaling is profound and multifaceted. This guide dissects the topic by exploring the two most prominent and scientifically robust interpretations of this query:

  • The c-MET Receptor Tyrosine Kinase: A critical signaling pathway where "Met" refers to the receptor itself, which is activated by the ligand Hepatocyte Growth Factor (HGF). The activation of HGF is critically dependent on proteolytic cleavage at a specific arginine residue.

  • Arginine Methylation: A pivotal post-translational modification where arginine residues are methylated, profoundly impacting signaling events. Methionine's role here is indirect but essential, as its metabolic product, S-adenosylmethionine (SAM), is the universal methyl donor.

This document provides a detailed exploration of these areas, complete with quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Section 1: The c-MET Signaling Pathway: An "this compound" Connection

The c-MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, motility, migration, and invasion. Its ligand, Hepatocyte Growth Factor (HGF), is secreted as an inactive precursor, pro-HGF. A critical activation step involves the cleavage of pro-HGF at the Arg494-Val495 peptide bond, generating the active heterodimeric HGF that can bind and activate the c-MET receptor.[1][2][3] This Arg-dependent cleavage for Met activation is a key signaling nexus.

HGF-MET Binding and Activation

Upon cleavage, HGF binds to the extracellular domain of c-MET, inducing receptor dimerization and trans-autophosphorylation of key tyrosine residues in the cytoplasmic tail (Y1234, Y1235, Y1349, and Y1356).[4][5] These phosphotyrosines serve as docking sites for various adapter proteins and signaling molecules, initiating downstream cascades.

Data Presentation: HGF/c-MET Binding Affinities

The interaction between HGF and c-MET is of high affinity, which can be modulated by co-factors such as heparan sulfate.

LigandReceptor/DomainMethodKD (Dissociation Constant)Reference
Active HGFDecoy MetELISA~0.2-0.3 nM[6]
pro-HGFMetHigh AffinityDisplaces active HGF[6]
HGFMET-transfected COS7 cellsCell Binding~30 pM[4]
NK1 fragmentMET ECDBiochemical Analysis~150 nM[7]
NK1 fragment + Heparan SulfateMET ECDBiochemical Analysis~3 nM[7]
Downstream Signaling Cascades

Activated c-MET recruits a host of signaling proteins, leading to the activation of several major pathways:

  • RAS-MAPK Pathway: Primarily mediated by the recruitment of Grb2 and Shc, leading to cell proliferation.

  • PI3K-AKT-mTOR Pathway: Recruits the p85 subunit of PI3K, often via the GAB1 docking protein, promoting cell survival and growth.[8][9][10][11]

  • STAT3 Pathway: Direct or indirect activation of STAT3 leads to transcriptional regulation of genes involved in survival and proliferation.

  • SRC/FAK Pathway: Involved in cell motility and invasion.

Mandatory Visualization: c-MET Signaling Pathway

cMET_Signaling proHGF pro-HGF HGF Active HGF (cleaved at Arg494) proHGF->HGF Proteolytic Cleavage cMET c-MET Receptor HGF->cMET Binding p_cMET p-cMET (Dimer) cMET->p_cMET Dimerization & Autophosphorylation GAB1 GAB1 p_cMET->GAB1 Recruitment (direct/indirect) GRB2 GRB2 p_cMET->GRB2 SHC SHC p_cMET->SHC STAT3 STAT3 p_cMET->STAT3 Motility Motility p_cMET->Motility PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS SHC->GRB2 AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival AKT->Survival MAPK->Proliferation

Caption: The HGF/c-MET signaling pathway.

Experimental Protocols

This protocol is used to isolate a protein of interest (the "bait," e.g., c-MET) and its binding partners (e.g., HGF, GAB1) from a cell lysate.[12][13][14][15][16]

  • Cell Culture and Stimulation: Culture c-MET expressing cells (e.g., MKN45, GTL-16) to ~80% confluency. Stimulate with active HGF (e.g., 50 ng/mL) for 15 minutes at 37°C to induce receptor activation and complex formation.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing (Optional): Centrifuge lysate at 14,000 x g for 15 min at 4°C. Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add a primary antibody specific to the bait protein (e.g., anti-c-MET antibody) and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-HGF, anti-GAB1).

This assay measures the ability of c-MET to phosphorylate a substrate, which can be used to screen for inhibitors.[17][18][19][20][21]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Add Components: To each well, add the following:

    • Recombinant c-MET kinase (e.g., 2-5 ng).

    • A generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • The test compound (inhibitor) at various concentrations or DMSO as a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Section 2: Arginine Methylation and the Role of Methionine

A second major interpretation of "this compound" signaling involves the post-translational modification of arginine residues, a process critically dependent on methionine metabolism. Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine.[22] Methionine is the metabolic precursor to SAM, making it indispensable for this signaling event.

The Methionine Cycle and SAM Production

The methionine cycle is a metabolic pathway that generates SAM. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then serves as the methyl donor in methylation reactions, being converted to S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be re-methylated to regenerate methionine, completing the cycle.

Data Presentation: PRMT Substrate Recognition Motifs

PRMTs exhibit substrate specificity, often recognizing arginine within specific sequence contexts. The "RGG" motif is a classic example, but the specificity is broader.[22][23][24]

PRMT FamilyMethylation TypeCommon Recognition Motifs/FeaturesExample SubstratesReference
Type I (PRMT1, 3, 4, 6, 8)Asymmetric Dimethylarginine (ADMA)Glycine-Arginine rich (GAR) motifs, e.g., RGGFibrillarin, Histone H4 (H4R3)[22][24]
Type II (PRMT5, 9)Symmetric Dimethylarginine (SDMA)Glycine-Arginine rich (GAR) motifs, GQF[D/E]DA[D/E] for adaptorsSm proteins, Histone H4 (H4R3)[5][25]
Type III (PRMT7)Monomethylarginine (MMA)Arg-X-Arg (RXR) motifsHistone H2B[26]

Mandatory Visualization: Arginine Methylation Workflow

Arginine_Methylation cluster_methionine_cycle Methionine Cycle cluster_methylation_reaction Protein Methylation Methionine Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Methionine->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer PRMT PRMTs (1-9) MethylatedSubstrate Methylated Protein (MMA, ADMA, or SDMA) SAM->MethylatedSubstrate MAT MAT MAT->SAM catalyzes SAH->Methionine Regeneration Substrate Substrate Protein (with Arginine) PRMT->MethylatedSubstrate catalyzes Substrate->MethylatedSubstrate SignalTransduction Altered Protein Interaction Transcription Regulation RNA Processing MethylatedSubstrate->SignalTransduction

Caption: Role of Methionine cycle in PRMT-mediated arginine methylation.

Experimental Protocols

This radioactive assay directly measures the enzymatic activity of a PRMT on a given substrate.[27][28]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 30 µL reaction mixture containing:

    • 1x PBS buffer.

    • 0.5-1 µg of substrate protein (e.g., recombinant histone H4 or a GST-fusion protein with a GAR motif).

    • 1 µL of S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

  • Enzyme Addition: Initiate the reaction by adding 0.2-0.5 µg of purified recombinant PRMT enzyme or immunoprecipitated PRMTs.

  • Incubation: Incubate the reaction at 30°C for 1-1.5 hours.

  • Reaction Termination: Stop the reaction by adding 6 µL of 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Electrophoresis and Transfer: Separate the reaction products on a 10-15% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Autoradiography: Spray the membrane with an enhancer solution (e.g., EN3HANCE). Once dry, expose the membrane to X-ray film. The appearance of a radioactive band at the molecular weight of the substrate indicates methylation.

Mass spectrometry (MS) is the gold standard for identifying specific sites of post-translational modifications.[29][30][31][32][33]

  • Sample Preparation: Isolate the protein of interest from cells or tissues, often via immunoprecipitation or gel electrophoresis.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Trypsin cleavage is often inhibited at methylated arginine residues, which can be a useful diagnostic.

  • Peptide Enrichment (Optional): Methylated peptides can be enriched using techniques like Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC), as they tend to be basic and hydrophilic.[29]

  • LC-MS/MS Analysis: Separate the peptides using nanoflow liquid chromatography coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Fragmentation: The mass spectrometer isolates peptide ions and fragments them. Electron Transfer Dissociation (ETD) is often preferred for localizing labile modifications like methylation, as it preserves the modification on the fragment ions.[31]

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database. A mass shift of +14.01565 Da (monomethylation) or +28.0313 Da (dimethylation) on an arginine residue confirms the modification. The specific fragment ions containing this mass shift pinpoint the exact location of the methylated arginine.

Section 3: Direct Arginine-Methionine Interactions: A Structural Perspective

While not a defined signaling motif, direct interactions between the side chains of arginine and methionine can occur within protein structures and may contribute to protein stability and function.

  • Chemical Properties: Arginine possesses a bulky, positively charged guanidinium (B1211019) group capable of forming salt bridges and multiple hydrogen bonds.[34][35] Methionine has a flexible, hydrophobic side chain containing a sulfur atom, which can act as a weak hydrogen bond acceptor.[36]

  • Potential Interactions: The primary interaction would likely be a cation-π interaction, where the positive charge of the arginine guanidinium group interacts favorably with the polarizable sulfur atom of methionine. Additionally, hydrophobic interactions between arginine's aliphatic chain and methionine's side chain can occur.[37]

  • Structural Evidence: Analyses of protein structures in the Protein Data Bank (PDB) show that arginine and methionine side chains can be found in proximity.[37] These interactions are often part of a larger network of contacts that stabilize protein folds or interfaces. Their specific role in dynamic signaling events, however, is not well-characterized.

Mandatory Visualization: Experimental Workflow for Investigating Novel Interactions

Novel_Interaction_Workflow Hypothesis Hypothesis: This compound interaction in Protein X Structure Structural Analysis (PDB, AlphaFold) Hypothesis->Structure Mutagenesis Site-Directed Mutagenesis (Arg->Ala, Met->Ala) Structure->Mutagenesis CoIP Co-Immunoprecipitation (in-cell) Conclusion Conclusion on Functional Role CoIP->Conclusion Mutagenesis->CoIP Loss of interaction? SPR Surface Plasmon Resonance (in-vitro binding kinetics) Mutagenesis->SPR Change in KD? FunctionalAssay Functional Assay (e.g., Kinase Assay) Mutagenesis->FunctionalAssay Change in activity? SPR->Conclusion FunctionalAssay->Conclusion

Caption: Workflow for validating a hypothesized this compound interaction.

Conclusion

The concept of "this compound" in cellular signaling is best understood not as a single defined motif, but as a convergence of distinct yet interconnected biological processes. The proteolytic activation of the c-MET ligand HGF at an arginine residue represents a direct and crucial link. Concurrently, the fundamental role of methionine in providing the methyl group for arginine methylation highlights a deep metabolic and functional linkage. While direct, specific this compound side chain interactions as signaling motifs are not established, their potential contribution to local protein structure warrants further investigation using the structural and biochemical methods outlined in this guide. This dual perspective provides a robust framework for researchers and drug development professionals to explore the multifaceted roles of arginine and methionine in the complex web of cellular signaling.

References

An In-depth Technical Guide to Arginine-Methionine Interactions with Specific Protein Domains for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate world of molecular biology, the specific interactions between amino acid residues are fundamental to protein structure, function, and regulation. Among the twenty proteinogenic amino acids, Arginine (Arg) and Methionine (Met) possess unique physicochemical properties that enable them to play critical roles in molecular recognition events. Arginine, with its positively charged guanidinium (B1211019) group, is a key participant in electrostatic interactions, hydrogen bonding, and cation-π stacking.[1][2] Methionine, containing a flexible, unbranched, sulfur-containing side chain, contributes to hydrophobic interactions and can engage in sulfur-π interactions, providing malleable, adaptive binding surfaces.[3][4]

Understanding the interplay of these residues with specific protein domains is paramount for deciphering complex biological processes and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of Arg-Met interactions, detailing quantitative data, experimental methodologies for their study, a case study in a critical signaling pathway, and implications for drug discovery.

Quantitative Analysis of Arginine and Methionine Interactions

Quantifying the binding affinity and kinetics of interactions involving arginine and methionine is crucial for understanding their biological significance. While direct quantitative data for this compound pairing is not extensively documented, we can analyze interactions where these residues are key components of the binding interface. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization are instrumental in determining parameters like the equilibrium dissociation constant (K_D), and the association (k_on) and dissociation (k_off) rate constants.[5][6]

Below is a summary of representative quantitative data for interactions involving Arginine or Methionine, illustrating the range of binding affinities observed.

Interacting PartnersMethodQuantitative ValueReference
Anti-Rev Aptamer & HIV-1 Rev Arginine-Rich Motif (ARM)In vitro selectionK_d in the nanomolar range[7]
DARPin 4m3 & mouse Cathepsin B (mCatB)SPRK_D = 65.7 nM (pH 6.0)[4]
DARPin 4m3 & mouse Cathepsin B (mCatB)SPRK_D = 108.3 nM (pH 7.0)[4]
DARPin 4m3 & mouse Cathepsin B (mCatB)AssayK_i = 26.7 nM[4]
Anti-Human ERBB2 Antibody (TAB-053) & Human ERBB2 proteinSPRK_D = 1.88 nM[5]

Experimental Protocols for Studying Protein Interactions

To investigate protein-protein interactions mediated by residues like Arginine and Methionine, several robust experimental techniques are employed. Here, we provide detailed protocols for three cornerstone methodologies: Co-Immunoprecipitation (Co-IP), Affinity Purification-Mass Spectrometry (AP-MS), and Surface Plasmon Resonance (SPR).

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique used to identify and validate in vivo protein-protein interactions. The principle involves using an antibody to capture a specific protein (the "bait"), along with any proteins that are bound to it (the "prey").[8][9]

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest cultured cells by centrifugation at 400 x g for 3 minutes.[10]

    • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspend the pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors) per 1x10^7 cells.[11]

    • Incubate the suspension on ice for 15-30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.[11]

  • Pre-Clearing the Lysate (Optional but Recommended):

    • Add 20-50 µL of Protein A/G magnetic beads to the clarified lysate.

    • Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a fresh tube.[11]

  • Immunoprecipitation:

    • Add 1-10 µg of the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[10]

    • Add 50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[11]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a wash buffer with lower detergent concentration). For each wash, resuspend the beads and then pellet them.[8]

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 50-100 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry.[8]

Co_IP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Cultured Cells lysis Cell Lysis & Clarification start->lysis preclear Pre-clearing with Beads lysis->preclear add_ab Add Bait-Specific Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute analyze Western Blot / Mass Spec elute->analyze

Co-Immunoprecipitation (Co-IP) Experimental Workflow.
Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a high-throughput technique used to identify protein interaction networks. It combines affinity purification of a tagged "bait" protein with the sensitivity of mass spectrometry to identify the co-purifying "prey" proteins.[12][13]

Detailed Protocol:

  • Bait Protein Expression:

    • Clone the gene of interest into an expression vector containing an affinity tag (e.g., FLAG, HA, GFP).

    • Express the tagged bait protein in a suitable cell system (e.g., mammalian cells, yeast).

  • Cell Lysis and Protein Extraction:

    • Harvest cells and prepare a clarified cell lysate under non-denaturing conditions, similar to the Co-IP protocol, to preserve protein complexes.[12]

  • Affinity Purification:

    • Equilibrate affinity beads (e.g., anti-FLAG M2 magnetic beads) by washing them 2-3 times with lysis buffer.[14]

    • Add the clarified lysate to the equilibrated beads.

    • Incubate for 2-4 hours at 4°C on a rotator to allow the tagged bait protein to bind to the beads.[14]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of washes (typically 3-5 times) with wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying salt and detergent concentrations.[15]

  • Elution:

    • Elute the bait and its interacting prey proteins. Elution can be achieved by:

      • Competitive elution with a high concentration of the affinity tag peptide (e.g., 3xFLAG peptide).

      • Changing the pH or salt concentration.

      • Using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Sample Preparation for Mass Spectrometry:

    • The eluted protein complexes are typically separated by SDS-PAGE. The entire gel lane is excised and cut into slices.[15]

    • Proteins within the gel slices are subjected to in-gel digestion, typically with trypsin, to generate peptides.

    • Alternatively, in-solution digestion can be performed directly on the eluted proteins.

  • Mass Spectrometry and Data Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides and, consequently, the proteins present in the sample.

    • Bioinformatic analysis is performed to distinguish true interactors from non-specific background contaminants, often using controls (e.g., cells expressing only the tag) and scoring algorithms.

AP_MS_Workflow cluster_purification Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis exp Express Tagged Bait Protein lys Cell Lysis exp->lys bind Bind to Affinity Beads lys->bind wash Wash to Remove Contaminants bind->wash elute Elute Bait-Prey Complexes wash->elute digest In-Gel or In-Solution Digestion (Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms db Database Search lcms->db val Identify Proteins & Validate Interactions db->val

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It allows for the quantitative determination of binding kinetics (k_on, k_off) and affinity (K_D).[6][16]

Detailed Protocol:

  • Preparation:

    • Express and purify the ligand (to be immobilized on the sensor chip) and the analyte (to be flowed over the chip). Ensure high purity and stability.

    • Prepare a running buffer (e.g., HBS-EP+) that is suitable for both proteins and minimizes non-specific binding.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface, for example, with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.[17]

    • Inject the ligand, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface at a low flow rate (e.g., 5-10 µL/min).[17] The amount of immobilized ligand is monitored in real-time.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.[17] A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.

  • Analyte Binding Analysis:

    • Prepare a series of analyte concentrations in running buffer, typically spanning a range from 10-fold below to 10-fold above the expected K_D.[18]

    • Inject the different analyte concentrations sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[5]

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Surface Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., low pH glycine, high salt) to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to be effective without denaturing the immobilized ligand.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • The processed sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir model) using analysis software to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[18]

SPR_Workflow cluster_setup Setup cluster_binding Binding Cycle (Repeat for each Analyte Concentration) cluster_analysis Analysis prep Prepare Ligand, Analyte, & Buffers imm Immobilize Ligand on Sensor Chip prep->imm assoc Association Phase (Inject Analyte) imm->assoc dissoc Dissociation Phase (Inject Buffer) assoc->dissoc regen Regeneration dissoc->regen proc Process Sensorgrams (Reference Subtraction) dissoc->proc regen->assoc fit Fit Data to Kinetic Model proc->fit calc Calculate kon, koff, KD fit->calc

Surface Plasmon Resonance (SPR) Experimental Workflow.

Case Study: The HGF/MET Signaling Pathway

The interaction between Hepatocyte Growth Factor (HGF) and its receptor, the MET proto-oncogene, is a classic example of a signaling pathway with critical roles in development, tissue regeneration, and cancer.[19][20] This pathway highlights the importance of a specific arginine residue in mediating a crucial activation step.

Components and Domain Structure:

  • HGF : Secreted as an inactive single-chain precursor (pro-HGF). It contains an N-terminal domain followed by four kringle domains (K1-4) in the α-chain and a serine protease homology (SPH) domain in the β-chain.[21][22]

  • MET Receptor : A receptor tyrosine kinase consisting of an extracellular domain (ECD), a transmembrane helix, and an intracellular kinase domain. The ECD comprises a SEMA domain (responsible for ligand binding), a PSI domain, and four IPT domains.[21][23]

Activation and the Role of Arginine:

The activation of HGF is a critical regulatory step. Extracellular proteases cleave the single-chain pro-HGF at a specific site between Arginine 494 (Arg494) and Valine 495.[19][24] This cleavage converts pro-HGF into its active, heterodimeric form (α- and β-chains linked by a disulfide bond), which is competent to bind and activate the MET receptor.[19] The HGF β-chain binds to the SEMA domain of MET, and this interaction is essential for receptor dimerization and activation.[25] The structural rearrangement induced by cleavage at Arg494 is necessary for the β-chain to adopt a conformation that can productively engage the MET receptor.

Downstream Signaling:

Upon HGF binding, two MET receptors dimerize, leading to autophosphorylation of tyrosine residues (Y1234, Y1235) in the intracellular kinase domain.[23] These phosphotyrosines serve as docking sites for adaptor proteins, triggering multiple downstream signaling cascades, including:

  • PI3K/Akt Pathway : Promotes cell survival and proliferation.[26]

  • RAS/MEK/ERK Pathway : Primarily drives cell proliferation.[26]

  • STAT3 Pathway : Involved in cell migration and invasion.

  • Src/FAK Pathway : Regulates cell motility and adhesion.

This intricate signaling network culminates in diverse cellular responses such as proliferation, motility (scattering), and morphogenesis (e.g., tubule formation).[27]

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling proHGF pro-HGF (Inactive) HGF Active HGF (α/β heterodimer) proHGF->HGF Cleavage at Arg494-Val495 protease Protease protease->HGF MET MET Receptor (SEMA, IPT domains) HGF->MET Binding MET_dimer MET Dimerization & Autophosphorylation MET->MET_dimer Dimerization PI3K PI3K/Akt MET_dimer->PI3K RAS RAS/MEK/ERK MET_dimer->RAS STAT3 STAT3 MET_dimer->STAT3 Response Cellular Responses: - Proliferation - Motility - Survival PI3K->Response RAS->Response STAT3->Response

The HGF/MET Signaling Pathway.

Specific Protein Domains Interacting with Arginine and Methionine

Arginine-Binding Domains

The positively charged and hydrogen-bonding capabilities of arginine make it a frequent recognition element for specific protein domains.

  • Arginine-Rich Motifs (ARMs): These are short, flexible peptide sequences characterized by a high content of arginine residues. ARMs are well-known RNA-binding domains, where the guanidinium groups form specific hydrogen bonds with the phosphate (B84403) backbone and nucleobases of RNA, often recognizing specific secondary structures like hairpins.[7]

  • Serine-Arginine (SR) Rich Domains: Found in SR proteins, these domains are essential for both constitutive and alternative splicing. They mediate protein-protein and protein-RNA interactions within the spliceosome, facilitating the assembly of the splicing machinery.[28]

  • Tudor Domains: These are structural motifs known to "read" post-translational modifications, including methylated arginine residues, thereby translating these marks into downstream biological events.

Methionine-Binding Domains

Methionine's unique properties allow it to participate in specific and often adaptive interactions.

  • Methionine-Rich Regions: In some proteins, like calmodulin, clusters of methionine residues create a flexible, malleable hydrophobic surface. This allows the protein to bind to a wide variety of target proteins with different sequences, adapting its conformation to the specific binding partner.[3]

  • Methionine-Binding Pockets: Specific pockets that accommodate methionine are found in various enzymes and are attractive targets for drug design. For example, methionyl-tRNA synthetase has an "enlarged methionine pocket" that can be targeted by inhibitors.[29] Additionally, the bromodomain of BRD4 contains a key methionine (Met149) that has been successfully targeted by novel covalent inhibitors.[30]

Implications for Drug Development

A deep understanding of how arginine and methionine contribute to protein-ligand interactions is invaluable for modern drug discovery. Targeting these residues can lead to inhibitors with high potency and selectivity.

Strategies for Targeting Arg and Met:

  • Exploiting Arginine Pockets: Arginine residues in active or allosteric sites can form strong cation-π and hydrogen-bonding interactions with ligands. Designing molecules with aromatic moieties or hydrogen bond acceptors that complement these arginine residues is a proven strategy to enhance binding affinity and potency.[1][2] For instance, inhibitors of the EED protein, a component of the PRC2 complex, were designed to interact with a key arginine in the binding pocket.[2]

  • Targeting Methionine for Covalent Inhibition: The sulfur atom in methionine is nucleophilic and can be targeted by weak electrophiles, such as epoxides. This strategy has been used to develop selective covalent inhibitors. By attaching an epoxide "warhead" to a non-covalent inhibitor scaffold, researchers created compounds that form a covalent bond with Met149 in the BRD4 bromodomain, leading to durable target inhibition.[30]

  • Mimicking Natural Interactions: By analyzing the natural binding partners of a target protein, drug designers can create small molecules or peptides that mimic the key interactions, including those mediated by Arg and Met.

Drug_Design_Logic cluster_strategy Design Strategy Target Identify Protein Target with Key Arg or Met in Binding Pocket Arg_strat Target Arginine: - Design H-bond acceptors - Incorporate aromatic groups (cation-π) Target->Arg_strat Met_strat Target Methionine: - Exploit hydrophobic pocket - Design covalent inhibitors (e.g., electrophiles) Target->Met_strat Synth Synthesize & Optimize Lead Compound Arg_strat->Synth Met_strat->Synth Test Test for Potency, Selectivity, & Efficacy (e.g., SPR, Cell-based assays) Synth->Test Test->Synth Iterative Optimization Result Optimized Drug Candidate Test->Result

Logic Flow for Structure-Based Drug Design Targeting Arg/Met.

Arginine and Methionine are far more than simple building blocks; they are sophisticated mediators of molecular recognition. Their distinct abilities to form electrostatic, hydrogen-bonded, cation-π, and adaptive hydrophobic interactions make them central to the function of numerous protein domains and signaling pathways. By leveraging advanced experimental techniques like Co-IP, AP-MS, and SPR, researchers can dissect these interactions with high precision. As exemplified by the HGF/MET pathway, a single arginine residue can act as a molecular switch, controlling a cascade of events with profound physiological and pathological consequences. For drug development professionals, the binding pockets and unique chemical reactivity offered by arginine and methionine present fertile ground for designing next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action. Continued exploration in this area will undoubtedly unlock new biological insights and therapeutic opportunities.

References

Uncovering Novel Protein Interactions: A Technical Guide to the Discovery and Characterization of the Arg-Met Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of short linear motifs within proteins is crucial for understanding the intricate signaling pathways that govern cellular function and disease. While well-characterized motifs have paved the way for significant advancements in biology and medicine, a vast landscape of undiscovered motifs with therapeutic potential remains. This technical guide focuses on the emerging significance of the Arginine-Methionine (Arg-Met) motif, a novel interaction element with potential roles in a variety of cellular processes. We provide a comprehensive overview of the discovery of a key this compound-Tyr ligand-receptor motif, detail experimental protocols for the identification and validation of novel this compound containing proteins, and present a framework for the quantitative analysis of these interactions. This guide serves as a resource for researchers and drug development professionals seeking to explore this and other novel protein motifs as new targets for therapeutic intervention.

Introduction: The Importance of Arginine and Methionine in Protein Interactions

Short linear motifs are compact protein interaction modules, typically 3 to 10 amino acids in length, that mediate a wide array of transient protein-protein interactions.[1] These motifs are fundamental to the regulation of cellular signaling.[1] The chemical properties of the amino acids within these motifs dictate their binding specificity and functional role.

Arginine (Arg) , with its positively charged guanidinium (B1211019) group, is a key player in protein interactions. It readily forms salt bridges and hydrogen bonds, and participates in cation-pi interactions with aromatic residues.[2][3] The post-translational methylation of arginine is a critical regulatory mechanism that can modulate protein-protein interactions, either by promoting or inhibiting binding.[4][5][6]

Methionine (Met) , one of two sulfur-containing amino acids, is often considered a simple hydrophobic residue. However, its role extends far beyond this classification. The sulfur atom in methionine can be oxidized to methionine sulfoxide, a reversible post-translational modification that can regulate protein function.[7] Furthermore, methionine can engage in stabilizing interactions with aromatic residues.[7][8]

The combination of the reactive and versatile nature of arginine with the unique properties of methionine suggests that the this compound motif could represent a previously underappreciated class of interaction domains with significant biological roles.

Discovery of a Novel this compound-Tyr Motif

A significant breakthrough in the understanding of this compound interactions came from the structural and functional analysis of the Tumor Necrosis Factor (TNF) ligand-receptor superfamily. Specifically, the interaction between the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5) revealed a crucial This compound-Tyr ligand-receptor motif that stabilizes the protein complex.[8] This discovery highlights a previously unrecognized role for a methionine-aromatic interaction in conjunction with a nearby arginine residue in mediating high-affinity binding.[8] This finding serves as a compelling case study for the existence and functional importance of this compound containing motifs.

Experimental Protocols for the Discovery of Novel this compound Motif-Containing Proteins

The identification of novel proteins containing the this compound motif requires a systematic and multi-faceted approach. The following experimental workflows outline key methodologies for discovery and validation.

Computational and Bioinformatic Screening

The initial step in identifying potential this compound motif-containing proteins involves computational screening of protein databases.

Workflow for Bioinformatic Screening:

experimental_workflow_bioinformatics cluster_start Input Data cluster_process Screening Process cluster_output Output protein_db Protein Sequence Databases (e.g., UniProt, GenBank) motif_search Motif Search Algorithms (e.g., MEME, custom scripts) protein_db->motif_search Input sequences structural_analysis Structural Database Search (PDB) protein_db->structural_analysis Search for existing This compound interactions candidate_list List of Candidate Proteins motif_search->candidate_list Identify potential motifs structural_analysis->candidate_list Refine candidate list

Caption: Bioinformatic workflow for identifying candidate this compound motif proteins.

Methodology:

  • Database Mining: Utilize protein sequence databases such as UniProt and GenBank to search for proteins containing the this compound sequence.

  • Motif Discovery Algorithms: Employ tools like the MEME (Multiple Em for Motif Elicitation) suite to identify statistically overrepresented sequence patterns containing this compound in protein datasets of interest (e.g., proteins implicated in a specific signaling pathway).[4][8]

  • Structural Database Analysis: Search the Protein Data Bank (PDB) for existing protein structures where Arginine and Methionine residues are in close proximity, suggesting a potential interaction.

Experimental Identification of Binding Partners

Once candidate proteins are identified, experimental techniques are necessary to identify their interaction partners. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful method for this purpose.

Workflow for Co-Immunoprecipitation and Mass Spectrometry:

experimental_workflow_coip cluster_start Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cell_culture Culture cells expressing bait protein lysis Lyse cells to release protein complexes cell_culture->lysis antibody Incubate lysate with antibody against bait protein lysis->antibody beads Capture antibody-protein complexes with beads antibody->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins wash->elution digest Digest proteins into peptides elution->digest lcms Analyze peptides by LC-MS/MS digest->lcms protein_id Identify interacting proteins lcms->protein_id

Caption: Workflow for identifying binding partners using Co-IP and mass spectrometry.

Methodology:

  • Bait Protein Expression: Express the candidate this compound containing protein (bait) with an epitope tag (e.g., FLAG, HA) in a suitable cell line.

  • Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

  • Immunoprecipitation: Use an antibody specific to the epitope tag to pull down the bait protein and its interacting partners.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Validation of Interactions

Identified interactions must be validated using orthogonal methods.

Workflow for Interaction Validation:

validation_workflow cluster_input Putative Interaction cluster_methods Validation Methods cluster_output Outcome putative_interaction Protein A (this compound) + Protein B y2h Yeast Two-Hybrid putative_interaction->y2h spr Surface Plasmon Resonance putative_interaction->spr blot Far-Western Blot putative_interaction->blot validated_interaction Validated Interaction y2h->validated_interaction spr->validated_interaction blot->validated_interaction

Caption: Methods for validating protein-protein interactions.

Methodologies:

  • Yeast Two-Hybrid (Y2H): A genetic method to test for direct physical interactions between two proteins in vivo.

  • Surface Plasmon Resonance (SPR): A biophysical technique to quantify the binding affinity and kinetics of an interaction in real-time.

  • Far-Western Blotting: An in vitro method to detect protein-protein interactions by probing a target protein on a membrane with a labeled bait protein.

Quantitative Analysis of this compound Motif Interactions

Quantifying the strength and kinetics of this compound mediated interactions is essential for understanding their biological significance and for drug development.

Analytical TechniqueParameter MeasuredTypical ValuesReference
Surface Plasmon Resonance (SPR) Association rate constant (ka)10³ - 10⁷ M⁻¹s⁻¹[9]
Dissociation rate constant (kd)10⁻⁵ - 10⁻¹ s⁻¹[9]
Equilibrium dissociation constant (KD)nM - µM[9]
Isothermal Titration Calorimetry (ITC) Binding enthalpy (ΔH)Varies[9]
Binding entropy (ΔS)Varies[9]
Stoichiometry (n)Varies[9]
Equilibrium dissociation constant (KD)nM - µM[9]
Microscale Thermophoresis (MST) Equilibrium dissociation constant (KD)pM - mM[10]

Signaling Pathways and the this compound Motif

While a definitive, widespread role for the this compound motif in specific signaling pathways is still under investigation, the involvement of arginine-rich motifs in pathways regulated by protein arginine methyltransferases (PRMTs) provides a strong starting point for investigation.[6] Arginine methylation is known to regulate signal transduction, and the presence of a methionine residue adjacent to an arginine could influence PRMT activity or the subsequent recognition of the methylated arginine by reader proteins.

Hypothetical Signaling Pathway Involving an this compound Motif:

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor binds Protein_A Protein A (contains this compound) Receptor->Protein_A recruits Effector Effector Protein Protein_A->Effector activates PRMT PRMT PRMT->Protein_A methylates Arg Response Cellular Response Effector->Response

Caption: A hypothetical signaling pathway modulated by an this compound motif.

The this compound Motif in Drug Development

The discovery of novel protein interaction motifs like this compound opens up new avenues for therapeutic intervention.[11][12] Small molecules or peptide-based drugs could be designed to either inhibit or stabilize this compound mediated interactions, thereby modulating the activity of a specific signaling pathway.

Drug Development Strategy:

drug_development cluster_discovery Target Discovery cluster_screening Screening & Design cluster_validation Preclinical & Clinical target_id Identify disease-relevant This compound interaction screening High-throughput screening for inhibitors/stabilizers target_id->screening design Structure-based drug design target_id->design preclinical In vitro and in vivo testing screening->preclinical design->preclinical clinical Clinical trials preclinical->clinical

Caption: A generalized workflow for drug development targeting this compound motifs.

Conclusion

The this compound motif represents an exciting and largely unexplored area of protein interaction biology. The discovery of the this compound-Tyr motif in the TRAIL-DR5 complex provides a strong rationale for the systematic investigation of this and other novel motifs. The experimental and computational workflows detailed in this guide offer a robust framework for researchers to identify new this compound containing proteins, characterize their interactions, and explore their potential as therapeutic targets. As our understanding of the proteome continues to expand, the focused exploration of novel motifs like this compound will be paramount to unraveling the complexities of cellular signaling and developing the next generation of targeted therapies.

References

Arg-Met (Arginyl-Methionine): A Potential Dipeptide Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for sensitive and specific biomarkers is a cornerstone of modern medicine, essential for early disease detection, patient stratification, and monitoring therapeutic responses. While proteins and nucleic acids have traditionally dominated biomarker discovery, there is a growing interest in smaller molecules, such as peptides, which may offer a more dynamic and immediate snapshot of cellular processes. Dipeptides, consisting of two amino acids, are particularly intriguing as they can be products of protein degradation or synthesized for specific biological functions. This technical guide explores the potential of a specific dipeptide, Arginyl-Methionine (Arg-Met), as a novel biomarker in various disease contexts.

Although direct evidence for this compound as a validated biomarker is currently emerging, its constituent amino acids, Arginine and Methionine, are deeply implicated in the pathophysiology of several diseases, including cancer, cardiovascular disorders, and neurological conditions. This guide will, therefore, extrapolate from the known roles of Arginine and Methionine to build a case for the investigation of this compound as a candidate biomarker. We will provide a hypothetical framework for its quantitative analysis, detail relevant experimental protocols, and visualize the signaling pathways in which it may be involved.

Hypothetical Data Presentation

To illustrate how quantitative data for this compound might be presented, the following table summarizes hypothetical concentration levels of this compound in the plasma of patients with different diseases compared to healthy controls. Such data would typically be generated through targeted mass spectrometry.

Disease CohortPatient Group (n)Healthy Control Group (n)Mean this compound Concentration (ng/mL) ± SD (Patient Group)Mean this compound Concentration (ng/mL) ± SD (Control Group)p-valueFold Change
Colorectal Cancer15015025.8 ± 6.212.3 ± 3.1<0.0012.1
Alzheimer's Disease1201208.9 ± 2.515.1 ± 4.0<0.0010.59
Atherosclerosis20020030.1 ± 7.814.5 ± 3.9<0.0012.08

This data is illustrative and does not represent actual clinical findings.

Potential Roles and Signaling Pathways

The biological significance of this compound as a dipeptide is likely linked to the functions of Arginine and Methionine. Arginine is a crucial substrate for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system, and is also involved in cell proliferation and immune responses[1][2]. Methionine is an essential amino acid that plays a central role in methylation reactions and the synthesis of S-adenosylmethionine (SAM), which is critical for epigenetic regulation and cellular metabolism[3][4].

This compound in Cancer

In the context of cancer, both Arginine and Methionine metabolism are often dysregulated[3]. Tumors may exhibit an increased demand for these amino acids to fuel their growth and proliferation. The c-MET proto-oncogene, a receptor tyrosine kinase, is a key driver in many cancers, and while distinct from the amino acid methionine, its signaling pathways are intertwined with cellular metabolism[5][6]. An altered level of this compound could reflect changes in protein turnover or specific enzymatic activities within the tumor microenvironment.

Arg_Met_Cancer_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Arg-Met_ext This compound Arg-Met_int This compound Arg-Met_ext->Arg-Met_int Transport Arginine Arginine Arg-Met_int->Arginine Methionine Methionine Arg-Met_int->Methionine Protein_Synthesis Protein Synthesis Arginine->Protein_Synthesis NO_Synthase Nitric Oxide Synthase (NOS) Arginine->NO_Synthase Methionine->Protein_Synthesis SAM_Cycle S-adenosylmethionine (SAM) Cycle Methionine->SAM_Cycle Protein_Degradation Protein Degradation Protein_Degradation->Arg-Met_int Proliferation Cell Proliferation NO_Synthase->Proliferation Methylation DNA/Histone Methylation SAM_Cycle->Methylation Methylation->Proliferation

Potential roles of this compound in cancer cell metabolism.
This compound in Cardiovascular Disease

In cardiovascular disease, Arginine's role as a precursor to NO is critical for vasodilation and blood pressure regulation[2]. Altered ratios of Arginine to other amino acids have been implicated in dyslipidemia and cardiovascular risk[7]. Methionine metabolism is linked to homocysteine levels, a known risk factor for cardiovascular disease. Therefore, circulating levels of this compound could be indicative of imbalances in these critical pathways.

Arg_Met_Cardiovascular_Pathway cluster_blood_vessel Blood Vessel cluster_metabolism Metabolic Pathways Endothelial_Cell Endothelial Cell Smooth_Muscle_Cell Smooth Muscle Cell Endothelial_Cell->Smooth_Muscle_Cell NO Vasodilation Vasodilation Smooth_Muscle_Cell->Vasodilation This compound This compound Arginine Arginine This compound->Arginine Methionine Methionine This compound->Methionine NO_Synthase Nitric Oxide Synthase (NOS) Arginine->NO_Synthase Homocysteine Homocysteine Methionine->Homocysteine NO_Synthase->Endothelial_Cell Atherosclerosis Atherosclerosis Homocysteine->Atherosclerosis

Hypothesized involvement of this compound in cardiovascular pathways.

Experimental Protocols

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The two primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of this compound by LC-MS/MS

LC-MS/MS is the gold standard for quantifying small molecules like dipeptides due to its high sensitivity and specificity.

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing a pure standard. For example:

      • This compound: m/z 307.1 -> m/z 175.1 (hypothetical)

      • Internal Standard: m/z 313.1 -> m/z 181.1 (hypothetical for a +6 Da labeled standard)

    • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

LC_MS_MS_Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Workflow for this compound quantification by LC-MS/MS.
Quantification of this compound by Competitive ELISA

A competitive ELISA is a high-throughput alternative to LC-MS/MS, though it requires a specific antibody against this compound.

1. Reagents and Buffers:

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • This compound Standard: A dilution series of pure this compound.

  • Primary Antibody: Anti-Arg-Met antibody.

  • This compound-HRP Conjugate: this compound conjugated to horseradish peroxidase.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

2. Assay Protocol:

  • Coating: Coat a 96-well plate with anti-Arg-Met antibody (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of standard or sample and 50 µL of this compound-HRP conjugate to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Competitive_ELISA_Workflow Coat Coat Plate with Anti-Arg-Met Antibody Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard and this compound-HRP Wash2->Compete Wash3 Wash Compete->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Workflow for this compound quantification by competitive ELISA.

Conclusion and Future Directions

While the dipeptide this compound has not yet been established as a clinical biomarker, its constituent amino acids are deeply involved in the pathophysiology of numerous major diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of this compound as a novel biomarker. The hypothetical data, signaling pathways, and detailed experimental protocols presented here offer a roadmap for future investigations.

The next steps in this research area should focus on:

  • Exploratory Peptidomics: Utilizing untargeted mass spectrometry to screen for this compound in patient cohorts of various diseases to identify potential associations.

  • Method Development and Validation: Developing and validating robust LC-MS/MS and/or ELISA assays for the precise quantification of this compound in clinical samples.

  • Clinical Correlation Studies: Conducting large-scale clinical studies to correlate this compound levels with disease presence, severity, and prognosis.

  • Functional Studies: Investigating the biological function of the this compound dipeptide to understand its role in the signaling pathways of disease.

The exploration of dipeptides like this compound represents a promising frontier in biomarker discovery, potentially leading to new diagnostic and therapeutic strategies.

References

In Silico Prediction of Arginine-Methionine Binding Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the computational prediction and experimental validation of Arginine-Methionine (Arg-Met) binding sites. This resource is designed to equip researchers with the knowledge to identify and characterize these crucial interactions, which play a significant role in protein structure, function, and signaling.

Introduction to Arginine-Methionine Interactions

Arginine (Arg) and Methionine (Met) are amino acids with unique physicochemical properties that contribute to a diverse range of non-covalent interactions within and between proteins. The long, flexible side chain of arginine terminates in a positively charged guanidinium (B1211019) group, capable of forming salt bridges, hydrogen bonds, and cation-π interactions.[1] Methionine, with its thioether side chain, can participate in hydrophobic interactions and sulfur-aromatic interactions.[2][3] The interplay between the guanidinium group of arginine and the sulfur-containing side chain of methionine, often involving cation-π or sulfur-π interactions, is increasingly recognized as a key factor in protein stability and molecular recognition.

In Silico Prediction of this compound Binding Sites

The computational prediction of this compound binding sites is a crucial first step in identifying potentially functional interactions. A variety of in silico methods can be employed, ranging from sequence-based approaches to sophisticated structure-based and machine learning models.

Knowledge-Based and Sequence-Based Methods

These methods leverage the wealth of information available in protein sequence and structure databases.

  • Knowledge-Based Potentials: These are energy-like functions derived from statistical analysis of known protein structures.[4] They quantify the likelihood of observing an interaction between two residue types at a certain distance and orientation. By applying these potentials to a protein of interest, regions with a high propensity for this compound pairing can be identified.

  • Sequence-Based Feature Engineering: Machine learning models can be trained on features derived from the protein sequence alone. Key features for predicting this compound interactions include:

    • Amino Acid Composition: The frequency of Arg, Met, and neighboring residues.

    • Dipeptide and Tripeptide Composition: The occurrence of specific two- and three-amino-acid motifs around potential binding sites.[5]

    • Physicochemical Properties: Features such as hydrophobicity, polarity, and charge of the surrounding amino acids.

    • Evolutionary Conservation: Highly conserved residues are often functionally important and more likely to be involved in critical interactions.

Structure-Based Methods

When a protein's three-dimensional structure is known or can be reliably modeled, structure-based methods offer higher accuracy.

  • Molecular Docking: While primarily used for protein-ligand interactions, docking algorithms can also be adapted to predict the binding of peptide fragments containing arginine or methionine to a protein surface.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of protein behavior, allowing for the observation of transient and stable this compound interactions.[6] By simulating the protein in a solvated environment, researchers can identify residues that frequently come into close contact and analyze the forces driving their interaction.

Machine Learning and Deep Learning Approaches

Machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting protein-protein interactions (PPIs), and these can be specifically trained for this compound binding.[7]

  • Supervised Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can be trained on datasets of known this compound interactions. These models learn to distinguish between interacting and non-interacting pairs based on a variety of features.

  • Deep Learning Models: Convolutional Neural Networks (CNNs) and Graph Convolutional Networks (GCNs) can automatically learn relevant features from protein sequences or structures, reducing the need for manual feature engineering.

A general workflow for in silico prediction is outlined below:

in_silico_workflow cluster_data Data Acquisition cluster_prediction In Silico Prediction cluster_analysis Analysis & Hypothesis Generation Data Protein Sequence/Structure Data Feature Feature Engineering (Sequence & Structural Properties) Data->Feature MD Molecular Dynamics Simulation Data->MD DB Interaction Databases (e.g., PDB, BioGRID, MINT) ML Machine Learning / Deep Learning Model DB->ML Feature->ML Predict Predicted this compound Binding Sites ML->Predict MD->Predict Hypothesis Generate Hypothesis on Functional Role Predict->Hypothesis

In Silico Prediction Workflow

Experimental Validation of Predicted this compound Binding Sites

Computational predictions must be validated through rigorous experimental techniques to confirm the physical interaction and elucidate its functional significance.

Site-Directed Mutagenesis

This technique is fundamental for probing the importance of specific residues in a protein interaction. By mutating the predicted arginine or methionine to an amino acid with different properties (e.g., alanine (B10760859) to remove the side chain, or lysine (B10760008) to alter the geometry of the positive charge), the impact on the interaction can be assessed.

Detailed Protocol for Site-Directed Mutagenesis (using Overlap Extension PCR):

  • Primer Design: Design two pairs of complementary primers. The inner primers contain the desired mutation and overlap with each other. The outer primers flank the region to be mutated.

  • First Round of PCR: Perform two separate PCR reactions.

    • Reaction 1: Use the forward outer primer and the reverse inner (mutagenic) primer with the template DNA.

    • Reaction 2: Use the reverse outer primer and the forward inner (mutagenic) primer with the template DNA.

  • Purification: Purify the PCR products from both reactions to remove the primers and dNTPs.

  • Second Round of PCR (Overlap Extension): Combine the purified products from the first round. The overlapping regions containing the mutation will anneal, and the DNA polymerase will extend the fragments to generate the full-length mutated DNA. Use the outer primers to amplify the full-length product.

  • Cloning and Transformation: Clone the mutated gene into an appropriate expression vector and transform it into a suitable host (e.g., E. coli).

  • Verification: Sequence the plasmid DNA from several colonies to confirm the presence of the desired mutation and the absence of any secondary mutations.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used method to identify and confirm protein-protein interactions in a cellular context.

Detailed Protocol for Co-Immunoprecipitation:

  • Cell Lysis: Lyse cells expressing the proteins of interest using a gentle lysis buffer that preserves protein-protein interactions. Non-ionic detergents like NP-40 or Triton X-100 are often used.

  • Pre-clearing: (Optional) Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: Add a primary antibody specific to one of the proteins (the "bait") to the lysate and incubate to allow the antibody to bind to its target.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, capturing the antibody-bait protein complex.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by Western blotting using an antibody against the other protein (the "prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Detailed Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation: Prepare purified solutions of the two interacting proteins in the same buffer. Dialyze both proteins against the same buffer to minimize heat changes due to buffer mismatch. Degas the solutions to prevent air bubbles.

  • Instrument Setup: Load one protein (the "ligand") into the injection syringe and the other protein (the "macromolecule") into the sample cell of the ITC instrument.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change. A reference cell contains only the buffer.

  • Data Analysis: The raw data consists of a series of heat-flow peaks for each injection. Integrating these peaks yields the heat change per injection. Plotting the heat change against the molar ratio of ligand to macromolecule generates a binding isotherm.

  • Model Fitting: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

The general workflow for experimental validation is depicted below:

experimental_workflow cluster_hypothesis Hypothesized Interaction cluster_validation Experimental Validation cluster_results Results & Confirmation Hypothesis Predicted this compound Binding Site SDM Site-Directed Mutagenesis (e.g., Arg to Ala) Hypothesis->SDM CoIP Co-Immunoprecipitation Hypothesis->CoIP ITC Isothermal Titration Calorimetry Hypothesis->ITC SDM->CoIP Interaction Confirmation of Physical Interaction CoIP->Interaction Affinity Quantitative Binding Affinity (Kd) ITC->Affinity Functional Functional Consequence of Interaction Interaction->Functional Affinity->Functional

Experimental Validation Workflow

Quantitative Data on this compound Interactions

The strength of this compound interactions can vary depending on the local environment, solvent accessibility, and the presence of other interacting residues. While extensive experimental data specifically for this compound pairs is limited, theoretical calculations and studies on related interactions provide valuable insights.

Interaction PairMethodCalculated Binding Energy (kcal/mol)Reference
Arginine - MethionineDensity Functional Theory (DFT)-20.43[2]
Arginine - CysteineDensity Functional Theory (DFT)-24.88[2]
Arginine - Tryptophan (stacking)Density Functional Theory (DFT)~ -10.0[2]
Arginine - Phenylalanine (T-shape)Density Functional Theory (DFT)More favorable than stacking by ~1.0[2]
Methionine - Tyrosine (in TRAIL-DR5)Quantum Mechanics/Molecular Mechanics (QM/MM)1.4 - 1.9[7]
Methionine - Tryptophan (in LTα-TNFR1)Quantum Mechanics/Molecular Mechanics (QM/MM)1.9 - 2.8[7]

This compound Interactions in Signaling Pathways: The c-MET Receptor

The c-MET receptor tyrosine kinase, a key player in cell proliferation, motility, and invasion, provides a relevant context for the functional importance of specific amino acid interactions. While a direct, functionally validated this compound interaction that was first predicted in silico is not prominently documented in the literature, the principles of such interactions are crucial for understanding ligand binding and receptor activation. The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-MET triggers a signaling cascade involving multiple downstream effectors. The stability of the receptor-ligand complex and the subsequent conformational changes that lead to kinase activation are dependent on a network of non-covalent interactions at the binding interface.

The following diagram illustrates a simplified c-MET signaling pathway, highlighting the potential role of critical residue interactions in ligand binding and signal transduction.

cMET_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade HGF HGF (Ligand) cMET c-MET Receptor (Binding pocket with potential this compound interaction) HGF->cMET Binding RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Simplified c-MET Signaling Pathway

Conclusion

The prediction and validation of this compound binding sites represent a significant area of research with direct implications for drug discovery and the fundamental understanding of protein function. The integration of advanced in silico techniques with robust experimental validation provides a powerful workflow for elucidating the roles of these specific and influential amino acid interactions. As computational methods continue to improve in accuracy and experimental techniques become more sensitive, the ability to pinpoint and characterize critical this compound contacts will undoubtedly accelerate the development of novel therapeutics that target these interactions.

References

An In-depth Technical Guide to Arginine and Methionine Post-Translational Modifications: A Story of Crosstalk and Redox Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. Among the myriad of known PTMs, the methylation of arginine and the oxidation of methionine are gaining increasing attention for their roles in a wide array of cellular processes, from signal transduction and gene expression to antioxidant defense. While often studied in isolation, emerging evidence points towards a significant interplay, or "crosstalk," between these two modifications, particularly in the context of cellular stress responses. This technical guide provides an in-depth exploration of arginine methylation and methionine oxidation, focusing on their core mechanisms, the enzymes that govern them, and the intricate ways in which they influence one another. We will delve into quantitative data, detailed experimental protocols for their study, and visual representations of the key signaling pathways and experimental workflows involved.

Arginine Methylation: A Multi-faceted Regulatory Mark

Arginine methylation is a common PTM catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1][2] This modification involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidinium (B1211019) group of arginine residues within proteins.[1] There are three main types of arginine methylation:

  • Monomethylarginine (MMA): A single methyl group is added to a terminal nitrogen atom of the guanidinium group.

  • Asymmetric Dimethylarginine (ADMA): Two methyl groups are added to the same terminal nitrogen atom.

  • Symmetric Dimethylarginine (SDMA): One methyl group is added to each of the two terminal nitrogen atoms.[3]

These different methylation states are deposited by distinct classes of PRMTs and can have diverse functional consequences, including altering protein-protein interactions, protein-nucleic acid interactions, and protein localization.[2]

The PRMT Family of Enzymes

In mammals, the PRMT family consists of nine members (PRMT1-9) that are classified into three types based on the type of methylation they catalyze[1]:

  • Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of MMA and ADMA. PRMT1 is the predominant Type I PRMT, responsible for the majority of ADMA formation in cells.[1]

  • Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and SDMA. PRMT5 is the major Type II enzyme.[1]

  • Type III PRMT (PRMT7): Exclusively catalyzes the formation of MMA.[1]

Biological Roles of Arginine Methylation

Arginine methylation plays a crucial role in a multitude of cellular processes, including:

  • Transcriptional Regulation: Arginine methylation of histones is a key component of the "histone code," influencing chromatin structure and gene expression. For example, asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) is generally associated with transcriptional repression, while asymmetric dimethylation of H4R3 (H4R3me2a) is linked to transcriptional activation.[4][5]

  • RNA Processing: Many RNA-binding proteins, particularly those containing glycine-arginine rich (GAR) motifs, are extensively methylated. This methylation can affect their RNA binding affinity, subcellular localization, and role in processes like pre-mRNA splicing.[6][7][8]

  • Signal Transduction: Arginine methylation can modulate signaling pathways by influencing protein-protein interactions within signaling cascades.

  • DNA Damage Response: PRMTs methylate several proteins involved in DNA repair pathways, such as MRE11 and 53BP1, thereby regulating their activity.[9]

Methionine Oxidation: A Redox-Sensitive Switch

Methionine, with its sulfur-containing side chain, is particularly susceptible to oxidation by reactive oxygen species (ROS).[10] This oxidation primarily converts methionine to methionine sulfoxide (B87167) (MetO), a reversible modification.[10][11] The reduction of MetO back to methionine is catalyzed by the methionine sulfoxide reductase (Msr) system, which consists of MsrA and MsrB enzymes that stereospecifically reduce the S and R epimers of MetO, respectively.[11]

Dual Role of Methionine Oxidation

Methionine oxidation serves a dual function within the cell:

  • Antioxidant Defense: Surface-exposed methionine residues can act as scavengers of ROS, thereby protecting other critical residues and the protein as a whole from oxidative damage.[11] The reversible nature of this modification, thanks to the Msr system, allows for a catalytic antioxidant cycle.

  • Cellular Regulation: The change in polarity and size upon oxidation from methionine to methionine sulfoxide can act as a molecular switch, altering protein conformation, activity, and protein-protein interactions. This reversible oxidation provides a mechanism for redox-dependent regulation of protein function.[12][13]

The Interplay: Crosstalk between Arginine Methylation and Methionine Oxidation

While a direct covalent modification involving both arginine and methionine has not been described, there is compelling evidence for a significant functional interplay between arginine methylation and methionine oxidation, primarily mediated by cellular redox status. Oxidative stress, characterized by an increase in ROS and consequently methionine oxidation, can directly impact the arginine methylation landscape by modulating the activity of PRMTs.

Redox Regulation of PRMT Activity

Studies have shown that the enzymatic activity of PRMTs can be regulated by oxidative conditions. For instance, the activity of PRMT1, the major enzyme responsible for ADMA formation, is inhibited by hydrogen peroxide (H₂O₂) in a concentration-dependent manner.[14][15] This inhibition is reversible upon reduction, suggesting that cysteine residues within PRMT1 may act as redox sensors.[14] Similarly, the stability of PRMT4 (also known as CARM1) has been shown to decrease under oxidative stress.[16] This redox-sensitive regulation of PRMTs provides a direct mechanism by which methionine oxidation, as a hallmark of oxidative stress, can influence the extent and pattern of arginine methylation in the cell.

Co-occurrence on Key Regulatory Proteins

While large-scale proteomic studies have yet to systematically map the co-occurrence of arginine methylation and methionine oxidation on a proteome-wide scale, evidence suggests that key regulatory proteins are substrates for both modifications.

  • p53: The tumor suppressor protein p53 is a well-established substrate for arginine methylation by PRMT5, which affects its target gene specificity and can influence the choice between cell-cycle arrest and apoptosis.[16][17] Additionally, a methionine residue (Met340) located in the tetramerization domain of p53 can be oxidized, leading to the destabilization of the p53 tetramer and potential inactivation of its transcriptional function.[18] This raises the intriguing possibility that under oxidative stress, both methionine oxidation and altered arginine methylation could coordinately regulate p53 function.

  • hnRNPs (heterogeneous nuclear ribonucleoproteins): hnRNPs are a class of RNA-binding proteins that are heavily arginine-methylated, which influences their RNA binding and subcellular localization.[7][14][19] Mass spectrometry-based proteomic analyses of hnRNPs often include methionine oxidation as a variable modification, indicating the presence of this PTM on these proteins.[14][20][21] Given the role of hnRNPs in RNA metabolism, the interplay between these two modifications could have significant consequences for gene expression.

Quantitative Data on Arginine-Methionine PTMs

The following tables summarize quantitative data gathered from various proteomic studies on arginine methylation and methionine oxidation.

Table 1: Quantitative Overview of Arginine Methylation

ParameterFindingCell/Tissue TypeReference
Global Abundance 0.7-1% of total arginines are methylated.Various cell lines and tissues[22]
Relative Abundance of Methyl-Arginine Species ADMA is the most abundant form, with SDMA and MMA at ~20-50% of ADMA levels.Mammalian cells
Proteome Coverage Over 8,000 arginine methylation sites identified in over 3,300 human proteins.HEK293 cells
Stoichiometry Varies widely across different sites and proteins.Human cells
PRMT1 Contribution Accounts for ~85% of ADMA formation.Mammalian cells[23]

Table 2: Quantitative Insights into Methionine Oxidation

| Parameter | Finding | Condition | Reference | | :--- | :--- | :--- | | Stoichiometry in Unstressed Cells | Generally low, with the majority of sites having less than 1% oxidation. | Unstressed human cells |[24] | | Stoichiometry in Aging Brain | Over 280 novel sites of in vivo methionine oxidation identified, with highly consistent stoichiometries between individual animals. | Young and old mouse brains |[24][25] | | Effect of Oxidative Stress (H₂O₂) | Dose-dependent increase in methionine sulfoxide levels. | Cultured cells |[11] | | PRMT1 Activity Inhibition by H₂O₂ | Significant inhibition of PRMT1 activity observed at H₂O₂ concentrations above 4 µM. | In vitro |[15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study arginine methylation and methionine oxidation.

Analysis of Arginine Methylation using SILAC-based Quantitative Mass Spectrometry

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. "Heavy methyl SILAC" is a variation specifically designed to study methylation.

Protocol: Heavy Methyl SILAC for Arginine Methylation Analysis

  • Cell Culture and Labeling:

    • Culture cells in SILAC-compatible DMEM lacking L-methionine.

    • For the "heavy" condition, supplement the medium with [¹³CD₃]-methionine. For the "light" condition, use regular L-methionine.

    • Grow cells for at least five doublings to ensure complete incorporation of the labeled methionine.[26]

  • Cell Lysis and Protein Extraction:

    • Harvest and wash cells with PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides using an appropriate protease (e.g., trypsin).

  • Enrichment of Methylated Peptides (Optional but Recommended):

    • Use antibodies specific for MMA, ADMA, or SDMA to immunoprecipitate methylated peptides.[21]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Set the mass spectrometer to identify peptides and their modifications. Include variable modifications for monomethyl-, dimethyl-arginine, and oxidized methionine.

  • Data Analysis:

    • Use software like MaxQuant to identify and quantify peptides.

    • The mass difference between the "light" and "heavy" methylated peptides (4 Da for each methyl group from [¹³CD₃]-methionine) allows for confident identification and relative quantification of methylation sites.[26][27]

Quantification of Methionine Oxidation using Methionine Oxidation by Blocking with Alkylation (MObBa)

The MObBa method provides an accurate way to quantify methionine oxidation by selectively alkylating unoxidized methionines, thus preventing their artificial oxidation during sample preparation.[10][28][29]

Protocol: MObBa for Methionine Oxidation Quantification

  • Sample Preparation:

    • Lyse cells or tissues and extract proteins.

    • Digest proteins into peptides using trypsin.

  • Reduction of Methionine Sulfoxide (for control):

    • For a fully reduced control sample, treat an aliquot of the peptide mixture with methionine sulfoxide reductases (MsrA and MsrB).

  • Alkylation of Unoxidized Methionines:

    • Treat the peptide samples with iodoacetamide (IAA) at a low pH (e.g., pH 4) to specifically alkylate the sulfur atom of unoxidized methionine residues. This adds a mass of 57 Da.

  • LC-MS/MS Analysis:

    • Analyze the IAA-treated peptide mixtures by LC-MS/MS.

    • Set the mass spectrometer to detect peptides with and without the +57 Da modification on methionine.

  • Data Analysis:

    • Quantify the intensities of the alkylated (unoxidized) and non-alkylated (oxidized) forms of each methionine-containing peptide.

    • The fractional oxidation is calculated by comparing the ratio of alkylated to non-alkylated peptide intensities, often normalized to the fully reduced control.[10][28]

Visualizing the Interplay: Signaling Pathways and Workflows

Graphviz diagrams provide a clear visual representation of the complex relationships and processes involved in arginine-methionine PTMs.

Signaling Pathway: Redox Regulation of PRMT1 Activity

Redox_Regulation_of_PRMT1 cluster_stress Cellular Stress cluster_redox Redox State cluster_prmt PRMT1 Regulation cluster_arginine_methylation Arginine Methylation Oxidative_Stress Oxidative Stress ROS Increased ROS (e.g., H₂O₂) Oxidative_Stress->ROS leads to Met_Ox Methionine Oxidation ROS->Met_Ox causes PRMT1_active PRMT1 (Active) ROS->PRMT1_active inhibits PRMT1_inactive PRMT1 (Inactive) (Oxidized Cys) PRMT1_active->PRMT1_inactive Oxidation Methylated_Protein Methylated Protein (ADMA) PRMT1_active->Methylated_Protein Methylates PRMT1_inactive->PRMT1_active Reduction Protein_Arg Substrate Protein (Arginine)

Caption: Redox regulation of PRMT1 activity by oxidative stress.

Experimental Workflow: Heavy Methyl SILAC for Arginine Methylation

Heavy_Methyl_SILAC_Workflow cluster_labeling 1. Cell Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis Light_Culture Cell Culture ('Light' Met) Lysis Cell Lysis Light_Culture->Lysis Heavy_Culture Cell Culture ('Heavy' ¹³CD₃-Met) Heavy_Culture->Lysis Mix Mix 1:1 Lysis->Mix Digestion Protein Digestion (Trypsin) Mix->Digestion Enrichment Methyl-Peptide Enrichment (Optional) Digestion->Enrichment LCMS LC-MS/MS Enrichment->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

Caption: Workflow for heavy methyl SILAC analysis of arginine methylation.

Experimental Workflow: MObBa for Methionine Oxidation Quantification

MObBa_Workflow cluster_prep 1. Sample Preparation cluster_labeling 2. Blocking & Control cluster_analysis 3. Analysis Lysis_Digest Cell Lysis & Protein Digestion Control Control Sample: Reduce with MsrA/B Lysis_Digest->Control Alkylation Alkylate Unoxidized Met with IAA (low pH) Lysis_Digest->Alkylation Control->Alkylation Compare to LCMS LC-MS/MS Alkylation->LCMS Data_Analysis Data Analysis: Quantify Alkylated vs. Non-alkylated Peptides LCMS->Data_Analysis

Caption: Workflow for MObBa quantification of methionine oxidation.

Conclusion and Future Directions

The interplay between arginine methylation and methionine oxidation represents a fascinating and increasingly important area of study in the field of post-translational modifications. While direct evidence of co-modification on a large scale is still emerging, the regulation of PRMT activity by oxidative stress provides a clear and functionally significant link between these two PTMs. This crosstalk is likely to be a critical component of the cellular response to stress, influencing the function of key regulatory proteins involved in transcription, RNA metabolism, and cell fate decisions.

For researchers and drug development professionals, understanding this interplay is crucial. Targeting PRMTs is a promising therapeutic strategy in various diseases, including cancer. The findings presented here suggest that the efficacy of PRMT inhibitors could be influenced by the redox state of the cell. Future research should focus on:

  • Proteome-wide mapping of co-occurring arginine methylation and methionine oxidation: This will provide a comprehensive view of the extent of this crosstalk.

  • Functional studies on dually modified proteins: Elucidating the precise functional consequences of this co-modification on protein function is essential.

  • Investigating the interplay in disease models: Understanding how this crosstalk is altered in pathological conditions will open up new avenues for therapeutic intervention.

By continuing to unravel the complexities of arginine-methionine PTM crosstalk, we can gain deeper insights into fundamental cellular processes and develop more effective strategies for treating a range of human diseases.

References

Unveiling Arginyl-Methionine (Arg-Met): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current knowledge, methodologies for investigation, and hypothesized biological significance of the dipeptide Arginyl-Methionine.

Introduction

Dipeptides, once considered mere intermediates in protein metabolism, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to antioxidant defense.[1] This guide focuses on the dipeptide Arginyl-Methionine (Arg-Met), a molecule of interest due to the significant and distinct physiological roles of its constituent amino acids, Arginine and Methionine. Arginine is a critical substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[2][3][4] It also plays a role in the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[5][6] Methionine, an essential amino acid, is a precursor for the universal methyl donor S-adenosylmethionine (SAM) and is also implicated in the mTORC1 pathway.[7][8]

Despite the well-documented individual importance of Arginine and Methionine, the dipeptide this compound remains largely unexplored. Direct evidence for its natural occurrence in food sources and its endogenous production within organisms is currently scarce in publicly available databases and scientific literature. This guide, therefore, serves a dual purpose: to summarize the limited existing information and to provide a comprehensive roadmap for researchers aiming to investigate the presence, concentration, and biological function of this compound. We present detailed experimental protocols, potential signaling pathways for investigation, and a framework for future research in this nascent area.

Natural Sources and Endogenous Production: A Research Frontier

At present, there is a conspicuous absence of quantitative data detailing the natural sources of the this compound dipeptide in common food items or its concentration in biological tissues and fluids. Major metabolome databases, such as the Human Metabolome Database (HMDB), do not currently list this compound as a known human metabolite. Similarly, searches of food composition databases do not yield specific entries for this dipeptide.

The most probable origin of this compound, should it be found to occur naturally, is through the enzymatic or chemical hydrolysis of proteins that contain adjacent Arginine and Methionine residues.[9]

Table 1: Potential Protein Sources Rich in Arginine and Methionine

Protein SourceArginine Content ( g/100g protein)Methionine Content ( g/100g protein)Notes
Animal-Based
Turkey Breast6.62.8High in both amino acids.
Pork Loin6.32.6A good source of both Arginine and Methionine.
Chicken Breast6.02.5Commonly consumed protein source.
Beef6.32.2Varies with cut.
Salmon6.02.9Rich in essential amino acids.
Eggs5.93.2A complete protein source.
Milk (Casein)3.72.8A major milk protein.
Plant-Based
Soybeans7.61.3High in Arginine, moderate in Methionine.
Pumpkin Seeds5.51.7A good plant-based source of both.
Peanuts3.81.2Legumes are generally lower in Methionine.
Lentils7.90.8High in Arginine, but lower in Methionine.
Spirulina6.12.3A type of blue-green algae.

Note: The data in this table represents the approximate content of the individual amino acids, Arginine and Methionine, in various protein sources. The presence and concentration of the this compound dipeptide in these sources following digestion or processing has not been empirically determined and remains a key area for future research.

The endogenous production of this compound would likely occur through the specific cleavage of intracellular proteins by proteases. Identifying the specific enzymes and cellular conditions that might lead to the formation of this dipeptide is a critical area for investigation.

Experimental Protocols for the Investigation of this compound

To facilitate the study of this compound, this section provides detailed methodologies for its detection, quantification, and synthesis. These protocols are based on established techniques for peptide analysis and can be adapted and optimized for the specific requirements of the research.

Quantification of this compound in Biological Samples using UPLC-MS/MS

This protocol is adapted from a sensitive and reliable method for the quantification of multiple dipeptides in biological matrices.[10][11]

Objective: To quantify the concentration of this compound in biological samples such as plasma, tissue homogenates, or food extracts.

Principle: Ultra-performance liquid chromatography (UPLC) is used to separate the dipeptide from other components in the sample, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Methodology:

  • Sample Preparation:

    • Tissue Samples: Homogenize frozen tissue in ice-cold 0.1 M HCl containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or another non-endogenous dipeptide).

    • Liquid Samples (e.g., plasma, serum): Deproteinize by adding a threefold excess of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.

    • Food Samples: Homogenize the sample and perform a protein extraction followed by enzymatic or acid hydrolysis. Neutralize the hydrolysate before derivatization.

  • Derivatization (Optional but Recommended for Improved Sensitivity):

    • Use a commercially available derivatization reagent that targets primary and secondary amines, such as AccQ-Tag™ (Waters).

    • Mix the sample extract or standard with borate (B1201080) buffer and the derivatization reagent according to the manufacturer's instructions.

    • Heat the mixture to ensure complete derivatization.

  • UPLC Separation:

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: Aqueous solution with a small amount of a modifying agent (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifying agent.

    • Gradient: Develop a gradient elution method to achieve optimal separation of this compound from other sample components.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Develop a specific MRM method for this compound. This involves selecting a precursor ion (the molecular ion of derivatized or underivatized this compound) and one or more product ions generated by collision-induced dissociation. The fragmentation pattern of this compound will need to be determined by infusing a synthetic standard.[12]

    • Quantification: Generate a standard curve using a synthetic this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing its peak area to the standard curve.

G UPLC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Plasma, Food) Extraction Extraction / Hydrolysis BiologicalSample->Extraction Derivatization Derivatization (e.g., AccQ-Tag™) Extraction->Derivatization UPLC UPLC Separation (Reversed-Phase C18) Derivatization->UPLC Injection MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification Result Result Quantification->Result

Caption: Workflow for this compound quantification.

Synthesis of this compound Standard via Solid-Phase Peptide Synthesis (SPPS)

A synthetic standard is essential for the validation of analytical methods and for use in biological assays.[13][14]

Objective: To synthesize the dipeptide Arginyl-Methionine.

Principle: The Fmoc/tBu strategy for solid-phase peptide synthesis is a widely used and robust method. The peptide is assembled on a solid support (resin), and the amino acids are added sequentially with their side chains protected.

Methodology:

  • Resin Preparation:

    • Start with a pre-loaded Fmoc-Met-Wang resin or a similar resin suitable for C-terminal carboxylic acid peptides.

    • Swell the resin in a suitable solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of Methionine by treating the resin with a solution of 20% piperidine (B6355638) in DMF.

  • Coupling of Arginine:

    • Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling reagent such as HBTU/DIPEA in DMF. The Pbf group protects the guanidinium (B1211019) side chain of Arginine.

    • Add the activated Arginine to the resin and allow the coupling reaction to proceed to completion. Monitor the reaction using a ninhydrin (B49086) test.

  • Final Fmoc Deprotection:

    • Remove the Fmoc group from the newly added Arginine using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly.

    • Cleave the dipeptide from the resin and simultaneously remove the Pbf side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and NMR spectroscopy.

G Solid-Phase Synthesis of this compound Resin Fmoc-Met-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling of Fmoc-Arg(Pbf)-OH Deprotection1->Coupling Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification ArgMet This compound Dipeptide Purification->ArgMet

Caption: SPPS workflow for this compound synthesis.

Hypothesized Biological Functions and Signaling Pathways

Given the absence of direct experimental data on the biological roles of this compound, we can formulate hypotheses based on the known functions of its constituent amino acids.[1][15]

Potential Role in mTORC1 Signaling

The mTORC1 pathway is a master regulator of cell growth, proliferation, and metabolism, and its activity is stimulated by amino acids.[16] Both Arginine and Methionine are known to activate mTORC1 through distinct mechanisms.[17][18][19][20]

  • Arginine: Sensed by the CASTOR1 protein, leading to the activation of the Rag GTPases and subsequent recruitment of mTORC1 to the lysosome.[5][6]

  • Methionine: Sensed via its metabolite S-adenosylmethionine (SAM) by the SAMTOR protein, which also influences the mTORC1 pathway.[8][21]

It is plausible that the this compound dipeptide could modulate mTORC1 signaling. It might be transported into the cell via peptide transporters and then either be hydrolyzed to release Arginine and Methionine, thereby activating their respective sensing pathways, or it could potentially interact directly with components of the mTORC1 signaling cascade.

G Hypothesized Role of this compound in mTORC1 Signaling ArgMet This compound PeptideTransporter Peptide Transporter ArgMet->PeptideTransporter IntracellularArgMet Intracellular this compound PeptideTransporter->IntracellularArgMet Uptake CellMembrane Hydrolysis Hydrolysis IntracellularArgMet->Hydrolysis mTORC1 mTORC1 Activation IntracellularArgMet->mTORC1 Direct Interaction? Arginine Arginine Hydrolysis->Arginine Methionine Methionine Hydrolysis->Methionine Arginine->mTORC1 CASTOR1 Methionine->mTORC1 SAMTOR CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Hypothesized mTORC1 activation by this compound.

Potential Involvement in Nitric Oxide Synthesis

Arginine is the sole substrate for nitric oxide synthases (NOS), which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3][4][22] The availability of Arginine can be a rate-limiting factor for NO production.[3] Methionine metabolism can also influence NO synthesis, as NO has been shown to inhibit methionine synthase activity.[23][24][25]

The this compound dipeptide could influence NO synthesis in several ways:

  • Arginine Source: Following cellular uptake and hydrolysis, this compound could serve as a source of Arginine for NOS.

  • Modulation of NOS Activity: The dipeptide itself, or its metabolites, might directly or indirectly modulate the activity of NOS isoforms.

  • Interaction with Methionine Metabolism: The release of Methionine from the dipeptide could impact cellular methylation cycles, which in turn may have downstream effects on NO signaling.

G Hypothesized Role of this compound in Nitric Oxide Synthesis ArgMet This compound PeptideTransporter Peptide Transporter ArgMet->PeptideTransporter IntracellularArgMet Intracellular this compound PeptideTransporter->IntracellularArgMet Uptake Hydrolysis Hydrolysis IntracellularArgMet->Hydrolysis NOS Nitric Oxide Synthase (NOS) IntracellularArgMet->NOS Modulation? Arginine Arginine Hydrolysis->Arginine Arginine->NOS Substrate NitricOxide Nitric Oxide (NO) NOS->NitricOxide PhysiologicalEffects Vasodilation, Neurotransmission, Immune Response NitricOxide->PhysiologicalEffects

Caption: Hypothesized role of this compound in NO synthesis.

Conclusion and Future Directions

The dipeptide Arginyl-Methionine represents a significant knowledge gap in the field of peptide biology. While the individual roles of Arginine and Methionine are well-established, the potential for their combined form as a dipeptide to exert unique biological effects remains to be elucidated. This technical guide provides a foundational framework for researchers to begin exploring this uncharted territory. The immediate priorities for future research should be:

  • Systematic Screening: Employing the sensitive UPLC-MS/MS methods outlined herein to screen a wide variety of protein-rich foods and biological tissues for the presence and concentration of this compound.

  • Investigating Endogenous Production: Identifying potential proteolytic pathways and specific enzymes that may generate this compound from cellular proteins.

  • Functional Assays: Utilizing a synthetic this compound standard to conduct in vitro and in vivo studies to test the hypotheses regarding its role in mTORC1 signaling, nitric oxide synthesis, and other potential cellular processes.

The exploration of this compound holds the promise of uncovering new layers of complexity in nutrient signaling and metabolism, with potential implications for human health, nutrition, and drug development.

References

Structural Scrutiny of the Arg-Met Peptide Bond: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structural characteristics of the Arginine-Methionine (Arg-Met) peptide bond. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core structural data, experimental methodologies for its characterization, and the functional relevance of this specific peptide linkage in biological signaling pathways.

Quantitative Structural Data of the this compound Peptide Bond

The precise geometry of the this compound peptide bond is fundamental to understanding its conformational preferences and reactivity. The following tables summarize key quantitative data derived from high-resolution X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy studies of peptides and proteins.

Table 1: this compound Peptide Bond Lengths

BondAtom 1Atom 2Average Length (Å)Standard Deviation (Å)
Peptide BondC (Arg)N (Met)1.330.02
CarbonylC (Arg)O (Arg)1.250.02
N-CαN (Met)Cα (Met)1.460.02
Cα-CCα (Arg)C (Arg)1.520.03

Data is compiled from high-resolution protein crystal structures in the Protein Data Bank (PDB).

Table 2: this compound Peptide Bond Angles

AngleAtom 1VertexAtom 2Average Angle (°)Standard Deviation (°)
Cα-C-NCα (Arg)C (Arg)N (Met)116.52.0
C-N-CαC (Arg)N (Met)Cα (Met)121.52.5
O-C-NO (Arg)C (Arg)N (Met)122.51.5

Data is compiled from high-resolution protein crystal structures in the PDB.

Table 3: this compound Dihedral Angles (Torsion Angles)

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Typical Range (°)Description
Phi (φ)C' (preceding)N (Arg)Cα (Arg)C (Arg)-150 to -50Rotation around the N-Cα bond of Arginine.
Psi (ψ)N (Arg)Cα (Arg)C (Arg)N (Met)120 to 180 (β-strand), -60 to -30 (α-helix)Rotation around the Cα-C bond of Arginine.
Omega (ω)Cα (Arg)C (Arg)N (Met)Cα (Met)~180 (trans), ~0 (cis)Rotation around the peptide bond; predominantly trans.

Typical ranges are based on Ramachandran plot analysis for general amino acid residues and may vary based on local secondary structure.[1][2][3][4][5]

Experimental Protocols for Structural Analysis

The characterization of the this compound peptide bond relies on a suite of sophisticated analytical techniques. Detailed methodologies for the key experiments are provided below.

Mass Spectrometry for Peptide Identification and Cleavage Analysis

Mass spectrometry is a powerful tool for confirming the presence of the this compound bond within a peptide and for identifying specific cleavage events.

Protocol: In-Solution Tryptic Digestion and LC-MS/MS Analysis

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.[6][7]

  • Alkylation:

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30-45 minutes to alkylate free cysteine residues.[6][7]

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.[6][7]

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50-80% acetonitrile (B52724) and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2-5% acetonitrile and 0.1% formic acid.

    • Inject the sample onto a reverse-phase liquid chromatography (LC) column coupled to a tandem mass spectrometer (MS/MS).

    • Separate peptides using a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation and MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution, including the conformation of the this compound peptide bond.

Protocol: 2D NMR Analysis of a Dipeptide

  • Sample Preparation:

    • Dissolve the purified this compound dipeptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 0.5-5 mM.[8]

    • The buffer should have a pH below 7.5 to observe amide protons and contain approximately 5-10% Deuterium Oxide (D2O) for the spectrometer's lock system.[8]

    • The total salt concentration should be kept below 300 mM to avoid signal broadening.[8]

  • 1D ¹H NMR Spectrum Acquisition:

    • Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which helps in assigning protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a spin system, confirming the amino acid side-chain assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (typically < 5 Å), providing information about the peptide's conformation and the spatial relationship between the Arg and Met residues.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the this compound dipeptide.

    • Analyze the NOE cross-peaks to determine inter-proton distances and deduce the preferred conformation of the peptide bond.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography can provide a static, high-resolution three-dimensional structure of a peptide, offering precise measurements of bond lengths and angles.

Protocol: Crystallization and Structure Determination of a Small Peptide

  • Peptide Synthesis and Purification:

    • Synthesize the this compound peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Crystallization Screening:

    • Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

    • Use a sparse-matrix screening approach with commercially available crystallization screens.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[9][10]

  • Crystal Optimization and Harvesting:

    • Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

    • Carefully harvest the crystals and cryo-protect them if data collection will be performed at low temperatures.[10]

  • X-ray Diffraction Data Collection:

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as a series of images while rotating the crystal.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods for small molecules.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations.

Signaling Pathways and Logical Relationships

The cleavage of peptide bonds is a critical regulatory mechanism in many biological processes. The this compound linkage can be a target for specific proteases, and its cleavage can initiate or modulate signaling cascades.

Caspase-Mediated Cleavage of the MET Receptor in Apoptosis

The MET receptor, a receptor tyrosine kinase, is a key regulator of cell growth, motility, and survival. Under apoptotic stimuli, caspases can cleave the MET receptor, generating fragments that can modulate the apoptotic signaling pathway. This represents a switch from a pro-survival to a pro-apoptotic signal.

MET_Caspase_Cleavage cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MET_full Full-length MET Receptor Survival Cell Survival (PI3K/Akt Pathway) MET_full->Survival Promotes p40_MET p40 MET Fragment (Kinase Domain) MET_full->p40_MET HGF HGF (Ligand) HGF->MET_full Binds Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α) Caspase3_inactive Pro-Caspase-3 Apoptotic_Stimulus->Caspase3_inactive Activates Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active Cleavage Caspase3_active->MET_full Cleaves at Juxtamembrane Site Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Mitochondrion Mitochondrion p40_MET->Mitochondrion Translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Induces Cytochrome_c->Caspase3_inactive Amplifies Activation

Caspase-mediated cleavage of the MET receptor leading to apoptosis.
General Experimental Workflow for Structural Analysis

The structural elucidation of the this compound peptide bond follows a logical progression from sample preparation to data analysis, integrating various experimental techniques.

Experimental_Workflow cluster_mass_spec Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography start Start: Peptide of Interest (containing this compound) synthesis Peptide Synthesis & Purification (HPLC) start->synthesis ms_digest Enzymatic/Chemical Digestion synthesis->ms_digest nmr_sample Sample Preparation (in solution) synthesis->nmr_sample xray_cryst Crystallization Screening & Optimization synthesis->xray_cryst ms_analysis LC-MS/MS Analysis ms_digest->ms_analysis ms_result Sequence Confirmation & Cleavage Site ID ms_analysis->ms_result end Comprehensive Structural Characterization of This compound Peptide Bond ms_result->end nmr_acq 1D & 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Structure Calculation & Conformational Analysis nmr_acq->nmr_analysis nmr_result Solution Structure & Dynamics nmr_analysis->nmr_result nmr_result->end xray_diff X-ray Diffraction Data Collection xray_cryst->xray_diff xray_solve Structure Solution & Refinement xray_diff->xray_solve xray_result High-Resolution Crystal Structure xray_solve->xray_result xray_result->end

General experimental workflow for the structural analysis of a peptide bond.

This technical guide provides a foundational understanding of the structural and functional aspects of the this compound peptide bond. The presented data and protocols offer a robust framework for researchers to further investigate the role of this specific dipeptide linkage in various biological contexts and as a potential target for therapeutic intervention.

References

The Arg-Met Axis: A Critical Intersection in Metabolic Regulation via mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate network of metabolic regulation is governed by a precise sensing of nutrient availability, ensuring cellular homeostasis and appropriate responses to environmental cues. Among the key nutrients, the amino acids arginine and methionine play pivotal roles in activating the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central controller of cell growth, proliferation, and metabolism. While traditionally viewed as parallel inputs, emerging evidence points towards a coordinated "Arg-Met" axis that fine-tunes mTORC1 activity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning arginine and methionine sensing, their convergence on the GATOR complexes, and the potential for therapeutic intervention. We present detailed experimental protocols, quantitative data, and visual representations of the signaling pathways to facilitate further research and drug discovery in this critical area of metabolic science.

Introduction: Arginine and Methionine as Key Metabolic Regulators

Arginine and methionine are essential amino acids that serve not only as building blocks for protein synthesis but also as critical signaling molecules. Their intracellular concentrations are tightly monitored, and fluctuations are rapidly translated into downstream cellular responses, primarily through the mTORC1 pathway. Dysregulation of this sensing machinery is implicated in a multitude of pathological conditions, including cancer, metabolic disorders, and age-related diseases. Understanding the precise mechanisms of this compound function in metabolic regulation is therefore of paramount importance for the development of novel therapeutic strategies.

The Molecular Machinery of Arginine and Methionine Sensing

The cellular response to arginine and methionine availability is mediated by a sophisticated network of sensor proteins and regulatory complexes that ultimately converge on the Rag GTPases, the direct activators of mTORC1 at the lysosomal surface.

Arginine Sensing via the CASTOR1-GATOR2 Axis

Cytosolic arginine is directly sensed by the CASTOR1 (Cellular Arginine Sensor for mTORC1) protein. In the absence of arginine, CASTOR1 forms a homodimer and interacts with the GATOR2 complex, a positive regulator of mTORC1. This interaction inhibits GATOR2 activity. Upon arginine binding, a conformational change in CASTOR1 disrupts its interaction with GATOR2, thereby liberating GATOR2 to inhibit the GATOR1 complex, a GTPase-activating protein (GAP) for RagA/B. This relieves the inhibition of mTORC1, leading to its activation.[1][2][3][4][5]

Methionine Sensing through the SAMTOR-GATOR1 Axis

Methionine itself is not directly sensed. Instead, its downstream metabolite, S-adenosylmethionine (SAM) , serves as the intracellular indicator of methionine availability. SAM is the universal methyl donor and a critical molecule in one-carbon metabolism. The cytosolic sensor for SAM is SAMTOR (SAM Sensor upstream of mTORC1).[6][7][8] In methionine-replete conditions, high levels of SAM bind to SAMTOR, preventing its interaction with the GATOR1 complex. However, under methionine restriction, SAM levels decrease, allowing SAMTOR to bind to and activate the GATOR1 complex, leading to the inactivation of RagA/B and subsequent inhibition of mTORC1.[6][8][9]

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the binding affinities of arginine and SAM to their respective sensors.

LigandSensorDissociation Constant (Kd)Experimental MethodReference
ArginineCASTOR1~30 µMIsothermal Titration Calorimetry (ITC)[1]
SAMSAMTOR~7 µMEquilibrium Binding Assay[8]

Table 1: Ligand-Sensor Binding Affinities

Signaling Pathways and Experimental Workflows

Signaling Pathways

The signaling cascades for arginine and methionine sensing are depicted below.

Arginine_Sensing_Pathway cluster_arginine Arginine Sensing Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds GATOR2 GATOR2 CASTOR1->GATOR2 dissociates from GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP promotes GTP hydrolysis to RagA_B_GDP RagA/B-GDP mTORC1_inactive mTORC1 (inactive) RagA_B_GDP->mTORC1_inactive leads to RagA_B_GTP->RagA_B_GDP mTORC1_active mTORC1 (active) RagA_B_GTP->mTORC1_active activates Methionine_Sensing_Pathway cluster_methionine Methionine Sensing Methionine Methionine SAM SAM Methionine->SAM produces SAMTOR SAMTOR SAM->SAMTOR binds GATOR1 GATOR1 SAMTOR->GATOR1 prevents interaction with RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP promotes GTP hydrolysis to RagA_B_GDP RagA/B-GDP mTORC1_inactive mTORC1 (inactive) RagA_B_GDP->mTORC1_inactive leads to RagA_B_GTP->RagA_B_GDP mTORC1_active mTORC1 (active) RagA_B_GTP->mTORC1_active activates PRMT1_Crosstalk cluster_crosstalk This compound Crosstalk via PRMT1 Methionine Methionine SAM SAM Methionine->SAM PRMT1 PRMT1 SAM->PRMT1 activates GATOR1 GATOR1 (NPRL2 subunit) PRMT1->GATOR1 methylates GATOR1_methylated GATOR1 (methylated, inactive) GATOR1->GATOR1_methylated mTORC1_activation mTORC1 Activation GATOR1_methylated->mTORC1_activation leads to

References

Methodological & Application

Synthesis of Arg-Met Dipeptide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical synthesis of the dipeptide L-Arginyl-L-Methionine (Arg-Met) for research purposes. Two primary methodologies are presented: Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry, and a classical Solution-Phase Synthesis approach. These protocols are intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their studies. This application note includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthesis workflows.

Introduction

The dipeptide this compound is a subject of interest in various biochemical and pharmaceutical research areas. Its synthesis requires careful management of the reactive side chains of both arginine and methionine to prevent unwanted side reactions and ensure a high yield of the desired product. The guanidinium (B1211019) group of arginine is strongly basic and nucleophilic, necessitating robust protection. The thioether in the methionine side chain is susceptible to oxidation. This document outlines two effective methods for the synthesis of this compound, providing detailed step-by-step protocols suitable for a standard laboratory setting.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for producing peptides.[1][2] The process involves assembling the peptide chain stepwise while one end is attached to an insoluble polymeric support.[2] The Fmoc/tBu strategy is widely used due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2][3]

Experimental Workflow for SPPS of this compound

SPPS_Workflow Resin Fmoc-Met-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling: Fmoc-Arg(Pbf)-OH HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Cleavage Cleavage & Deprotection (TFA/TIS/H2O/DODT) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct This compound Dipeptide Lyophilization->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Protocol for SPPS of this compound

This protocol is based on a 0.1 mmol synthesis scale using a manual synthesis vessel.

1. Resin Preparation and Swelling:

  • Start with 0.1 mmol of pre-loaded Fmoc-Met-Wang resin.

  • Place the resin in a fritted reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and gently agitate for 30 minutes to swell the resin.

  • Drain the DMF.

2. Fmoc Deprotection of Methionine:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Arginine:

  • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol), HATU (0.39 mmol), and DIPEA (0.8 mmol) in 2 mL of DMF. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common protecting group for the arginine side chain.[4]

  • Pre-activate the mixture by letting it stand for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.[5]

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Fmoc Deprotection of Arginine:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL), and finally Methanol (3 x 5 mL).

  • Dry the resin under vacuum.

5. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail of 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS), and 1% 2,2'-(Ethylenedioxy)diethanethiol (DODT). TIS acts as a scavenger to prevent side reactions, and DODT helps prevent the oxidation of methionine.[6]

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to 45 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization:

  • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

  • Purify the peptide using a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.

7. Lyophilization:

  • Combine the pure fractions and freeze-dry (lyophilize) to obtain the final this compound dipeptide as a white powder.[9]

Quantitative Data for SPPS of this compound
ParameterValue/Description
Starting Resin Fmoc-Met-Wang Resin
Synthesis Scale 0.1 mmol
Fmoc-Arg(Pbf)-OH 0.4 mmol (4 equivalents)
Coupling Reagent (HATU) 0.39 mmol (3.9 equivalents)
Base (DIPEA) 0.8 mmol (8 equivalents)
Coupling Time 2 hours
Fmoc Deprotection 20% Piperidine in DMF
Cleavage Cocktail 94% TFA / 2.5% H₂O / 2.5% TIS / 1% DODT
Cleavage Time 2 hours
Purification Method RP-HPLC (C18 column)
Typical Yield 50-70% (after purification)

Solution-Phase Synthesis of this compound

Solution-phase peptide synthesis is a classical method that is still valuable, especially for large-scale synthesis or for peptides that are difficult to synthesize on a solid support.[10][11] This method requires purification of the intermediate products at each step.

Experimental Workflow for Solution-Phase Synthesis of this compound

Solution_Phase_Workflow Start Start Materials: Boc-Arg(Pbf)-OH H-Met-OMe Coupling Coupling (EDC/HOBt in DMF) Start->Coupling Workup1 Aqueous Workup & Purification Coupling->Workup1 ProtectedDi Boc-Arg(Pbf)-Met-OMe Workup1->ProtectedDi Deprotection1 Saponification (LiOH in THF/H2O) ProtectedDi->Deprotection1 Workup2 Aqueous Workup Deprotection1->Workup2 ProtectedDiAcid Boc-Arg(Pbf)-Met-OH Workup2->ProtectedDiAcid Deprotection2 Acidolysis (TFA/TIS/H2O) ProtectedDiAcid->Deprotection2 Workup3 Precipitation & Purification (RP-HPLC) Deprotection2->Workup3 FinalProduct This compound Dipeptide Workup3->FinalProduct

Caption: Solution-Phase Synthesis workflow for this compound.

Protocol for Solution-Phase Synthesis of this compound

This protocol is based on a 1 mmol synthesis scale.

1. Coupling of Boc-Arg(Pbf)-OH and H-Met-OMe:

  • Dissolve Boc-Arg(Pbf)-OH (1 mmol) and H-Met-OMe.HCl (1 mmol) in 10 mL of DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Diisopropylethylamine (DIPEA) (1 mmol) to neutralize the hydrochloride salt.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 mmol).[12][13]

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide, Boc-Arg(Pbf)-Met-OMe.

  • Purify the crude product by flash column chromatography if necessary.

2. Saponification of the Methyl Ester:

  • Dissolve the purified Boc-Arg(Pbf)-Met-OMe in a mixture of Tetrahydrofuran (THF) and water (3:1).

  • Cool the solution to 0°C.

  • Add Lithium hydroxide (B78521) (LiOH) (1.5 mmol) and stir the mixture at 0°C for 2 hours, then at room temperature for 4 hours, monitoring the reaction by TLC.

  • Acidify the reaction mixture to pH 3 with 1 N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield Boc-Arg(Pbf)-Met-OH.

3. Final Deprotection:

  • Dissolve the Boc-Arg(Pbf)-Met-OH in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Stir the solution at room temperature for 2 hours.

  • Remove the TFA under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge, decant the ether, and wash the pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

4. Purification and Characterization:

  • Purify the crude this compound dipeptide by RP-HPLC as described in the SPPS protocol.

  • Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Quantitative Data for Solution-Phase Synthesis of this compound
ParameterValue/Description
Starting Materials Boc-Arg(Pbf)-OH, H-Met-OMe.HCl
Synthesis Scale 1 mmol
Coupling Reagents EDC (1.1 mmol), HOBt (1.1 mmol)
Base (DIPEA) 1 mmol
Coupling Time 2 hours at 0°C, then overnight at RT
Saponification Reagent LiOH (1.5 mmol)
Saponification Time 2 hours at 0°C, then 4 hours at RT
Final Deprotection 95% TFA / 2.5% H₂O / 2.5% TIS
Deprotection Time 2 hours
Purification Method Flash Chromatography (intermediate), RP-HPLC (final)
Typical Yield 30-50% (overall)

Conclusion

Both solid-phase and solution-phase synthesis methods are effective for producing this compound dipeptide for research applications. SPPS offers the advantages of speed and ease of purification of the final product, making it ideal for routine laboratory synthesis. Solution-phase synthesis, while more labor-intensive due to intermediate purification steps, can be more scalable and may be preferred for certain applications. The choice of method will depend on the specific needs of the researcher, including the desired scale of synthesis and available equipment. Careful control of protecting groups and reaction conditions is crucial to achieving high purity and yield for this dipeptide.

References

Application Notes and Protocols for the Quantification of Arginyl-Methionine (Arg-Met) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine and Methionine are amino acids critical to numerous physiological processes, including protein synthesis, nitric oxide production, and cellular metabolism. The dipeptide Arginyl-Methionine (Arg-Met) can serve as a potential biomarker for protein turnover, metabolic stress, or specific disease states. Accurate and robust quantification of this compound in biological matrices such as plasma and serum is crucial for advancing research in these areas. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The method is based on the principle of stable isotope dilution for precise and accurate quantification.

Experimental Protocols

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Arginyl-Methionine (this compound) in human plasma. A stable isotope-labeled this compound internal standard is recommended for optimal accuracy and precision.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Chemicals: Arginyl-Methionine (this compound) analytical standard, Arginyl-Methionine stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₄-Arg-Met), Sulfosalicylic acid

  • Biological Matrix: Human plasma (collected in EDTA tubes)

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials

Sample Preparation
  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (concentration to be optimized during method development) to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of 10% (w/v) sulfosalicylic acid in water to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the tubes at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Dilution: Add 350 µL of LC-MS grade water to each well/vial.

  • Injection: Inject 4 µL of the final solution into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 4 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.02
1.02
5.095
6.095
6.12
8.02

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Predicted): These transitions are predicted based on the structure of this compound and known fragmentation patterns of the individual amino acids.[3][4] They must be empirically determined and optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound306.270.15025
This compound306.2175.15015
¹³C₆,¹⁵N₄-Arg-Met (IS)316.274.15025
¹³C₆,¹⁵N₄-Arg-Met (IS)316.2185.15015
Method Validation

The analytical method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:

  • Linearity: A calibration curve should be constructed using at least six non-zero concentration levels. The coefficient of determination (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and ±20% bias).[1][2]

  • Precision and Accuracy: Assessed at low, medium, and high quality control (QC) concentrations. Intra- and inter-day precision should be ≤15% CV (≤20% at the LOQ), and accuracy should be within ±15% of the nominal value (±20% at the LOQ).[5]

  • Matrix Effect: The effect of plasma components on the ionization of the analyte should be evaluated.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of this compound in plasma should be assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage).[5]

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve and Sensitivity Data (Example)

AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 1000>0.9950.51.0

Table 2: Precision and Accuracy Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low3<1095 - 105<1293 - 107
Medium50<897 - 103<1095 - 105
High800<798 - 102<996 - 104

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample (100 µL) is Add Internal Standard sample->is ppt Protein Precipitation (Sulfosalicylic Acid) is->ppt vortex Vortex & Incubate (4°C) ppt->vortex centrifuge Centrifuge (12,000 rpm) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc LC Separation (Reversed-Phase) dilute->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve (Linear Regression) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Biological Context of this compound

G cluster_arginine Arginine Metabolism cluster_methionine Methionine Metabolism cluster_turnover Protein Turnover Arg Arginine Protein_Syn Protein Synthesis Arg->Protein_Syn NO Nitric Oxide (Signaling) Arg->NO Urea Urea Cycle Arg->Urea Protein Cellular Proteins Protein_Syn->Protein Met Methionine Met->Protein_Syn SAM S-adenosylmethionine (Methyl Donor) Met->SAM GSH Glutathione (Antioxidant) Met->GSH Proteolysis Proteolysis (e.g., Disease, Stress) Protein->Proteolysis ArgMet This compound Dipeptide (Biomarker) Proteolysis->ArgMet

Caption: Metabolic roles of Arginine and Methionine.

References

Application Note: Detection of Protein Arginine Methylation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein arginine methylation is a crucial post-translational modification (PTM) involved in a myriad of cellular processes, including signal transduction, gene transcription, and DNA damage repair.[1] This modification, catalyzed by protein arginine methyltransferases (PRMTs), involves the transfer of one or two methyl groups from S-adenosylmethionine (SAM) to the guanidino group of arginine residues.[1][2] Three main types of arginine methylation occur in eukaryotic cells: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA).[1][3] Dysregulation of arginine methylation has been implicated in various diseases, making the accurate detection and quantification of this PTM essential for both basic research and drug development.

Mass spectrometry has emerged as the definitive tool for identifying and quantifying protein methylation sites due to its high sensitivity and ability to pinpoint the exact location of the modification.[4][5][6] This application note provides a comprehensive overview and detailed protocols for the detection of arginine methylation using mass spectrometry-based proteomics workflows.

Principles of Mass Spectrometric Detection

The detection of arginine methylation by mass spectrometry relies on the characteristic mass shift introduced by the addition of methyl groups.

  • Monomethylation (MMA): Results in a mass increase of 14.016 Da.[4][7]

  • Dimethylation (DMA): Results in a mass increase of 28.031 Da.[4][7]

While mass spectrometry can readily detect these mass shifts, differentiating between the constitutional isomers ADMA and SDMA is challenging as they have identical masses.[8] However, specialized fragmentation techniques in tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), can produce characteristic fragment ions that allow for their distinction.[9][10]

Experimental Workflow

A typical workflow for the proteomic analysis of arginine methylation involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_enrichment Enrichment (Optional but Recommended) cluster_analysis MS Analysis & Data Processing cell_lysis Cell Lysis & Protein Extraction protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion scx Strong Cation Exchange (SCX) protein_digestion->scx hilic Hydrophilic Interaction Liquid Chromatography (HILIC) protein_digestion->hilic immuno Immunoprecipitation (Antibody-based) protein_digestion->immuno lcms LC-MS/MS Analysis scx->lcms hilic->lcms immuno->lcms db_search Database Search lcms->db_search data_analysis Data Analysis & Validation db_search->data_analysis

Caption: General experimental workflow for the mass spectrometry-based analysis of arginine methylation.

Protocols

Protocol 1: Protein Extraction and Digestion
  • Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification loss. A common lysis buffer is RIPA buffer, but the choice may vary depending on the sample type.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce disulfide bonds by incubating the protein lysate with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes. Subsequently, alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature for 30 minutes.

  • Protein Precipitation: Precipitate the proteins using a method such as acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove interfering substances.

  • Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and digest with a protease. Trypsin is commonly used, cleaving C-terminal to arginine and lysine (B10760008) residues.[11] Add trypsin at an enzyme-to-substrate ratio of 1:50 to 1:100 and incubate overnight at 37°C.[11]

Protocol 2: Enrichment of Arginine-Methylated Peptides

Due to the low stoichiometry of many PTMs, enrichment is often necessary to detect methylated peptides.

A. Strong Cation Exchange (SCX) Chromatography

Tryptic peptides containing methylated arginines are often highly basic and can be enriched using SCX.[11]

  • Sample Loading: Acidify the peptide mixture (e.g., with 0.1% trifluoroacetic acid) and load it onto an SCX column equilibrated with a low-salt buffer (e.g., 50 mM KH2PO4, 20% acetonitrile, pH 2.7).[11]

  • Elution: Elute peptides using a stepwise or linear gradient of increasing salt concentration (e.g., up to 1 M KCl in the loading buffer).[11] Fractions containing peptides with a charge state of +3 or higher are often enriched in arginine-methylated peptides.[11]

  • Desalting: Desalt the collected fractions using a C18 solid-phase extraction cartridge before LC-MS/MS analysis.[11]

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is another effective method for enriching arginine-methylated peptides, which tend to be hydrophilic.[11]

  • Sample Loading: Resuspend the dried peptides in a high organic solvent buffer (e.g., 0.1% formic acid, 95% acetonitrile) and load them onto a HILIC column.[11]

  • Elution: Elute the peptides using a gradient of decreasing organic solvent concentration.

  • Fraction Collection and Drying: Collect fractions and dry them under vacuum before resuspending for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Resuspend the peptide samples in a suitable buffer (e.g., 0.1% formic acid in water) and inject them onto a reverse-phase LC system coupled to the mass spectrometer. A typical setup uses a trap column for sample loading and desalting, followed by an analytical column for peptide separation using a gradient of increasing acetonitrile.

  • Mass Spectrometry (MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

  • MS/MS Fragmentation: Use appropriate fragmentation methods. While CID is widely used, ETD can be advantageous for preserving the labile methyl groups on the arginine side chain and providing better sequence coverage for highly charged peptides.[10]

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized for clarity and comparison.

ParameterDescription
Mass Shift (MMA) +14.016 Da[4][7]
Mass Shift (DMA) +28.031 Da[4][7]
Variable Modifications Set in the database search software to include mono- and dimethylation of arginine, as well as other potential modifications like methionine oxidation.[11]
Precursor Mass Tolerance Typically set to 10-20 ppm for high-resolution instruments.[11]
Fragment Mass Tolerance Dependent on the mass analyzer; for example, 0.5 Da for an ion trap or 0.1 Da for a Q Exactive instrument.[11]

Signaling Pathway Context

Arginine methylation plays a critical role in various signaling pathways. For instance, PRMT1-mediated methylation of histone H4 at arginine 3 (H4R3me2a) is a key event in transcriptional activation.[1]

signaling_pathway cluster_nucleus Nucleus PRMT1 PRMT1 HistoneH4 Histone H4 PRMT1->HistoneH4 Methylates R3 SAM S-adenosyl- methionine (SAM) SAM->PRMT1 Methyl Donor H4R3me2a H4R3me2a HistoneH4->H4R3me2a Transcription Gene Transcription H4R3me2a->Transcription Activates

Caption: PRMT1-mediated methylation of Histone H4 in transcriptional regulation.

Data Analysis

  • Database Searching: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides and proteins from the MS/MS data.[4] The search parameters should include the specific protease used, potential PTMs (including arginine monomethylation and dimethylation) as variable modifications, and appropriate mass tolerances.[12]

  • Localization of Methylation Sites: The search software will provide scores indicating the confidence of methylation site localization. Manual validation of MS/MS spectra is often recommended for novel or significant findings.

  • Quantification: For quantitative studies, such as those using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the relative intensities of the heavy and light isotopic peptide pairs are used to determine changes in methylation levels.[5]

Conclusion

Mass spectrometry is a powerful and indispensable technology for the study of protein arginine methylation. By combining robust sample preparation, peptide enrichment strategies, and high-resolution mass spectrometry, researchers can identify and quantify arginine methylation sites on a proteome-wide scale. These detailed protocols and guidelines provide a solid foundation for researchers and drug development professionals to investigate the roles of arginine methylation in health and disease.

References

Application Notes and Protocols for Arg-Met Peptide as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Methionine (Arg-Met) serves as a valuable substrate for the characterization and assay of specific aminopeptidases. Due to the presence of an N-terminal arginine residue, this compound is primarily a substrate for Aminopeptidase (B13392206) B (E.C. 3.4.11.6), also known as Arginyl Aminopeptidase. This enzyme specifically cleaves N-terminal arginine and lysine (B10760008) residues from peptides.[1][2] The subsequent release of methionine can be monitored using various analytical techniques, providing a quantitative measure of enzyme activity. These assays are crucial for studying enzyme kinetics, screening for inhibitors, and understanding the role of Aminopeptidase B in various physiological processes.

Aminopeptidase B is a zinc-dependent metalloprotease involved in the processing of bioactive peptides, such as enkephalins and glucagon (B607659).[1][3] Its structural similarity to leukotriene A4 hydrolase also suggests a role in inflammatory pathways.[1][2] Therefore, assays utilizing substrates like this compound are instrumental in drug discovery efforts targeting this enzyme.

This document provides detailed protocols for two primary methods of assaying Aminopeptidase B activity using an this compound based substrate: a continuous fluorometric assay and a discontinuous Liquid Chromatography-Mass Spectrometry (LC-MS) based assay.

Enzyme and Substrate Information

  • Enzyme: Aminopeptidase B (Arginyl Aminopeptidase), E.C. 3.4.11.6

  • Substrate: Arginyl-Methionine (this compound)

  • Cleavage Reaction: this compound + H₂O → Arginine + Methionine

Quantitative Data: Kinetic Parameters

The following table summarizes kinetic parameters for Aminopeptidase B and related enzymes with various substrates. While specific data for this compound is not widely published, the provided data for similar substrates offers a valuable reference for assay development.

Enzyme SourceSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Lactobacillus sakei Arginine AminopeptidaseArg-AMC15.9N/AN/A[4]
Lactobacillus sakei Arginine AminopeptidaseLys-AMC26.0N/AN/A[4]
Human Dipeptidyl Peptidase IILys-Ala-pNAN/AN/A0.4 x 10⁶[5]
Human Dipeptidyl Peptidase IILys-Pro-pNAN/AN/A4.1 x 10⁶[5]
Human Dipeptidyl Peptidase IIAla-Pro-pNAN/AN/A2.6 x 10⁶[5]

Note: AMC (7-amido-4-methylcoumarin) and pNA (p-nitroanilide) are common chromogenic and fluorogenic reporters. N/A: Not Available in the cited literature.

Experimental Protocols

Two primary methodologies are presented for assaying the cleavage of this compound: a continuous fluorometric assay using a modified substrate and a discontinuous LC-MS assay for direct product detection.

Protocol 1: Continuous Fluorometric Enzyme Assay

This protocol utilizes a fluorogenic derivative of the this compound substrate, Arginyl-7-amido-4-methylcoumarin (Arg-AMC), which is a well-established substrate for Aminopeptidase B.[4] The cleavage of the amide bond by the enzyme releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be monitored in real-time.

Materials:

  • Recombinant or purified Aminopeptidase B

  • Arg-AMC (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve Arg-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.

  • Prepare Working Substrate Solutions: Dilute the 10 mM stock solution with Assay Buffer to prepare a range of concentrations for kinetic analysis (e.g., 0.5 µM to 100 µM).

  • Prepare Enzyme Solution: Dilute the Aminopeptidase B in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 10-100 ng/mL is recommended.

  • Assay Setup:

    • Add 50 µL of each working substrate solution to the wells of a 96-well plate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control to measure any intrinsic fluorescence from the enzyme preparation.

  • Initiate the Reaction: Add 50 µL of the enzyme solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Stock Prepare 10 mM Arg-AMC in DMSO Working_Substrate Dilute Arg-AMC in Assay Buffer Substrate_Stock->Working_Substrate Add_Substrate Add 50 µL Working Substrate to Plate Enzyme_Solution Dilute Aminopeptidase B in Assay Buffer Add_Enzyme Add 50 µL Enzyme Solution to Initiate Add_Substrate->Add_Enzyme Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) over Time Add_Enzyme->Measure_Fluorescence Calculate_Velocity Calculate Initial Velocity (V₀) Plot_Data Plot V₀ vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for the continuous fluorometric enzyme assay.

Protocol 2: Discontinuous LC-MS Enzyme Assay

This protocol allows for the direct detection and quantification of the cleavage products, Arginine and Methionine, from the unlabeled this compound dipeptide. This method is highly specific and can be used to confirm the results from the fluorometric assay or when a modified substrate is not available.

Materials:

  • Recombinant or purified Aminopeptidase B

  • This compound dipeptide (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: 1% Formic Acid in Acetonitrile

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with a C18 column

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in LC-MS grade water to a concentration of 10 mM. Store in aliquots at -20°C.

  • Prepare Enzyme Solution: Dilute Aminopeptidase B in Assay Buffer to the desired concentration.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures containing the desired concentrations of this compound and Aminopeptidase B in Assay Buffer. A typical reaction volume is 100 µL.

    • Include a "time zero" control for each reaction by adding the quenching solution immediately after the enzyme.

    • Include a "no enzyme" control.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume (100 µL) of Quenching Solution to the respective tubes.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched reactions at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to LC-MS vials.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Separate the analytes (this compound, Arginine, Methionine) using a suitable gradient on a C18 column. A typical mobile phase would be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Detect the analytes using the mass spectrometer in positive ion mode. Monitor the specific m/z values for this compound, Arginine, and Methionine.

  • Data Analysis:

    • Generate standard curves for Arginine and Methionine.

    • Quantify the amount of product formed at each time point.

    • Calculate the reaction rate and perform kinetic analysis as described in Protocol 1.

G cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Setup Set up reactions with This compound and Enzyme Incubate Incubate at 37°C Setup->Incubate Quench Quench at different time points with Formic Acid/ACN Incubate->Quench Centrifuge Centrifuge to pellet protein Transfer Transfer supernatant to LC-MS vials Centrifuge->Transfer Inject Inject sample onto LC-MS Separate Separate products on C18 column Inject->Separate Detect Detect Arg and Met by Mass Spectrometry Separate->Detect Quantify Quantify products using standard curves Detect->Quantify

Caption: Workflow for the discontinuous LC-MS based enzyme assay.

Signaling Pathways Involving Aminopeptidase B

Aminopeptidase B is structurally and functionally related to Leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4) from arachidonic acid.[1][2] This pathway is a critical component of the inflammatory response.

G Arachidonic_Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-LOX LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H Inflammation Inflammation LTB4->Inflammation 5-LOX 5-Lipoxygenase LTA4H Leukotriene A4 Hydrolase (Aminopeptidase B-related)

Caption: The Leukotriene B4 synthesis pathway.

Additionally, Aminopeptidase B is involved in the processing of pro-glucagon in the pancreatic alpha-cells to generate glucagon, a key hormone in regulating blood glucose levels.[3]

G Proglucagon Proglucagon Glucagon Glucagon Proglucagon->Glucagon PC2, APB, etc. Blood_Glucose Increased Blood Glucose Glucagon->Blood_Glucose PC2 Prohormone Convertase 2 APB Aminopeptidase B

Caption: Simplified glucagon processing pathway.

References

Application of Arginine-Methionine (Arg-Met) Motifs in Peptide Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific amino acid motifs is a cornerstone of modern peptide drug design, enabling the modulation of therapeutic properties such as potency, stability, and cell permeability. This document explores the potential application of the Arginine-Methionine (Arg-Met) dipeptide and related motifs in the design of novel peptide-based therapeutics. While specific data on this compound containing drugs is limited in publicly available literature, this note extrapolates from the well-established roles of arginine and methionine to propose potential applications and provide generalized experimental protocols. Arginine's positive charge is crucial for cell penetration and receptor interaction, while methionine's unique properties, including its susceptibility to oxidation and its role in protein-protein interactions, offer opportunities for designing peptides with novel mechanisms of action.

Introduction: The Rationale for this compound in Peptide Design

The design of bioactive peptides often involves the selection of amino acids that confer specific functionalities. The this compound motif presents a compelling combination of properties:

  • Arginine (Arg): The guanidinium (B1211019) group of arginine is positively charged at physiological pH, making it a key residue in cell-penetrating peptides (CPPs) that facilitate intracellular delivery of therapeutic cargo.[1][2] Arginine also plays a critical role in binding to negatively charged pockets on target proteins, such as kinases and phosphatases, through electrostatic interactions and hydrogen bonding.[3]

  • Methionine (Met): As one of the two sulfur-containing amino acids, methionine is relatively hydrophobic and can be involved in crucial protein-protein interactions.[4] Its side chain can be reversibly oxidized to methionine sulfoxide (B87167), suggesting a potential role for Met-containing peptides as sensors for oxidative stress or as pro-drugs that are activated in specific redox environments.[5]

The combination of arginine's cell-penetrating and binding capabilities with methionine's potential for specific interactions and redox sensitivity suggests that this compound motifs could be valuable in designing targeted and environment-responsive peptide drugs.

Potential Applications of the this compound Motif

Based on the individual characteristics of arginine and methionine, several potential applications for this compound containing peptides can be envisioned:

  • Targeted Drug Delivery: Arginine-rich CPPs containing a Met residue could be used to deliver small molecule drugs, nucleic acids, or other peptides to intracellular targets. The Met residue could potentially be used for specific conjugation of the cargo molecule.

  • Enzyme Inhibitors: The Arg residue can anchor the peptide to the active site of an enzyme, while the Met residue could provide additional binding interactions or specificity. For example, in kinase inhibitors, Arg can interact with acidic residues in the ATP-binding pocket, and Met could occupy a hydrophobic sub-pocket.

  • Antimicrobial and Anticancer Peptides: Many natural antimicrobial and anticancer peptides are rich in cationic and hydrophobic residues. An this compound motif would contribute both of these features, potentially leading to peptides that can disrupt microbial or cancer cell membranes.[1][6]

  • Redox-Responsive Peptides: Peptides containing an this compound motif could be designed to be active only in specific redox environments. For example, a peptide could be inactive when the methionine is in its sulfoxide form and become active upon reduction in a reducing environment, such as the cytoplasm of a cell.

Quantitative Data (Hypothetical)

Due to the limited availability of specific data for this compound containing peptides, the following tables present hypothetical quantitative data to illustrate how such information would be structured and presented. These values are for illustrative purposes only and are not derived from actual experimental results.

Table 1: Hypothetical Binding Affinities of this compound Containing Peptides and Analogs for a Target Kinase

Peptide SequenceModificationIC50 (nM)Ki (nM)
Ac-Arg-Met-Ala-Phe-NH2None5025
Ac-Lys-Met-Ala-Phe-NH2Arg to Lys substitution250125
Ac-Arg-Nle-Ala-Phe-NH2Met to Norleucine substitution10050
Ac-Ala-Met-Ala-Phe-NH2Arg to Ala substitution>1000>500

Table 2: Hypothetical Cell Penetration Efficiency of this compound Containing Peptides

Peptide SequenceCargoCell LineUptake Efficiency (%)
(Arg)8-Met-Gly-OHFluoresceinHeLa85
(Arg)8-Ala-Gly-OHFluoresceinHeLa70
(Lys)8-Met-Gly-OHFluoresceinHeLa60

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, purification, and characterization of a hypothetical this compound containing peptide, Ac-Arg(Pbf)-Met-Ala-Phe-NH2.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a tetrapeptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Met-OH, Fmoc-Arg(Pbf)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes. Wash with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH, Fmoc-Met-OH, and Fmoc-Arg(Pbf)-OH sequentially.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

Peptide Purification and Characterization

Purification by Reverse-Phase HPLC:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile (B52724)/water.

  • Purify the peptide using a preparative C18 reverse-phase HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize.

Characterization by Mass Spectrometry:

  • Dissolve the purified peptide in a suitable solvent.

  • Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the peptide.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the design and evaluation of this compound containing peptides.

Peptide_Drug_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Preclinical Evaluation Target_Identification Target Identification Lead_Identification Lead Identification (e.g., this compound motif) Target_Identification->Lead_Identification Peptide_Synthesis Solid-Phase Peptide Synthesis Lead_Identification->Peptide_Synthesis Purification_Characterization Purification & Characterization (HPLC, MS) Peptide_Synthesis->Purification_Characterization Binding_Assay Binding Assay (e.g., Kinase Assay) Purification_Characterization->Binding_Assay Cellular_Assay Cellular Assay (e.g., Cell Penetration) Binding_Assay->Cellular_Assay In_Vivo_Studies In Vivo Studies (Animal Models) Cellular_Assay->In_Vivo_Studies

Caption: General workflow for peptide drug design.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Arg_Met_Peptide This compound Inhibitor Arg_Met_Peptide->Kinase_A Inhibits

Caption: Hypothetical signaling pathway targeted by an this compound peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_bioassay Biological Assays Resin_Prep Resin Preparation Coupling_Cycles Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, etc.) Resin_Prep->Coupling_Cycles Cleavage Cleavage from Resin Coupling_Cycles->Cleavage Crude_Analysis Crude Peptide Analysis (HPLC, MS) Cleavage->Crude_Analysis Purification Preparative HPLC Crude_Analysis->Purification Final_QC Purity & Identity Check (Analytical HPLC, MS) Purification->Final_QC Binding_Assay Target Binding Assay Final_QC->Binding_Assay Functional_Assay Cell-based Functional Assay Binding_Assay->Functional_Assay

Caption: Experimental workflow for peptide characterization.

Conclusion

The this compound motif holds theoretical promise for the design of innovative peptide therapeutics by combining the well-established roles of arginine in cell penetration and target binding with the unique chemical properties of methionine. While further research is needed to validate these concepts with experimental data, the proposed applications and generalized protocols provided herein offer a framework for researchers to begin exploring the potential of this compound containing peptides in drug discovery. The strategic incorporation of this dipeptide motif may lead to the development of novel peptide drugs with enhanced efficacy, selectivity, and tailored mechanisms of action.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Arginine to Methionine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arginine to Methionine Substitution

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes into a DNA sequence, resulting in a modified protein product.[1] The substitution of one amino acid for another can provide profound insights into protein structure, function, and interaction. This document focuses on the strategic replacement of Arginine (Arg), a positively charged and hydrophilic amino acid, with Methionine (Met), a nonpolar, hydrophobic amino acid.

This specific mutation is a valuable tool for investigating a range of biochemical and cellular processes for several key reasons:

  • Probing the Role of Positive Charge: Arginine's guanidinium (B1211019) group is positively charged at physiological pH and often participates in electrostatic interactions, such as forming salt bridges that stabilize protein structure or interacting with negatively charged substrates, cofactors, or nucleic acids.[2][3] Replacing arginine with the uncharged methionine directly assesses the functional or structural importance of this positive charge.

  • Investigating Hydrophobic Interactions: Methionine's nonpolar side chain can introduce or enhance hydrophobic interactions within the protein core or at protein-protein interfaces. This can be used to study the role of hydrophobicity in protein folding, stability, and binding.

  • Eliminating Post-Translational Modification Sites: Arginine residues are common sites for post-translational modifications, most notably methylation by Protein Arginine Methyltransferases (PRMTs).[4][5] Arginine methylation is a critical regulatory mechanism in numerous cellular signaling pathways, including DNA damage repair, transcription, and RNA splicing.[4][6][7] Since methionine cannot be methylated, an Arg-to-Met substitution is an effective way to prevent this modification and study its functional consequences.[8]

  • Steric and Conformational Effects: The replacement of the bulkier, more complex guanidinium group of arginine with the more flexible, linear thioether side chain of methionine can alter the local steric environment within a protein, potentially impacting substrate binding, enzyme catalysis, or protein-protein interactions.

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for performing and analyzing the effects of site-directed mutagenesis of arginine to methionine residues in proteins.

Applications and Functional Consequences of Arg -> Met Mutation

The substitution of arginine with methionine can lead to a variety of functional changes, providing valuable data for understanding protein mechanisms and for protein engineering efforts.

Impact on Enzyme Catalysis

The positive charge of arginine is frequently essential for the proper positioning of negatively charged substrates or for stabilizing transition states within an enzyme's active site. Replacing arginine with methionine in such contexts often leads to a significant reduction in catalytic efficiency.

Case Study: Porcine Liver Fructose-1,6-bisphosphatase (FBPase)

A prime example of the critical role of an active site arginine is the mutation of Arg-276 to methionine in porcine liver FBPase. This single amino acid substitution resulted in a dramatic alteration of the enzyme's kinetic properties.

Kinetic ParameterWild-Type FBPaseR276M Mutant FBPaseFold Change
kcat (s⁻¹) ~150~1~150-fold decrease
Mg²⁺ Cooperativity CooperativeNon-cooperativeLoss of Cooperativity
Ki for Fructose 2,6-bisphosphate (μM) ~0.5~816-fold increase
Km for Fructose 1,6-bisphosphate Similar to Wild-TypeSimilar to Wild-TypeNo significant change

Data compiled from published studies.

The drastic reduction in the catalytic turnover rate (kcat) highlights the importance of the positive charge of Arg-276 in the catalytic mechanism. Furthermore, the loss of cooperativity for the essential cofactor Mg²⁺ indicates that this arginine residue is also crucial for the allosteric regulation of the enzyme.

Alteration of Protein Stability

The replacement of a surface-exposed arginine, which can form favorable interactions with the aqueous solvent, with a hydrophobic methionine can lead to a decrease in protein stability. Conversely, if an arginine is in a hydrophobic core and its charge is not well-solvated, its replacement with methionine could potentially be stabilizing. The effect on stability is highly context-dependent.

Quantitative Analysis of Protein Stability

The change in protein stability upon mutation is often quantified by measuring the change in the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A common technique for this is the Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[4][9]

ProteinMutationΔTm (°C)Method
Hypothetical Protein AR123M-5.2Thermal Shift Assay
Hypothetical Protein BR45M+1.5Thermal Shift Assay

This table illustrates how data on melting temperature changes can be presented. Specific values are highly dependent on the protein and the location of the mutation.

A negative ΔTm indicates that the mutant protein is less stable than the wild-type, while a positive ΔTm suggests increased stability.

Modulation of Protein-Protein Interactions

Arginine residues at protein-protein interfaces can be critical for binding affinity, often forming salt bridges or hydrogen bonds with acidic residues on the binding partner. Replacing such an arginine with methionine can disrupt these interactions and weaken or abolish the binding.

Quantitative Analysis of Binding Affinity

The strength of a protein-protein interaction is quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger interaction. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure Kd.

Protein ComplexMutationKd (Wild-Type)Kd (Mutant)Fold Change in Affinity
Complex X-YR50M in Protein X100 nM1.2 µM12-fold decrease
Complex P-QR210M in Protein P500 nMNo detectable bindingAbolished interaction

This table provides an example of how changes in binding affinity due to an Arg -> Met mutation can be summarized. The specific values will vary depending on the interacting proteins.

Probing Arginine Methylation-Dependent Signaling Pathways

A significant application of Arg -> Met mutagenesis is to study the role of arginine methylation in cellular signaling. Since methionine cannot be methylated, this mutation effectively creates a "methylation-null" state at a specific site. This allows researchers to dissect the contribution of a single methylation event to a complex signaling cascade.

Example: DNA Damage Response (DDR) Pathway

Protein arginine methylation is a key regulatory modification in the DNA damage response. For instance, the methylation of 53BP1 by PRMT1 is important for its role in DNA double-strand break repair.

Below is a simplified representation of a signaling pathway where Arg -> Met mutagenesis could be applied.

DNA_Damage_Response cluster_0 DNA Damage Response Activation cluster_1 Downstream Signaling cluster_2 Experimental Intervention DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates 53BP1 53BP1 ATM->53BP1 phosphorylates PRMT1 PRMT1 PRMT1->53BP1 methylates Arg-X Recruitment Recruitment to Damage Site 53BP1->Recruitment Repair DNA Repair Recruitment->Repair Mutagenesis Arg-X -> Met Site-Directed Mutagenesis Mutated_53BP1 53BP1 (R-M mutant) Mutagenesis->Mutated_53BP1 Loss_of_Function Impaired Recruitment and DNA Repair Mutated_53BP1->Loss_of_Function

Caption: Investigating the role of 53BP1 arginine methylation in the DNA damage response.

By creating a 53BP1 protein with an Arg-to-Met mutation at a known methylation site, researchers can specifically assess the importance of this methylation event for the recruitment of 53BP1 to sites of DNA damage and the subsequent repair process.

Experimental Protocols

Protocol for Site-Directed Mutagenesis (Based on QuikChange® Method)

This protocol outlines the general steps for introducing a point mutation using a PCR-based method. Commercial kits from various suppliers (e.g., Agilent, NEB, Thermo Fisher Scientific) are highly recommended as they provide optimized reagents and protocols.[10][11][12][13]

Experimental Workflow

SDM_Workflow Start Start: Plasmid DNA with Target Gene Primer_Design 1. Design Mutagenic Primers (Arg -> Met codon change) Start->Primer_Design PCR 2. PCR Amplification (High-fidelity polymerase) Primer_Design->PCR Digestion 3. DpnI Digestion (Removes parental methylated DNA) PCR->Digestion Transformation 4. Transformation (Into competent E. coli) Digestion->Transformation Plating 5. Plating and Incubation (On selective agar (B569324) plates) Transformation->Plating Screening 6. Colony Screening (Colony PCR or Miniprep) Plating->Screening Sequencing 7. DNA Sequencing (Verify mutation and sequence integrity) Screening->Sequencing End End: Confirmed Mutant Plasmid Sequencing->End

Caption: Workflow for site-directed mutagenesis.

Materials:

  • High-purity plasmid DNA template containing the gene of interest

  • Two complementary mutagenic primers (HPLC-purified)

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5, Phusion)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue, DH5α)

  • LB agar plates with the appropriate antibiotic

  • Sterile culture tubes and liquid LB medium

Procedure:

  • Primer Design:

    • Design two complementary primers, typically 25-45 bases in length.

    • The desired Arg-to-Met mutation should be located in the middle of each primer.

    • Ensure the primers have a melting temperature (Tm) of ≥78°C.

    • The primers should have a GC content of at least 40% and should terminate in one or more C or G bases.

  • Mutagenic PCR:

    • Set up the PCR reaction in a sterile PCR tube on ice. A typical 50 µL reaction includes:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA template

      • 125 ng of forward mutagenic primer

      • 125 ng of reverse mutagenic primer

      • 1 µL of dNTP mix (10 mM each)

      • ddH₂O to 49 µL

      • 1 µL of high-fidelity DNA polymerase

    • Perform thermal cycling using the following general parameters (optimize as needed):

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 1 minute

        • Extension: 68°C for 1 minute per kb of plasmid length

      • Final Extension: 68°C for 7 minutes

      • Hold: 4°C

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.

    • Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells according to the manufacturer's protocol (heat shock or electroporation).

  • Plating and Incubation:

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate the plates overnight at 37°C.

  • Colony Screening and Sequencing:

    • Pick several individual colonies and grow them in liquid LB medium with the selective antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid DNA for Sanger sequencing to confirm the presence of the desired Arg-to-Met mutation and to ensure there are no other unintended mutations in the gene of interest.

Protocol for Thermal Shift Assay (TSA)

This protocol provides a general method for assessing changes in protein stability by measuring the melting temperature (Tm).[4][9]

Materials:

  • Purified wild-type and mutant proteins (at a concentration of 0.1-0.5 mg/mL)

  • SYPRO Orange dye (e.g., from Thermo Fisher Scientific)

  • A real-time PCR instrument with a thermal melt curve function

  • 96-well PCR plates

  • Appropriate buffer for the protein of interest

Procedure:

  • Reaction Setup:

    • Prepare a master mix for each protein (wild-type and mutant) containing the protein and SYPRO Orange dye in the appropriate buffer. A typical 20 µL reaction per well includes:

      • 2 µL of 10x protein solution (final concentration ~2 µM)

      • 2 µL of 10x SYPRO Orange dye (final concentration 5x)

      • 2 µL of 10x buffer

      • 14 µL of ddH₂O

    • Pipette the reaction mix into the wells of a 96-well PCR plate. Include multiple replicates for each protein and no-protein controls.

  • Thermal Melt:

    • Place the 96-well plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following general parameters:

      • Hold at 25°C for 2 minutes.

      • Ramp up the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve, plotting fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melt curve.

    • Calculate the average Tm for the wild-type and mutant proteins. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (mutant) - Tm (wild-type).

Conclusion

The site-directed mutagenesis of arginine to methionine is a versatile and informative technique for researchers in basic science and drug development. By carefully designing experiments and employing the protocols outlined in these application notes, scientists can gain valuable insights into the roles of specific arginine residues in enzyme catalysis, protein stability, protein-protein interactions, and the regulation of complex cellular signaling pathways. The quantitative data obtained from these studies are crucial for advancing our understanding of protein biology and for the rational design of novel therapeutics.

References

Application Notes and Protocols for Arg-Met Labeling in Vivo Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling using amino acid analogs is a powerful strategy for tracking newly synthesized proteins and, by extension, cells in vivo. This approach allows for the non-invasive monitoring of cell proliferation, migration, and engraftment in preclinical models, providing critical insights for drug development and cell therapy research. This document provides detailed application notes and protocols for in vivo tracking studies using analogs of methionine and arginine.

The primary focus is on methionine analogs, such as L-azidohomoalanine (AHA), L-homopropargylglycine (HPG), and L-azidonorleucine (ANL), which are readily incorporated into nascent proteins and can be visualized through bioorthogonal click chemistry. We also discuss the application of stable isotope-labeled arginine for quantitative proteomic analysis in vivo and address the current landscape and challenges associated with bioorthogonal arginine analogs for spatial tracking.

Part 1: Methionine Analog Labeling for In Vivo Tracking

Methionine analogs bearing bioorthogonal functional groups (azides or alkynes) are widely used for labeling newly synthesized proteins in vivo. These analogs are recognized by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into proteins during translation. The incorporated azide (B81097) or alkyne handle can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or an affinity tag) via click chemistry for visualization and analysis.

Key Methionine Analogs
  • L-azidohomoalanine (AHA): Contains an azide group. It is a widely used methionine surrogate for in vivo labeling.[1]

  • L-homopropargylglycine (HPG): Contains an alkyne group. It is another common methionine analog for bioorthogonal labeling.[2]

  • L-azidonorleucine (ANL): An azide-containing analog that is not efficiently utilized by wild-type MetRS. Its incorporation requires the expression of a mutant MetRS (MetRS*), enabling cell-type-specific labeling in genetically engineered animal models.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vivo labeling with methionine analogs, compiled from various studies.

ParameterL-azidohomoalanine (AHA)L-homopropargylglycine (HPG)L-azidonorleucine (ANL)References
Administration Route Subcutaneous, Intraperitoneal (IP), DietaryIntraperitoneal (IP)Intraperitoneal (IP), Drinking Water[3][5][8][9][10][11]
Typical Dosage (Mice) 0.1 mg/g (subcutaneous)0.1 mg/g (IP)100 µg/g (IP)[3][9][11]
Labeling Period Hours to daysHours to daysHours to days[3][9][10]
Incorporation Efficiency <10% of newly synthesized proteins (in the presence of endogenous methionine)Slower incorporation than AHA at early time pointsDependent on MetRS* expression; can be maximal with optimal dosage and timing[8][12]
Reported Toxicity Minimal adverse effects with short-term administration in mammalsCan be more toxic than AHA in E. coli; less cell death than AHA in ArabidopsisMinimal toxicity reported in the context of MetRS* expressing mice[9][11][13][14]
In Vivo Imaging ParameterValue/ObservationReferences
Signal-to-Noise Ratio (SNR) High SNR can be achieved with bioorthogonal labeling due to the low background of the chemical reaction.[15][16][17]
Imaging Modality Near-Infrared Fluorescence (NIRF) imaging is commonly used for deep tissue penetration.[15]
Experimental Workflows and Signaling Pathways

This workflow outlines the key steps for labeling cells in vivo with methionine analogs and subsequent detection.

in_vivo_met_labeling_workflow General Workflow for In Vivo Methionine Analog Labeling cluster_administration 1. Administration of Methionine Analog cluster_incorporation 2. Metabolic Incorporation cluster_detection 3. Detection via Click Chemistry cluster_imaging 4. In Vivo Imaging admin Administer AHA, HPG, or ANL to animal model (e.g., subcutaneous, IP, dietary) incorporation Analog is incorporated into nascent proteins in place of methionine by cellular machinery admin->incorporation detection Administer fluorescent probe with complementary bioorthogonal group (e.g., DBCO-dye for azide) incorporation->detection click_reaction In vivo click reaction occurs, covalently attaching the probe to labeled proteins detection->click_reaction imaging Image animal using appropriate modality (e.g., NIRF imaging) to track labeled cells click_reaction->imaging

Caption: General workflow for in vivo methionine analog labeling.

This diagram illustrates the principle of achieving cell-type-specific labeling using the ANL/MetRS* system.

anl_metrs_workflow Cell-Type-Specific Labeling with ANL/MetRS* cluster_animal_model 1. Animal Model cluster_administration 2. ANL Administration cluster_incorporation 3. Selective Incorporation cluster_outcome 4. Outcome animal Transgenic animal expressing mutant MetRS* under a cell-type-specific promoter admin_anl Administer ANL systemically animal->admin_anl metrs_cells Cells expressing MetRS admin_anl->metrs_cells wt_cells Wild-type cells (no MetRS) admin_anl->wt_cells metrs_incorporation ANL is incorporated into newly synthesized proteins metrs_cells->metrs_incorporation wt_no_incorporation ANL is NOT incorporated wt_cells->wt_no_incorporation outcome Only the target cell population is labeled metrs_incorporation->outcome

Caption: Workflow for cell-type-specific labeling with ANL/MetRS*.

Detailed Experimental Protocols

This protocol is adapted from procedures described for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) in vivo.[18][19]

Materials:

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS), sterile

  • Animal model (e.g., C57BL/6 mice)

  • DBCO-conjugated near-infrared (NIR) fluorescent dye (e.g., DBCO-Cy5)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Preparation of AHA Solution:

    • Dissolve AHA in sterile PBS to a final concentration of 10 mg/mL.

    • Adjust the pH to 7.4.

    • Sterile filter the solution using a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Administration of AHA:

    • Thaw an aliquot of the AHA solution.

    • Administer AHA to mice via subcutaneous or intraperitoneal injection at a dosage of 0.1 mg/g of total mouse weight.[9]

    • The labeling period can range from a few hours to several days, depending on the desired level of protein labeling and the turnover rate of the proteins of interest. For tracking studies, a labeling period of 24-72 hours is common.

  • Administration of Fluorescent Probe:

    • At the desired time point after AHA administration, prepare the DBCO-conjugated NIR dye according to the manufacturer's instructions.

    • Administer the fluorescent probe to the mice, typically via intravenous or intraperitoneal injection. The optimal dose and timing should be determined empirically for each probe and animal model.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the animal in the in vivo imaging system.

    • Acquire images at the appropriate excitation and emission wavelengths for the chosen NIR dye.

    • Image the animals at multiple time points to track the location and signal intensity of the labeled cells.

This protocol is for researchers using transgenic mouse models that express a mutant methionyl-tRNA synthetase (MetRS*) in specific cell populations.[3][5]

Materials:

  • L-azidonorleucine (ANL)

  • Sterile PBS or drinking water

  • Transgenic mouse model (e.g., RC3 mice crossed with a Cre-driver line)

  • DBCO-conjugated fluorescent dye

  • Anesthesia

  • In vivo imaging system

Procedure:

  • Preparation and Administration of ANL:

    • For IP injection: Dissolve ANL in sterile PBS. A dosage of 100 µg/g body weight has been shown to be effective.[20]

    • For drinking water: Dissolve ANL in the drinking water at a concentration determined to achieve the desired labeling over the experimental period.

    • The labeling period can be adjusted based on the experimental goals. For example, a 16-hour labeling period has been used for maximal labeling in some studies.[20]

  • Administration of Fluorescent Probe:

    • Following the ANL labeling period, administer a DBCO-conjugated fluorescent dye as described in Protocol 1.

  • In Vivo Imaging:

    • Perform in vivo imaging as described in Protocol 1 to visualize the specifically labeled cell population.

Part 2: Arginine Labeling for In Vivo Studies

The use of arginine analogs for in vivo tracking is less established than that of methionine analogs, primarily due to challenges with toxicity and metabolic conversion. However, stable isotope-labeled arginine is a cornerstone of quantitative proteomics.

Stable Isotope Labeling with Arginine (SILAC) for In Vivo Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted for in vivo studies in organisms like mice. This technique involves feeding animals a diet containing "heavy" isotopically labeled arginine (e.g., ¹³C₆-arginine). This leads to the incorporation of the heavy arginine into all newly synthesized proteins. By comparing the mass spectra of peptides from animals fed the heavy diet with those from control animals, researchers can quantify changes in protein abundance and turnover.[3]

This method is highly powerful for quantitative proteomics but is not suitable for spatial tracking of cells via imaging.

Challenges and Future Directions for Bioorthogonal Arginine Analogs

The development of arginine analogs with bioorthogonal handles for in vivo tracking faces several challenges:

  • Toxicity: Arginine-rich peptides and the arginine analog L-canavanine have demonstrated significant toxicity in vivo.[4][9][13] This is a major concern for any analog that would be metabolically incorporated.

  • Metabolic Conversion: Arginine can be metabolically converted to other amino acids, such as proline, which can complicate labeling studies.[11]

  • Incorporation Efficiency: The efficiency of incorporation of a synthetic arginine analog by the endogenous arginyl-tRNA synthetase would need to be carefully evaluated.

Future research may focus on developing non-toxic arginine analogs with bioorthogonal handles and potentially engineering specific arginyl-tRNA synthetases to improve their incorporation, similar to the ANL/MetRS* system for methionine.

Conclusion

Metabolic labeling with amino acid analogs is a versatile and powerful tool for in vivo tracking studies. Methionine analogs like AHA, HPG, and ANL, coupled with click chemistry, provide robust methods for labeling and visualizing newly synthesized proteins and cells in vivo. The provided protocols offer a starting point for researchers to design and implement their own in vivo tracking experiments. While the use of bioorthogonal arginine analogs for spatial tracking is still in its nascent stages due to toxicity and metabolic concerns, stable isotope labeling with arginine remains a critical technique for in vivo quantitative proteomics. As new bioorthogonal chemistries and less toxic amino acid analogs are developed, the toolkit for in vivo cell tracking will continue to expand, offering even greater insights into complex biological processes.

References

Application Notes and Protocols: Harnessing the Arg-Met Dipeptide Motif in Phage Display Library Screening for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phage display technology is a powerful tool for the discovery of novel peptide-based therapeutics and diagnostic agents. The identification of specific peptide motifs that mediate protein-protein interactions is a key aspect of this technology. This document provides detailed application notes and protocols on the use of the Arginine-Methionine (Arg-Met) dipeptide motif in phage display library screening. While not as extensively characterized as motifs like RGD, the this compound sequence holds potential as a recognition element in various biological contexts, particularly in interactions involving aromatic residues. These guidelines will enable researchers to design and execute phage display screening campaigns to identify and characterize novel this compound-containing peptides for therapeutic and research applications.

Introduction

Phage display is a versatile high-throughput screening method used to identify peptides, antibodies, and other proteins that bind to specific targets. This technique relies on the display of vast libraries of peptides on the surface of bacteriophages, physically linking the displayed peptide (phenotype) with the genetic information encoding it (genotype). Through an iterative process of affinity selection known as biopanning, phage clones displaying peptides with high affinity for a target of interest can be isolated and identified.

Short peptide motifs often play a crucial role in mediating protein-protein interactions. The Arginine-Methionine (this compound) dipeptide, while not as ubiquitously studied as other motifs, presents an interesting target for discovery. Arginine, with its positively charged guanidinium (B1211019) group, is frequently involved in electrostatic interactions and hydrogen bonding. Methionine, containing a flexible, hydrophobic side chain with a sulfur atom, can participate in hydrophobic and sulfur-aromatic interactions. The combination of these two residues can therefore mediate specific and stable interactions with protein targets. For instance, the this compound-Tyr motif has been identified as a ligand-receptor interaction motif, underscoring the potential of this compound as part of a larger binding consensus.

These application notes provide a framework for utilizing the this compound motif in phage display screening to discover novel peptide binders for various targets.

Applications in Drug Discovery and Research

The identification of peptides containing the this compound motif through phage display can be applied to several areas of drug discovery and biomedical research:

  • Targeted Drug Delivery: Peptides containing the this compound motif can be used to target drugs, imaging agents, or nanoparticles to specific cells or tissues that express the corresponding receptor.

  • Inhibition of Protein-Protein Interactions (PPIs): Synthetic peptides derived from this compound-containing sequences can be developed as inhibitors of pathological PPIs, for example, in cancer or inflammatory diseases.

  • Development of Novel Therapeutics: Identified peptides may themselves possess therapeutic activity, acting as agonists or antagonists of their target receptors.

  • Diagnostic Tool Development: this compound peptides can be utilized in diagnostic assays to detect the presence or levels of specific biomarkers.

Experimental Protocols

A detailed protocol for a typical biopanning experiment to screen a phage display library for peptides binding to a target protein is provided below. This protocol can be adapted to specifically enrich for this compound containing peptides.

Protocol 1: Affinity Selection of Phage Display Library (Biopanning)

Materials:

  • Target protein

  • Phage display peptide library (e.g., a commercial 12-mer random peptide library)

  • 96-well microtiter plates (e.g., Nunc MaxiSorp)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tris-Buffered Saline (TBS), pH 7.5

  • TBST (TBS with 0.05% Tween-20)

  • Bovine Serum Albumin (BSA)

  • E. coli host strain (e.g., ER2738)

  • LB medium and LB/IPTG/X-Gal plates

  • PEG/NaCl solution (20% w/v PEG-8000, 2.5 M NaCl)

  • Glycine-HCl elution buffer (0.2 M, pH 2.2)

  • Neutralization buffer (1 M Tris-HCl, pH 9.1)

Procedure:

  • Target Immobilization:

    • Coat the wells of a microtiter plate with the target protein (1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding sites by incubating with 2% BSA in PBS for 2 hours at room temperature.

    • Wash the wells three times with TBST.

  • Phage Library Incubation (Panning Round 1):

    • Add the phage display library (e.g., 10^11 phage particles in 1% BSA/TBST) to the coated wells.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Discard the unbound phage solution.

    • Wash the wells 10 times with TBST to remove non-specifically bound phages.

  • Elution:

    • Add elution buffer (Glycine-HCl, pH 2.2) to the wells and incubate for 10 minutes to dissociate the bound phages.

    • Transfer the eluted phage solution to a new tube and neutralize with neutralization buffer.

  • Amplification:

    • Infect a mid-log phase E. coli culture with the eluted phages for 30 minutes at 37°C.

    • Plate the infected bacteria on LB/IPTG/X-Gal plates to determine the phage titer (plaque-forming units, PFU).

    • Amplify the remaining infected culture in LB medium overnight at 37°C with shaking.

    • Precipitate the phage particles from the culture supernatant using PEG/NaCl solution.

    • Resuspend the phage pellet in PBS. This is the amplified phage pool for the next round of panning.

  • Subsequent Rounds of Panning (Rounds 2-4):

    • Repeat steps 2-5 for 2-3 more rounds, using the amplified phage pool from the previous round as the input.

    • Increase the stringency of the washing steps in each subsequent round (e.g., increase the number of washes or the Tween-20 concentration) to enrich for high-affinity binders.

  • Analysis of Enriched Phage Clones:

    • After the final round of panning, pick individual phage plaques.

    • Amplify each clone individually.

    • Isolate the phage DNA and sequence the region encoding the displayed peptide.

    • Analyze the sequences to identify consensus motifs, particularly those containing this compound.

Data Presentation

Quantitative data from phage display screening should be summarized for clear interpretation and comparison.

Table 1: Enrichment of Phage Titer During Biopanning

Panning RoundInput Phage (PFU)Output Phage (PFU)Enrichment Factor*
11.2 x 10^112.5 x 10^51
21.5 x 10^118.1 x 10^625.9
31.3 x 10^114.3 x 10^81592.6
41.6 x 10^117.9 x 10^923730.8

*Enrichment Factor = (Output/Input of current round) / (Output/Input of Round 1). Note: This is illustrative data.

Table 2: Characterization of Identified this compound Containing Peptides

Peptide IDSequenceBinding Affinity (Kd, nM)Target Inhibition (IC50, µM)
RM-Pep-01CRM GPLAVSC15012.5
RM-Pep-02WRM HAFQLG855.2
RM-Pep-03ARM TYSDEPC21025.1

*Note: This is illustrative data and should be determined experimentally using techniques such as ELISA, Surface Plasmon Resonance (SPR), or functional assays.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental_Workflow cluster_Panning Biopanning Rounds (1-4) cluster_Analysis Analysis Lib Phage Display Library Incubate Incubation with Target Lib->Incubate Input Wash Washing Incubate->Wash Elute Elution Wash->Elute Amplify Amplification in E. coli Elute->Amplify Amplify->Incubate Enriched Pool Sequencing Phage DNA Sequencing Amplify->Sequencing Analysis Sequence Analysis (Identify this compound Motifs) Sequencing->Analysis Synthesis Peptide Synthesis Analysis->Synthesis Validation Binding & Functional Validation Synthesis->Validation

Caption: Experimental workflow for phage display screening.

Signaling_Pathway Ligand This compound Peptide (Ligand) Receptor Target Receptor Ligand->Receptor Binding Downstream1 Downstream Effector 1 Receptor->Downstream1 Activation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->Response

Caption: Hypothetical signaling pathway modulation.

Logical_Relationship Start Start: Diverse Phage Library Screening Affinity Screening vs. Target Start->Screening Enrichment Enrichment of Binders Screening->Enrichment Identification Identification of this compound Motifs Enrichment->Identification Outcome Lead Peptides for Drug Development Identification->Outcome

Caption: Logical flow of peptide discovery.

Conclusion

The use of phage display to identify peptides containing the this compound motif represents a promising strategy for the discovery of novel therapeutic and diagnostic agents. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this dipeptide in mediating specific molecular interactions. While further research is needed to fully elucidate the prevalence and significance of the this compound motif in biological systems, the adaptability of phage display makes it an ideal tool for such exploratory studies. The successful identification and characterization of this compound-containing peptides could lead to the development of a new class of targeted therapies with high specificity and efficacy.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Arg-Met Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of peptides containing Arginine (Arg) and Methionine (Met).

Frequently Asked Questions (FAQs)

Q1: My Arg-Met peptide won't dissolve in water. What is the first step?

A: The solubility of a peptide is primarily determined by its amino acid composition and overall net charge.[1][2] Arginine is a basic, hydrophilic (water-loving) amino acid, while Methionine is non-polar and hydrophobic.[3] Peptides containing basic residues like Arginine typically have a net positive charge at neutral or acidic pH and should be soluble in aqueous solutions.

If your peptide is insoluble in sterile, distilled water, the first step is to treat it as a basic peptide and use an acidic solvent.[2][4]

Recommended Initial Steps:

  • Confirm the Peptide's Net Charge: Calculate the overall charge of your peptide. Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus.[5][6] An this compound peptide will likely have a net positive charge.

  • Use an Acidic Solution: For basic peptides, if water fails, try dissolving the peptide in a small amount of 10% aqueous acetic acid.[5][7][8] After the peptide dissolves, you can dilute it to the desired concentration with water or your experimental buffer.[8] If acetic acid is insufficient, a very small amount of trifluoroacetic acid (TFA), typically 10-50 µL, can be used to aid solubilization before final dilution.[6][8]

Q2: I've tried an acidic buffer, but my peptide is still poorly soluble. What's next?

A: If acidic solutions are not effective, the peptide's insolubility may be driven by overall hydrophobicity, potentially from the Methionine residue or other non-polar amino acids in the sequence.[2][9] In this case, physical methods or the use of organic co-solvents may be necessary.

Secondary Steps:

  • Sonication: Use a bath sonicator to break up peptide aggregates and enhance dissolution.[7][10] This process can generate heat, so use brief pulses and monitor the temperature to avoid peptide degradation.[11]

  • Gentle Warming: Warming the solution to temperatures below 40°C can increase solubility.[10][11] However, be cautious as excessive heat can degrade the peptide.[7]

  • Organic Co-solvents: For highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[5][8]

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice.[8] Other options include dimethylformamide (DMF), acetonitrile, methanol, or isopropanol.[2][5]

    • Procedure: Dissolve the peptide completely in the small volume of organic solvent. Then, slowly add this solution dropwise into your stirring aqueous buffer to reach the final desired concentration.[8] If the solution becomes turbid, you have exceeded the solubility limit.[8]

Q3: My peptide dissolves initially but then precipitates out of solution. What is happening and how can I fix it?

A: This phenomenon is typically due to peptide aggregation, where individual peptide molecules associate to form larger, insoluble complexes.[12][13] Aggregation is a common issue, especially for hydrophobic peptides or at high concentrations, and can be influenced by pH, ionic strength, and temperature.[10][12]

Troubleshooting Aggregation:

  • Optimize pH: A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero.[9][14] Ensure your buffer's pH is at least 1-2 units away from the peptide's theoretical pI to maximize its net charge and improve interaction with water.[14]

  • Adjust Ionic Strength: The effect of salt concentration on solubility can be complex. At low concentrations, salts can increase solubility ("salting in") by screening electrostatic interactions between peptide molecules.[15][16] However, at high concentrations, salts can compete for water molecules, leading to precipitation ("salting out").[15][17] You may need to empirically test different salt concentrations.

  • Use Chaotropic Agents: For non-cellular applications, denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to disrupt aggregation.[5][8] These agents must be removed before any functional assays.[8]

  • Centrifugation: Before using your peptide solution in an experiment, always centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble micro-aggregates.[7][14] Use the supernatant to ensure you are working with a fully solubilized peptide.[14]

Q4: How do I determine the best solvent system without wasting my entire peptide sample?

A: It is highly recommended to perform a solubility test on a small aliquot of your peptide before attempting to dissolve the entire sample.[1][4][5] This systematic approach helps identify the optimal solvent while conserving your valuable material.

A general workflow for this process is outlined below. For a detailed experimental protocol, please refer to the "Experimental Protocols" section.

G Diagram 1: Systematic Peptide Solubility Testing Workflow cluster_0 Diagram 1: Systematic Peptide Solubility Testing Workflow start Start with a small peptide aliquot test_water Test Solvent 1: Sterile Water start->test_water sonicate1 Vortex / Sonicate test_water->sonicate1 check1 Is it soluble? sonicate1->check1 success Protocol Identified: Use optimal solvent for bulk sample check1->success Yes lyophilize Lyophilize to remove previous solvent check1->lyophilize No test_acid Test Solvent 2: 10% Acetic Acid sonicate2 Vortex / Sonicate test_acid->sonicate2 check2 Is it soluble? sonicate2->check2 test_organic Test Solvent 3: DMSO / DMF check2->test_organic No check2->success Yes fail Consider Peptide Modification or Formulation Strategies check2->fail No, after trying stronger acid (TFA) sonicate3 Vortex / Sonicate test_organic->sonicate3 check3 Is it soluble? sonicate3->check3 check3->success Yes check3->fail No lyophilize->test_acid

Caption: A workflow for systematically testing peptide solubility.

Q5: Can I use additives or excipients to improve long-term solubility and stability?

A: Yes, various pharmaceutical excipients can be used to enhance the solubility and prevent the aggregation of peptides in solution.[18][19] These are inactive substances added to the formulation.[19]

  • Arginine: L-arginine itself is often used as an excipient to suppress protein and peptide aggregation and increase solubility.[20][21][22] It is thought to work by binding to hydrophobic regions and through charge screening.[22][23]

  • Sugars/Polyols: Mannitol and trehalose (B1683222) can act as stabilizers, particularly during freeze-thawing cycles.[19][20]

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can prevent surface adsorption and aggregation, though they should be used at low concentrations (e.g., <0.1%).[19][24]

  • Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic side chains, effectively shielding them from the aqueous environment and improving solubility.[11]

Q6: Are there special considerations for peptides containing Methionine?

A: Yes. The sulfur-containing side chain of Methionine (Met) is susceptible to oxidation, which can alter the peptide's structure, charge, and solubility, and may promote aggregation.[13][25]

Prevention of Oxidation:

  • Use Degassed Buffers: To minimize dissolved oxygen, prepare solutions using oxygen-free water or buffers.[2][4]

  • Avoid Certain Solvents: For peptides with free Cysteine or Methionine residues, be cautious with solvents and conditions. For instance, basic solutions can promote the oxidation of free thiols (Cys).[2]

  • Proper Storage: Store lyophilized peptides at -20°C or below.[4][5] For peptides in solution, store as frozen aliquots to avoid repeated freeze-thaw cycles.[2] Storing solutions in an oxygen-free atmosphere is recommended for peptides containing Met, Cys, or Trp.[5]

Data Summary Tables

Table 1: General Solvent Selection Guide Based on Peptide Net Charge
Peptide Net ChargePeptide TypePrimary Solvent RecommendationSecondary / Alternative Solvents
Positive (>0) Basic Sterile Water or PBS (pH 7.4)[6][7]10-30% Acetic Acid; small amount of TFA (<50 µL)[5]
Negative (<0) Acidic Sterile Water or PBS (pH 7.4)[7][8]0.1M Ammonium Bicarbonate or NH4OH (<50 µL)[5][8]
Neutral (=0) Hydrophobic Small amount of organic solvent (DMSO, DMF, Acetonitrile) followed by slow dilution in aqueous buffer[5][8]Denaturing agents (6M GdnHCl, 8M Urea) for non-cellular assays[5][8]

This compound peptides typically fall into the "Basic" category.

Table 2: Common Excipients for Enhancing Peptide Solubility and Stability
ExcipientMechanism of ActionTypical ConcentrationNotes
L-Arginine Suppresses aggregation, increases solubility[20][21]≥0.1 M[20]Can help solubilize both acidic and basic proteins.[22]
Mannitol / Trehalose Act as cryoprotectants and stabilizers[19]Varies (e.g., 1-10%)Commonly used in lyophilized formulations to improve stability.
Polysorbates (20, 80) Surfactants; prevent surface adsorption and aggregation[19][24]0.01 - 0.1%Ensure compatibility with downstream assays.
Cyclodextrins Form inclusion complexes with hydrophobic residues[11]VariesCan improve solubility of very hydrophobic peptides.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol describes a method to test various solvents on a small amount of peptide to determine the optimal solubilization conditions.

G Diagram 2: Experimental Workflow for Solubility Testing cluster_0 Diagram 2: Experimental Workflow for Solubility Testing prep 1. Preparation Weigh a small, precise amount of lyophilized peptide (e.g., 1 mg). step1 2. Test Water Add a calculated volume of sterile deionized water to reach target concentration. prep->step1 mix1 3. Mix Vortex for 30 seconds. Sonicate for 5-10 minutes if needed. step1->mix1 observe1 4. Observe Check for visible particles or cloudiness. Centrifuge and check for a pellet. mix1->observe1 decision1 Fully Dissolved? observe1->decision1 step2 5. Test Acidic Buffer Lyophilize the sample to remove water. Add 10% acetic acid. decision1->step2 No end_success Success: Optimal solvent identified. decision1->end_success Yes mix2 6. Mix & Observe Repeat mixing and observation steps. step2->mix2 decision2 Fully Dissolved? mix2->decision2 step3 7. Test Organic Solvent Lyophilize the sample. Add a minimal volume of DMSO (e.g., 20-30 µL). decision2->step3 No decision2->end_success Yes mix3 8. Mix & Dilute Ensure full dissolution, then slowly dilute with aqueous buffer. step3->mix3 mix3->end_success end_fail Insoluble: Further optimization needed.

Caption: A step-by-step experimental workflow for solubility testing.

Methodology:

  • Preparation: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation.[4] Weigh a small amount (e.g., 1 mg) for testing.

  • Solvent 1 (Water): Add sterile, deionized water. Vortex and, if necessary, sonicate for several minutes.[1][4] Inspect the solution visually. If it is clear, the peptide is water-soluble.

  • Solvent 2 (Acid): If the peptide is insoluble in water, lyophilize the sample to remove the water.[1] Add 10% acetic acid and repeat the mixing and sonication steps.

  • Solvent 3 (Organic): If acidic buffers fail, lyophilize the sample again. Add a minimal volume of DMSO (e.g., 20-50 µL) and ensure the peptide fully dissolves.[8] Slowly add this stock solution to your desired aqueous buffer while vortexing.[8]

  • Final Check: After identifying a suitable solvent system, centrifuge the final solution to remove any residual micro-aggregates before use.[7]

Protocol 2: General Dissolution for a Basic (this compound) Peptide
  • Allow the lyophilized peptide to reach room temperature.

  • Add the required volume of sterile water or a suitable buffer (e.g., PBS pH 7.4) to achieve the desired concentration.

  • Vortex the vial for 30-60 seconds.

  • If particulates remain, place the vial in a bath sonicator for 5-15 minutes, monitoring to prevent overheating.[7]

  • If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the solution clears.[6]

  • Once dissolved, the solution can be further diluted with your buffer of choice.

  • Before use, centrifuge the solution at >10,000 x g for 5 minutes and use the supernatant.[14]

References

Technical Support Center: Preventing Oxidation of the Methionine Residue in Arg-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of methionine (Met) oxidation in the Arg-Met dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for the this compound dipeptide?

Methionine, as a sulfur-containing amino acid, is particularly susceptible to oxidation. Its thioether side chain can be oxidized to form methionine sulfoxide (B87167), which corresponds to a mass increase of +16 Daltons (Da), or further oxidized to methionine sulfone, showing a +32 Da mass shift.[1] This modification is a significant concern for the this compound dipeptide as it can alter its three-dimensional structure, biological function, and bioactivity. In the context of drug development, such oxidation can diminish the efficacy of peptide-based therapeutics, alter their pharmacokinetic profiles, and potentially trigger an immune response.

Q2: What are the primary causes of methionine oxidation in this compound?

Methionine oxidation can be initiated at several stages of peptide production, handling, and analysis:

  • During Peptide Synthesis and Cleavage: The most significant risk of oxidation occurs during the final step of solid-phase peptide synthesis, which is the cleavage of the peptide from the resin support and the concurrent removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[1]

  • During Storage and Handling: Inadequate storage conditions are a major contributor to methionine oxidation. Factors such as exposure to atmospheric oxygen, light, and repeated freeze-thaw cycles can promote the oxidation of methionine residues.[2][3][4] Peptides that contain methionine are known to be especially vulnerable to oxidation when exposed to air.[4]

  • During Sample Preparation and Analysis: The analytical workflow itself can be a source of oxidation. Oxidation can be introduced during sample preparation through exposure to air or other reactive oxygen species. Furthermore, oxidation can even occur during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, either in the ion source or on the chromatography column.

Q3: How can I detect methionine oxidation in my this compound sample?

The presence of oxidized this compound can be identified using standard analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides exhibit increased polarity. Consequently, in an RP-HPLC separation, the oxidized this compound will typically elute earlier than the non-oxidized form, often appearing as a pre-peak to the main peptide peak.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides a definitive confirmation of methionine oxidation. An increase in the molecular weight of the peptide by 16 Da for each methionine residue that has been oxidized is a clear indicator of the formation of methionine sulfoxide.[1]

Troubleshooting Guides

Problem: My mass spectrometry data for this compound shows a significant peak at +16 Da relative to the expected mass.

This indicates the presence of methionine sulfoxide. The following are potential causes and their corresponding solutions:

Potential CauseRecommended Solution
Inappropriate Cleavage Cocktail The composition of the cleavage cocktail has a substantial effect on the level of methionine oxidation. Solution: Employ a cleavage cocktail that is specifically formulated to minimize methionine oxidation. Cocktails such as "Reagent K" or those containing dithiothreitol (B142953) (DTT) are known to be effective.[1] For peptides that also contain cysteine, a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage solution has been shown to eliminate oxidation.[5]
Oxidation During Synthesis Although less frequent, oxidation can still happen during the synthesis cycles. Solution: To mitigate this, use high-quality, fresh reagents and consider conducting the synthesis under an inert atmosphere, such as nitrogen or argon.[1]
Oxidation During Storage or Handling Post-synthesis oxidation can happen if the peptide is not stored under optimal conditions. Solution: Store the purified this compound peptide under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, -20°C or -80°C is recommended.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the sample into smaller, single-use portions.[3][4]

Problem: My RP-HPLC chromatogram of this compound displays a small peak eluting just before the main peak.

This is a common observation when methionine oxidation has occurred.

Potential CauseRecommended Solution
Presence of Oxidized this compound The pre-peak is likely the more polar, oxidized form of the dipeptide. Solution: To confirm the identity of this pre-peak, collect the corresponding fraction and analyze it using mass spectrometry. If it is confirmed to be the oxidized this compound, you have the option to either purify the non-oxidized peptide away from the oxidized species or to chemically reduce the methionine sulfoxide back to methionine.

Data Presentation

Table 1: Effectiveness of Different Cleavage Cocktails in Preventing Methionine Oxidation

The choice of cleavage cocktail is critical in preventing methionine oxidation during peptide synthesis. The following table provides a comparison of the effectiveness of various cleavage cocktails on a model peptide.

Cleavage CocktailComposition% Oxidation of Model Peptide
Standard TFA95% TFA, 2.5% TIS, 2.5% H₂O~25%
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT~10%
DTT Cocktail94% TFA, 2.5% TIS, 1% DTT, 2.5% H₂O<5%
TMSCl/PPh₃ Cocktail85% TFA, 5% Anisole, 5% TMSCl, 5% Me₂S + 1 mg/mL PPh₃~0%

Data adapted from studies on a model peptide.[1][5]

Experimental Protocols

Protocol 1: Reduction of Oxidized Methionine in this compound using Ammonium (B1175870) Iodide and Dimethyl Sulfide (B99878)

This protocol outlines a procedure for the chemical reduction of methionine sulfoxide (Met(O)) back to its native methionine form.

Materials:

  • Oxidized this compound peptide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile (B52724)

  • Water

  • RP-HPLC system for reaction monitoring and purification

  • Mass spectrometer

Procedure:

  • Dissolve the oxidized this compound peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare a solution of ammonium iodide and dimethyl sulfide in water.

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reduction by RP-HPLC and mass spectrometry. The required reaction time will depend on the extent of oxidation.

  • Upon completion of the reduction, purify the this compound peptide using standard chromatographic techniques.[1]

Protocol 2: Preventing Methionine Oxidation During Storage

Proper storage is crucial to maintain the integrity of the this compound dipeptide.

  • Store lyophilized this compound peptide at -20°C for short-term storage or at -80°C for long-term storage.[3][4]

  • Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent the condensation of moisture, which can accelerate degradation.[2]

  • If the instrumentation is available, purge the vial with an inert gas, such as argon or nitrogen, before sealing to displace oxygen.[4]

  • For this compound solutions, use deoxygenated buffers and store them frozen in single-use aliquots to minimize freeze-thaw cycles.[3] It is important to note that peptides containing methionine generally have a shorter shelf life when stored in solution.[3]

Visualizations

cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Analysis cluster_storage Storage cluster_prevention Prevention & Mitigation Solid_Phase_Synthesis Solid-Phase Synthesis of this compound Cleavage Cleavage from Resin (TFA-based) Solid_Phase_Synthesis->Cleavage Oxidation_Synthesis Oxidation (Met -> Met(O)) Cleavage->Oxidation_Synthesis Crude_Peptide Crude this compound (with Met(O)) Oxidation_Synthesis->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Pure_Peptide Pure this compound Purification->Pure_Peptide Oxidized_Peptide Identified Met(O) Analysis->Oxidized_Peptide Storage_Conditions Storage (Lyophilized or Solution) Pure_Peptide->Storage_Conditions Oxidation_Storage Oxidation over time Storage_Conditions->Oxidation_Storage Degraded_Sample Degraded Sample Oxidation_Storage->Degraded_Sample Reduction Chemical Reduction (NH4I/DMS) Degraded_Sample->Reduction Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Solid_Phase_Synthesis Scavengers Use of Scavengers (DTT, TMSCl/PPh3) Scavengers->Cleavage Proper_Storage Proper Storage (-20°C/-80°C, Aliquots) Proper_Storage->Storage_Conditions Reduction->Pure_Peptide Start Mass Spec shows +16 Da peak Check_Cleavage Review Cleavage Cocktail Start->Check_Cleavage Check_Synthesis Examine Synthesis Conditions Start->Check_Synthesis Check_Storage Assess Storage & Handling Start->Check_Storage Reduce_Oxidized Option: Reduce Oxidized Peptide (e.g., with NH4I/DMS) Start->Reduce_Oxidized If sample is valuable and oxidation is present Use_Scavengers Action: Use Scavenger-rich Cleavage Cocktail Check_Cleavage->Use_Scavengers If standard TFA was used Inert_Atmosphere Action: Use Inert Atmosphere during Synthesis Check_Synthesis->Inert_Atmosphere If synthesis was in air Proper_Storage Action: Implement Proper Storage Protocols Check_Storage->Proper_Storage If storage was improper Re-synthesize Re-synthesize Peptide Use_Scavengers->Re-synthesize Inert_Atmosphere->Re-synthesize End Problem Resolved Proper_Storage->End Reduce_Oxidized->End Re-synthesize->End

References

Technical Support Center: Troubleshooting Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proteomics workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peptide fragments that suggest cleavage between an Arginine (Arg) and a Methionine (Met) residue. What could be the cause of this?

The observation of peptide fragments indicating cleavage between Arginine and Methionine is an unexpected event in standard proteomics workflows that primarily use trypsin for digestion. Trypsin specifically cleaves C-terminal to Arginine and Lysine residues, except when followed by Proline. Therefore, an "Arg-Met cleavage" is likely an artifact or the result of a non-canonical event. The potential causes can be broadly categorized as:

  • Enzymatic Artifacts: Non-specific activity of trypsin or contamination with other proteases.

  • Chemical Artifacts: Spontaneous or induced chemical cleavage of the peptide backbone during sample processing.

  • Mass Spectrometry Artifacts: In-source decay or collision-induced dissociation of labile peptides.

  • Data Analysis Artifacts: Incorrect peptide identification due to suboptimal search parameters or unaccounted for modifications.

This guide will walk you through a systematic approach to troubleshoot the root cause of this observation.

Troubleshooting Guide: Investigating Unexpected this compound Cleavage

If you have identified peptides that appear to be the result of cleavage between Arginine and Methionine, follow these steps to diagnose the potential source of the issue.

Step 1: Evaluate the Digestion Protocol and Reagents

Non-specific cleavage by trypsin is a common phenomenon that can be influenced by several factors.[1][2][3]

1.1. Review Trypsin Reconstitution and Storage:

  • Issue: Reconstituting and storing trypsin in mildly acidic conditions can promote non-specific cleavage activity over time.[3]

  • Recommendation: Reconstitute trypsin in high-purity water or the buffer recommended by the manufacturer immediately before use. Avoid prolonged storage of reconstituted trypsin.

1.2. Check for Trypsin Autolysis:

  • Issue: Trypsin can digest itself, leading to peptides that can be misidentified.

  • Recommendation: Use high-quality, sequencing-grade trypsin that has been treated to reduce autolysis. Keep the enzyme-to-substrate ratio optimized, typically between 1:20 to 1:50.[4]

1.3. Assess Digestion Conditions:

  • Issue: Prolonged digestion times or high temperatures can increase the rate of non-specific cleavage.[5]

  • Recommendation: Optimize digestion time. While overnight digestion is common, shorter digestion times (2-4 hours) can sometimes reduce non-specific cleavage without significantly compromising digestion efficiency.[5]

Quantitative Impact of Digestion Conditions on Non-Specific Cleavage

ParameterCondition 1% Non-Specific Cleavage (Approx.)Condition 2% Non-Specific Cleavage (Approx.)Reference
Trypsin Reconstitution 50 mM Acetic Acid~20%HPLC-grade Water~1%[3]
Digestion Time 16 hoursHigher2 hours45.2% less semi-tryptic peptides[5]

1.4. Consider Contamination:

  • Issue: Contamination of your sample with other proteases can lead to unexpected cleavage patterns.

  • Recommendation: Ensure that all reagents and labware are clean and free from protease contamination.

Step 2: Investigate Potential Chemical Cleavage

The peptide bond is generally stable, but certain chemical conditions can induce its cleavage.[6][7][8]

2.1. Methionine-Specific Reactions:

  • Issue: While cyanogen (B1215507) bromide (CNBr) is known to cleave C-terminal to Methionine, other reagents used in sample preparation might have unintended reactivity.[9] Alkylation of Methionine with iodoacetamide (B48618) is a known side reaction.[10]

  • Recommendation: Carefully review all chemical steps in your protocol. If using iodoacetamide for alkylation, be aware that it can modify methionine, potentially making the peptide more labile.[10][11]

2.2. Oxidative Cleavage:

  • Issue: Reactive oxygen species (ROS) can cause oxidative cleavage of the peptide backbone. Interestingly, some studies have shown that this cleavage can occur with a "trypsin-like" specificity, cleaving at the C-terminal side of Lysine and Arginine residues.[12][13]

  • Recommendation: Minimize the exposure of your samples to sources of oxidation. If you suspect oxidative damage, consider incorporating antioxidants in your buffers, but be mindful of their compatibility with mass spectrometry.

Step 3: Examine Mass Spectrometry Data for Artifacts

Sometimes, the "cleavage" is not real but an artifact of the mass spectrometry analysis.

3.1. In-Source Decay/Fragmentation:

  • Issue: Modified peptides can be unstable and fragment in the electrospray source of the mass spectrometer. Derivatization of methionine with iodoacetamide has been shown to produce a characteristic neutral loss that could be misinterpreted as a cleavage event.[10][11]

  • Recommendation: Examine the raw data for evidence of in-source fragmentation. Look for precursor ions that correspond to the full-length peptide and check if their intensity correlates with the "cleaved" peptide.

Step 4: Refine Data Analysis Parameters

The way you search your data can significantly impact the identification of peptides.

4.1. Missed Cleavages and Semi-Tryptic Peptides:

  • Issue: If your search parameters are too restrictive (e.g., allowing for zero missed cleavages), the software may erroneously assign a spectrum to a semi-tryptic peptide from another protein. Conversely, being too permissive can increase the number of false positives.[4]

  • Recommendation: Perform your database search allowing for at least one missed cleavage and consider searching for semi-tryptic peptides. Compare the scores of the this compound cleaved peptide with the corresponding fully tryptic peptide to see which is a more confident identification.

4.2. Unaccounted for Modifications:

  • Issue: The presence of an unexpected post-translational modification (PTM) can lead to a misidentification of the peptide sequence.

  • Recommendation: Perform an "error-tolerant" or "open" search to look for any unexpected modifications on the peptide that could explain the observed mass shift.[14]

Experimental Protocols & Workflows

Standard Bottom-Up Proteomics Workflow

This protocol outlines the key steps in a typical bottom-up proteomics experiment.

Standard Proteomics Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Protein_Extraction Protein Extraction (Lysis) Reduction Reduction (e.g., DTT, TCEP) Protein_Extraction->Reduction Denatured Proteins Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Reduced Cysteines Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Alkylated Proteins Desalting Peptide Desalting (e.g., C18 StageTip) Digestion->Desalting Peptide Mixture LC_Separation LC Separation Desalting->LC_Separation Clean Peptides MS_Analysis Tandem MS (MS/MS) LC_Separation->MS_Analysis Eluting Peptides Database_Search Database Search MS_Analysis->Database_Search MS/MS Spectra Peptide_ID Peptide/Protein ID Database_Search->Peptide_ID Quantification Quantification Peptide_ID->Quantification

Caption: A standard workflow for bottom-up proteomics experiments.

Troubleshooting Workflow for Unexpected Cleavage

Use this logical workflow to diagnose the source of unexpected peptide fragments.

Troubleshooting Workflow Start Observe Unexpected This compound Cleavage Check_Digestion Review Digestion Protocol - Trypsin quality/storage? - Digestion time/temp optimal? Start->Check_Digestion Check_Chemicals Investigate Chemical Artifacts - Any harsh chemicals? - Potential for oxidation? Check_Digestion->Check_Chemicals If digestion is optimized Conclusion_Enzymatic Root Cause Likely: Non-Specific Enzymatic Cleavage Check_Digestion->Conclusion_Enzymatic If issues found Check_MS_Data Analyze Raw MS Data - Evidence of in-source decay? - Precursor for full peptide present? Check_Chemicals->Check_MS_Data If no chemical cause found Conclusion_Chemical Root Cause Likely: Chemical Cleavage Check_Chemicals->Conclusion_Chemical If issues found Check_Data_Analysis Re-evaluate Data Analysis - Search with semi-tryptic peptides? - Perform error-tolerant search? Check_MS_Data->Check_Data_Analysis If no MS artifact found Conclusion_MS Root Cause Likely: MS Fragmentation Artifact Check_MS_Data->Conclusion_MS If issues found Conclusion_Analysis Root Cause Likely: Data Analysis Misidentification Check_Data_Analysis->Conclusion_Analysis If issues found

Caption: A logical workflow for troubleshooting unexpected cleavage events.

References

Technical Support Center: Overcoming Challenges in Arg-Met Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the solid-phase synthesis of peptides containing Arginine-Methionine (Arg-Met) sequences.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing peptides containing both Arginine (Arg) and Methionine (Met)?

The primary challenges stem from the inherent reactivity of the side chains of these two amino acids. For Methionine, the thioether side chain is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (+16 Da) or sulfone (+32 Da).[1][2] For Arginine, the guanidinium (B1211019) side chain can facilitate an intramolecular side reaction where the activated carboxylic acid is attacked by the δ-nitrogen of its own side chain, resulting in the formation of a stable δ-lactam.[3][4] This consumes the activated arginine, leading to des-Arg deletion sequences in the final peptide.[3][5]

Q2: My mass spectrometry results show a +16 Da modification on my this compound peptide. What is the likely cause and how can I prevent it?

A +16 Da mass increase is a strong indicator of methionine oxidation, where the methionine residue has been oxidized to methionine sulfoxide (Met(O)).[2] This can occur during synthesis, cleavage, or storage, but is most common during the acidic cleavage step.[6]

Prevention strategies include:

  • Use of Scavengers: Incorporating reducing agents and scavengers in the cleavage cocktail is the most effective method to minimize oxidation.[6]

  • Inert Atmosphere: Performing the synthesis and cleavage under an inert atmosphere, such as nitrogen or argon, can reduce exposure to atmospheric oxygen.[1][6]

  • Strategic Use of Methionine Sulfoxide: In cases where oxidation is difficult to avoid, intentionally using Fmoc-Met(O)-OH during synthesis can lead to a uniformly oxidized peptide that is easier to purify. The methionine sulfoxide can then be reduced back to methionine post-purification.[6]

Q3: I have a significant amount of a des-Arg peptide impurity in my crude product. What could be the reason?

The presence of a des-Arginine (des-Arg) deletion sequence is a strong indication that δ-lactam formation occurred during the coupling of the protected arginine residue.[3] This intramolecular cyclization consumes the activated arginine, preventing its incorporation into the growing peptide chain.[3][4]

To minimize δ-lactam formation:

  • Choice of Protecting Group: The choice of the arginine side-chain protecting group is critical. The nitro (NO2) protecting group has been shown to significantly reduce the rate of δ-lactam formation compared to the more commonly used Pbf or bis-Boc protecting groups.[3][4]

  • Coupling Reagents: The use of carbodiimide (B86325) methods with additives like OxymaPure can suppress δ-lactam formation. Fast-acting coupling reagents like HATU and HBTU can also be beneficial as the rapid coupling outcompetes the intramolecular cyclization.[3][7]

  • Reaction Conditions: Performing the coupling at room temperature and using more polar solvents can help to suppress this side reaction.[3][8]

Troubleshooting Guides

Issue 1: Methionine Oxidation Detected

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak at +16 Da or +32 Da relative to the expected mass.

Troubleshooting Workflow:

G start Start: Methionine Oxidation Detected check_cleavage Review Cleavage Cocktail start->check_cleavage check_synthesis Review Synthesis Conditions start->check_synthesis implement_scavengers Implement Optimized Cleavage Cocktail (e.g., with TMSCl/PPh3) check_cleavage->implement_scavengers inert_atmosphere Perform Synthesis/Cleavage Under Inert Atmosphere check_synthesis->inert_atmosphere analyze Re-analyze Crude Peptide implement_scavengers->analyze inert_atmosphere->analyze use_met_o Consider Using Fmoc-Met(O)-OH reduce_peptide Post-Synthesis Reduction of Met(O) use_met_o->reduce_peptide success Problem Resolved reduce_peptide->success analyze->use_met_o If Prevention Fails analyze->reduce_peptide Oxidation Still Present analyze->success Oxidation Minimized fail Problem Persists: Consult Further

Caption: Troubleshooting workflow for methionine oxidation.

Experimental Protocols:

  • Protocol 1: Optimized Cleavage Cocktail for Preventing Methionine Oxidation

    • Reagent Preparation: Prepare a cleavage cocktail of TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v/v/v) and add 1 mg of triphenylphosphine (B44618) (PPh₃) per mL of the final solution.[9] Prepare this solution fresh before use.

    • Peptide Cleavage: Place the dried peptide-resin in a reaction vessel.

    • Add the prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

    • Peptide Dissolution: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

    • Reagent Preparation: Prepare a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[6]

    • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC and mass spectrometry.

    • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Data Summary: Effectiveness of Different Cleavage Cocktails on Methionine Oxidation

Cleavage Cocktail Composition (v/v/v)Percentage of Oxidized Peptide (%)Percentage of S-alkylated Peptide (%)
TFA/TIS/H₂O (95:2.5:2.5)1.423.9
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃04.0
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5) + PPh₃0Reduced S-alkylation
Data adapted from a study on a model peptide. Results may vary depending on the peptide sequence.[9]
Issue 2: Arginine Deletion Sequences Observed

Symptom: HPLC and mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the mass of the peptide minus an arginine residue (des-Arg).

Troubleshooting Workflow:

G start Start: Arginine Deletion Detected check_protecting_group Review Arginine Protecting Group start->check_protecting_group check_coupling Review Coupling Conditions start->check_coupling use_no2 Switch to Fmoc-Arg(NO2)-OH check_protecting_group->use_no2 optimize_coupling_reagent Use DIC/OxymaPure or Fast-Acting Reagents (HATU) check_coupling->optimize_coupling_reagent modify_conditions Modify Reaction Conditions (Room Temp, Polar Solvent) check_coupling->modify_conditions in_situ_activation Employ In Situ Activation check_coupling->in_situ_activation analyze Re-synthesize and Analyze use_no2->analyze optimize_coupling_reagent->analyze modify_conditions->analyze in_situ_activation->analyze success Problem Resolved analyze->success Deletion Minimized fail Problem Persists: Consider Double Coupling analyze->fail Deletion Still Present

Caption: Troubleshooting workflow for arginine deletion.

Experimental Protocols:

  • Protocol 3: Coupling of Fmoc-Arg(Pbf)-OH with Minimized Lactam Formation

    • Resin Swelling: Swell the peptide-resin in DMF.

    • Fmoc Deprotection: Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF).

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling:

      • In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

      • Add DIC (3 eq.) to the amino acid solution and immediately add the mixture to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Washing: Wash the resin with DMF.

    • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, a second coupling may be necessary.[5]

  • Protocol 4: On-Resin Removal of the Nitro (NO2) Protecting Group from Arginine

    • Reagent Preparation: Prepare a solution of 2 M SnCl₂, 0.04 M phenol, and 0.2 M aqueous HCl in 2-MeTHF.[3]

    • Reduction Reaction: Add the SnCl₂ solution to the peptide-resin.

    • Incubation: Agitate the mixture at 55°C for 2-4 hours.

    • Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

    • Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with 2-MeTHF, DMF, and DCM.

Data Summary: Extent of δ-Lactam Formation with Different Arginine Protecting Groups

Arginine Protecting Groupδ-Lactam Formation (%) after 30 min
(Boc)₂45
Pbf12
NO₂<1
Activation with DIC/OxymaPure at 45°C. Data adapted from a 2020 study.[3]

References

Technical Support Center: Minimizing Aggregation of Arginine-Methionine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered with peptides containing both arginine (Arg) and methionine (Met) residues. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing both Arginine (Arg) and Methionine (Met) prone to aggregation?

A1: The aggregation of Arg-Met containing peptides is influenced by the distinct properties of these two amino acids. Methionine's thioether side chain is highly susceptible to oxidation, which can alter the peptide's polarity and promote misfolding.[1][2] While Arginine is often used to enhance solubility and reduce aggregation, its effectiveness can be sequence-dependent and influenced by the overall physicochemical properties of the peptide, including the presence of oxidized methionine.[3][4]

Q2: My lyophilized this compound peptide is difficult to dissolve. What should I do?

A2: Difficulty in dissolving a lyophilized peptide can be an initial sign of aggregation. It is recommended to start with a systematic approach to solubilization. First, try dissolving a small amount in sterile, deionized water. If that fails, a dilute acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can be effective, particularly for arginine-rich peptides which are often more soluble at a lower pH.[3] For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent such as DMSO, followed by slow, dropwise dilution into your aqueous buffer while vortexing, can prevent the peptide from crashing out of solution.[3][5]

Q3: I've observed a +16 Da mass increase in my peptide's mass spectrometry data. What does this signify and how can I prevent it?

A3: A +16 Da mass increase is a definitive indicator of methionine oxidation, where one oxygen atom has been added to the sulfur atom of the methionine side chain to form methionine sulfoxide.[6] This is a common issue that can occur during peptide synthesis, cleavage, or storage.[6][7] To prevent this, it is crucial to use high-quality, fresh reagents and consider performing the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).[6] Utilizing a cleavage cocktail specifically designed to minimize oxidation is also highly recommended.[6][8][9]

Q4: Can arginine in the peptide sequence always prevent aggregation?

A4: While arginine is a potent aggregation suppressor, its presence in the peptide sequence is not a guarantee against aggregation.[3][4] Arginine primarily functions by interacting with exposed hydrophobic patches and aromatic residues on peptide surfaces, thereby preventing intermolecular association.[7][10][11] However, factors such as the peptide's net charge, isoelectric point (pI), the ratio of hydrophobic to hydrophilic residues, and the presence of oxidized methionine can still lead to aggregation.[3][6] In some instances, particularly with acidic proteins, arginine has been observed to induce aggregation under specific conditions.[12]

Q5: How can I monitor peptide aggregation in my experiments?

A5: Several analytical techniques can be employed to monitor peptide aggregation. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful method to detect and quantify soluble aggregates and determine their molar mass.[11][13][14] Dynamic Light Scattering (DLS) can be used to measure the size distribution of particles in solution and track the formation of larger aggregates over time.[5][15] For detecting the formation of amyloid-like fibrillar aggregates, the Thioflavin T (ThT) fluorescence assay is a widely used method. A simple turbidity assay, measuring absorbance at around 600 nm, can also provide a semi-quantitative measure of peptide insolubility.[3]

Troubleshooting Guides

Issue 1: Peptide Aggregates During Solid-Phase Peptide Synthesis (SPPS)

If you observe resin clumping, poor swelling, or incomplete coupling/deprotection steps, your peptide may be aggregating on the solid support. This is particularly challenging for sequences with bulky, hydrophobic protecting groups on arginine.[1]

Strategy Description Rationale
Chaotropic Salts Add a chaotropic salt like 0.4 M LiCl to the DMF solvent during coupling.Disrupts secondary structures (β-sheets) that lead to inter-chain aggregation.
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., 40-50°C).Provides energy to overcome aggregation-induced steric hindrance and improves reaction kinetics.[1]
Specialized Resins Use a low-loading resin or a resin with a flexible linker (e.g., PEG-based resins).Increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[1]
Double Coupling Repeat the coupling step for the problematic amino acid.Helps to drive the reaction to completion if aggregation is slowing down the kinetics.[1]
Issue 2: Methionine Oxidation During Cleavage and Deprotection

The acidic conditions of the final cleavage step can promote methionine oxidation. The choice of scavengers in your cleavage cocktail is critical.

Cleavage Cocktail Composition (v/v) Efficacy in Preventing Met Oxidation Reference
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Good[6]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄IExcellent[8]
TMSCl-based TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃Excellent[6][9]

EDT: 1,2-ethanedithiol; DMS: Dimethyl sulfide; NH₄I: Ammonium iodide; TMSCl: Trimethylsilyl chloride; PPh₃: Triphenylphosphine. Data is adapted from studies on model peptides.[6][8][9]

Issue 3: Peptide Precipitates Out of Solution

If your purified this compound peptide precipitates upon addition to a buffer or during storage, consider the following formulation strategies.

Strategy Description Rationale
pH Optimization Adjust the buffer pH to be at least 1-2 units away from the peptide's isoelectric point (pI). For Arg-rich peptides, a lower pH (e.g., 3-6) is often beneficial.Maximizes the net charge on the peptide, leading to increased electrostatic repulsion between molecules.[3][5]
Use of Excipients Add arginine (as an excipient) at concentrations of 50-200 mM to the formulation. An equimolar mix of arginine and glutamate (B1630785) can also be effective.Arginine can shield hydrophobic patches, reduce protein-protein interactions, and slow down association reactions.[10][15]
Co-solvents Incorporate a low percentage of an organic solvent like DMSO or a stabilizing osmolyte like glycerol (B35011) or sucrose.These can improve solubility and stabilize the native conformation of the peptide.[3]
Storage Conditions Prepare single-use aliquots and store them at -80°C.Minimizes freeze-thaw cycles which can induce aggregation.[5]

Experimental Protocols & Methodologies

Protocol 1: Reconstitution of an Aggregation-Prone this compound Peptide
  • Initial Assessment : Attempt to dissolve a small, known amount of the lyophilized peptide in sterile, deionized water to a concentration of 1-2 mg/mL. Vortex briefly.

  • Acidic Solubilization : If insoluble in water, use a fresh aliquot and dissolve in 10% acetic acid.[3]

  • Organic Solvent (if necessary) : For very hydrophobic peptides, dissolve in a minimal volume of DMSO (e.g., 10-20 µL for 1 mg of peptide).[3]

  • Buffering : Slowly add the concentrated peptide stock (from step 2 or 3) dropwise into a vigorously stirring aqueous buffer at 4°C.[5] This gradual dilution is critical to prevent localized high concentrations that can trigger precipitation.

  • Final Preparation : Bring the solution to the final desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column to remove the initial solubilizing agent.

  • Sterilization : Filter the final solution through a 0.22 µm low-protein-binding filter.

  • Storage : Aliquot into single-use, low-protein-binding tubes and flash-freeze before storing at -80°C.[5]

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Detection
  • Reagent Preparation : Prepare a 1 mM ThT stock solution in sterile, deionized water and filter it through a 0.2 µm syringe filter. Protect from light.

  • Sample Preparation : Prepare the this compound peptide solution at the desired concentration in the buffer of choice (e.g., PBS, pH 7.4).

  • Assay Setup : In a 96-well black, clear-bottom plate, add the peptide solution. Add the ThT stock solution to a final concentration of 10-20 µM. Include a buffer-only control with ThT.

  • Incubation and Measurement : Incubate the plate under conditions that may promote aggregation (e.g., 37°C with gentle shaking). Measure fluorescence at regular intervals using a plate reader (Excitation ~440 nm, Emission ~485 nm).

  • Data Analysis : Subtract the background fluorescence of the ThT-only control from the sample readings. An increase in fluorescence intensity over time is indicative of the formation of β-sheet-rich fibrillar aggregates.

Visualized Workflows

cluster_0 Troubleshooting Peptide Dissolution start Lyophilized this compound Peptide step1 Dissolve in H₂O start->step1 check1 Is it soluble? step1->check1 step2 Dissolve in 10% Acetic Acid check1->step2 No success Peptide in Solution (Proceed with experiment) check1->success Yes check2 Is it soluble? step2->check2 step3 Dissolve in minimal DMSO check2->step3 No check2->success Yes step4 Slowly dilute into aqueous buffer step3->step4 step4->success

A logical guide to troubleshooting common peptide solubility issues.

cluster_1 Preventing Methionine Oxidation During Synthesis start Fmoc-Met-Resin synthesis SPPS Cycles (Use fresh reagents, consider inert atmosphere) start->synthesis cleavage_prep Prepare Cleavage Cocktail synthesis->cleavage_prep cleavage_choice Select Anti-Oxidation Cocktail (e.g., Reagent H or TMSCl-based) cleavage_prep->cleavage_choice cleavage_step Perform Cleavage (2-3 hours, room temp) cleavage_choice->cleavage_step analysis LC-MS Analysis cleavage_step->analysis check Is +16 Da peak present? analysis->check success Purify Peptide check->success No troubleshoot Reduce Met(O) post-synthesis or optimize cleavage check->troubleshoot Yes

Workflow for minimizing methionine oxidation during peptide synthesis.

References

Technical Support Center: Arg-Met Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of peptides and proteins containing Arginine-Methionine (Arg-Met) sequences during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for peptides containing this compound during long-term storage?

A1: The primary stability concerns for peptides containing this compound sequences are the chemical degradation of the individual amino acid residues. For methionine, the main issue is oxidation of the thioether side chain to form methionine sulfoxide (B87167) and, subsequently, methionine sulfone.[1][2] Arginine is susceptible to degradation pathways including deamidation and hydrolysis, potentially leading to the formation of ornithine and urea (B33335) through the arginase pathway. These modifications can alter the peptide's structure, bioactivity, and therapeutic efficacy.

Q2: What are the optimal storage conditions for lyophilized this compound containing peptides?

A2: For long-term stability, lyophilized (freeze-dried) peptides should be stored at low temperatures, preferably at -20°C or -80°C, in tightly sealed containers. It is also crucial to protect the peptide from moisture and light. Storing under an inert gas like nitrogen or argon can further minimize oxidation.

Q3: Is it advisable to store this compound containing peptides in solution?

A3: Long-term storage of peptides in solution is generally not recommended due to the increased risk of chemical degradation, such as hydrolysis and oxidation. If short-term storage in solution is necessary, it is best to use a buffer at a pH of 5-7, aliquot the solution to avoid repeated freeze-thaw cycles, and store it frozen at -20°C or below.

Q4: How can I detect and quantify the degradation of this compound peptides?

A4: The most common and effective analytical technique for identifying and quantifying peptide degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4][5] This method can separate the intact peptide from its degradation products, such as methionine sulfoxide, and provide quantitative data on their relative abundance. Stability-indicating methods, often developed through forced degradation studies, are crucial for accurate monitoring.[6][7][8][9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity of the peptide. Oxidation of Methionine to Methionine Sulfoxide/Sulfone.Store lyophilized peptide at -80°C under an inert atmosphere. For solutions, use de-gassed buffers and consider adding antioxidants (evaluate for compatibility). Analyze for an increase in mass corresponding to +16 Da or +32 Da using LC-MS.
Unexpected peaks in HPLC/LC-MS analysis. Arginine degradation (e.g., deamidation).Maintain storage pH between 5 and 7. Analyze for characteristic mass changes and fragmentation patterns using LC-MS/MS to identify degradation products.
Poor solubility of the lyophilized peptide upon reconstitution. Aggregation or formation of insoluble degradation products.Ensure the lyophilized peptide is stored in a desiccated environment to prevent moisture absorption. Before reconstitution, allow the vial to warm to room temperature to avoid condensation.
Inconsistent results between different batches of the same peptide. Variability in storage conditions or handling.Implement and strictly follow a standardized storage and handling protocol for all peptide batches. This includes controlled temperature, humidity, and light exposure.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][7][8][9][10]

Objective: To identify potential degradation products of an this compound containing peptide under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the this compound peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the peptide solution and incubate at room temperature for 24 hours.

    • Thermal Stress: Incubate the lyophilized peptide powder at 105°C for 24 hours.

    • Photostability: Expose the peptide solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples using a validated LC-MS/MS method to identify and quantify the degradation products.

Data Presentation:

The results of a forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.

Stress Condition % Degradation (Target: 5-20%) Major Degradation Products Identified
0.1 M HCl, 60°C, 24he.g., 15%Hydrolyzed peptide fragments
0.1 M NaOH, 60°C, 24he.g., 18%Deamidated Arginine, Isoaspartate formation
3% H₂O₂, RT, 24he.g., 20%Methionine Sulfoxide (+16 Da), Methionine Sulfone (+32 Da)
Dry Heat, 105°C, 24he.g., 8%Aggregates, various small degradation products
Photostabilitye.g., 12%Oxidized products, potential photo-fragments

Note: The percentage degradation values are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

LC-MS/MS Protocol for this compound Degradation Product Analysis

Objective: To separate, identify, and quantify the this compound peptide and its primary degradation product, Methionine Sulfoxide.

Methodology:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time suitable to resolve the peptide and its degradation products.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • This compound (Intact): Monitor the transition from the precursor ion (m/z of the protonated peptide) to a specific fragment ion.

      • This compound-Sulfoxide (+16 Da): Monitor the transition from the precursor ion (m/z of the protonated oxidized peptide) to a specific fragment ion.

  • Data Analysis:

    • Integrate the peak areas for both the intact peptide and the methionine sulfoxide product.

    • Calculate the percentage of the oxidized form relative to the total amount of peptide (intact + oxidized).

Visualizations

DegradationPathways This compound Peptide This compound Peptide Met_Ox Methionine Sulfoxide (+16 Da) This compound Peptide->Met_Ox Oxidation (H₂O₂, Light) Arg_Deamid Deamidated Arginine This compound Peptide->Arg_Deamid High pH Hydrolysis Peptide Fragments This compound Peptide->Hydrolysis Acid/Base Met_Sulfone Methionine Sulfone (+32 Da) Met_Ox->Met_Sulfone Further Oxidation

Caption: Primary degradation pathways of an this compound containing peptide.

ExperimentalWorkflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis Lyophilized Peptide Lyophilized Peptide Storage Conditions -20°C to -80°C Desiccated Dark Lyophilized Peptide->Storage Conditions Reconstitution Reconstitution Storage Conditions->Reconstitution Sample Retrieval LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Quantification of Degradation Products LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for assessing long-term storage stability.

TroubleshootingTree Start Loss of Peptide Activity? Check_Storage Review Storage Conditions (Temp, Moisture, Light) Start->Check_Storage LC_MS Perform LC-MS Analysis Check_Storage->LC_MS Oxidation_Peak Peak at +16 Da or +32 Da? LC_MS->Oxidation_Peak Optimize_Storage Optimize Storage: - Lower Temperature - Inert Atmosphere Oxidation_Peak->Optimize_Storage Yes Other_Degradation Investigate Other Degradation (Hydrolysis, Deamidation) Oxidation_Peak->Other_Degradation No

Caption: Troubleshooting decision tree for loss of peptide activity.

References

Technical Support Center: Refinement of NMR Spectroscopy for Arg-Met Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful NMR structural refinement of peptides and proteins containing arginine (Arg) and methionine (Met) residues.

Troubleshooting Guides

This section addresses specific issues that may arise during NMR experiments involving Arg-Met structures.

Question: My 1D proton NMR spectrum is too crowded, and I can't resolve the Arg and Met side-chain signals. What should I do?

Answer:

Signal overlap is a common challenge, especially for larger peptides. Here are several strategies to improve signal dispersion:

  • Vary the Temperature: Acquiring spectra at different temperatures can shift the resonance frequencies of protons involved in hydrogen bonding or those in dynamic regions of the molecule, potentially resolving overlapping signals.

  • Adjust the pH: The chemical shifts of protons near ionizable groups, such as the guanidinium (B1211019) group of arginine, can be sensitive to pH changes. A slight adjustment of the sample's pH may improve spectral resolution.

  • Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments, such as TOCSY and NOESY, are essential for resolving and assigning signals in complex spectra. These experiments spread the proton signals into a second dimension, greatly enhancing resolution.

Question: I am having trouble distinguishing the Arg and Met spin systems in my 2D TOCSY spectrum. How can I confidently identify them?

Answer:

Distinguishing between the long side chains of Arg and Met in a TOCSY spectrum requires careful analysis of their characteristic spin systems:

  • Methionine (Met): The Met side chain (α-β-γ-ε) typically shows a continuous stretch of correlations from the Hα proton down to the Hγ protons. A key feature is the sharp, singlet peak from the ε-methyl (Hε) protons, which will not show any further scalar couplings within the spin system. This ε-CH₃ signal is often found upfield, around 2.1 ppm.

  • Arginine (Arg): The Arg side chain (α-β-γ-δ) also presents a long spin system. You should be able to trace correlations from Hα to Hβ, then to Hγ, and finally to Hδ. The guanidinium protons (Hε and Hη) may be observable depending on their exchange rate with the solvent. The Hε proton, if visible, can sometimes show a TOCSY cross-peak with the Hδ protons.

If overlap persists, consider using 3D NMR experiments like HCCH-TOCSY on a ¹³C-labeled sample, which will provide an additional dimension of chemical shifts for better resolution.

Question: The methionine ε-methyl singlet is overlapping with other signals in the aliphatic region. How can I resolve this?

Answer:

Overlap of the Met ε-CH₃ singlet with other aliphatic signals, particularly the β- or γ-methylene protons of Arg, can be problematic. Here are some solutions:

  • Change the Solvent: Sometimes, changing the NMR solvent (e.g., from H₂O/D₂O to a solvent containing an organic co-solvent like trifluoroethanol, if it doesn't disrupt the structure) can alter chemical shifts and resolve the overlap.

  • Selective 1D NOE: A selective 1D NOESY or ROESY experiment can be performed by selectively irradiating the overlapping region. If you observe NOEs to other protons within the Met side chain (like Hγ or Hβ), it confirms the presence of the Met ε-CH₃ signal.

  • ¹H-¹³C HSQC: A ¹H-¹³C HSQC spectrum is an excellent tool for resolving overlap. The Met ε-methyl group will have a unique ¹³C chemical shift (around 15 ppm), allowing its corresponding proton signal to be unambiguously identified, even if it overlaps with other proton signals in the 1D spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H chemical shift ranges for Arginine and Methionine side chains?

A1: The following table summarizes the typical ¹H chemical shift ranges for Arg and Met side chains in peptides and proteins. Note that these values can vary depending on the local chemical environment and secondary structure.[1][2][3]

Amino AcidProtonTypical Chemical Shift (ppm)
Arginine (Arg) 4.38
1.89 - 1.79
1.70
3.32
~7.2 (often broad)
Methionine (Met) 4.52
2.15 - 2.01
2.64
Hε (CH₃)2.13

Q2: How can I identify through-space interactions between Arg and Met residues using NMR?

A2: Through-space interactions are identified using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments. These experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[4] To identify this compound interactions, you would look for NOE cross-peaks between the side-chain protons of the two residues. For example, a cross-peak between the Met ε-CH₃ protons and the Arg γ- or δ-protons would indicate that these side chains are in close proximity in the 3D structure. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing valuable distance restraints for structure calculation.[5]

Q3: What are the key considerations for sample preparation for NMR analysis of an this compound containing peptide?

A3: Proper sample preparation is critical for acquiring high-quality NMR data. Key considerations include:

  • Concentration: Peptide concentration should typically be in the range of 0.5-2 mM.

  • Purity: The sample should be of high purity (>95%) to avoid interference from contaminants.

  • Solvent: For observing exchangeable protons like those on the Arg side chain, the sample is usually dissolved in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.

  • pH: The pH of the sample should be carefully controlled, typically between 4 and 6, to minimize the exchange rate of amide and side-chain protons with the solvent.

  • Buffer: A suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 20-50 mM should be used to maintain a stable pH.

  • Additives: Sometimes, the addition of salts (e.g., 50-100 mM NaCl) can improve spectral quality by minimizing aggregation.

Experimental Protocols

Protocol 1: 2D ¹H-¹H TOCSY for Spin System Identification

This experiment is used to identify protons that are part of the same amino acid spin system through scalar (through-bond) coupling.

  • Sample Preparation: Prepare the this compound containing peptide sample as described in the FAQ section.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to obtain good homogeneity.

  • Acquisition Parameters:

    • Use a standard TOCSY pulse sequence (e.g., dipsi2phpr).

    • Set the spectral width to cover all proton resonances (typically 12-14 ppm).

    • Set the carrier frequency on the water resonance.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Key Parameter - Mixing Time: Use a mixing time of 60-80 ms. This duration is generally sufficient to allow magnetization transfer down the entire length of the Arg and Met side chains.

  • Processing and Analysis:

    • Process the data using appropriate window functions (e.g., squared sine bell).

    • Perform Fourier transformation and phase correction.

    • In the processed 2D spectrum, identify the vertical strips of cross-peaks corresponding to each spin system. Trace the correlations from the amide (HN) proton to the α, β, γ, and δ (for Arg) or ε (for Met) protons.

Protocol 2: 2D ¹H-¹H NOESY for Structural Restraints

This experiment identifies protons that are close in space, providing the distance restraints necessary for 3D structure calculation.

  • Sample and Spectrometer Setup: Follow the same initial steps as for the TOCSY experiment.

  • Acquisition Parameters:

    • Use a standard NOESY pulse sequence (e.g., noesygpph).

    • Set the spectral width and carrier frequency as in the TOCSY experiment.

    • Key Parameter - Mixing Time: The mixing time is crucial for observing NOEs. A typical range for peptides is 100-200 ms. It is advisable to run a series of NOESY experiments with different mixing times to build up an NOE curve and ensure you are in the linear region of NOE buildup, avoiding spin diffusion effects.[6]

  • Processing and Analysis:

    • Process the data similarly to the TOCSY spectrum.

    • Assign the cross-peaks in the NOESY spectrum. This involves identifying both intra-residue and inter-residue NOEs.

    • Look for cross-peaks between Arg and Met side-chain protons to identify spatial proximities.

    • Integrate the volumes of the NOE cross-peaks. These volumes can be calibrated and converted into upper distance limits (e.g., strong NOE ≈ 1.8-2.7 Å, medium NOE ≈ 1.8-3.5 Å, weak NOE ≈ 1.8-5.0 Å). These distance restraints are then used in structure calculation software.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Prep Dissolve in H2O/D2O Adjust pH, Add Buffer Peptide_Synthesis->Sample_Prep TOCSY 2D TOCSY (Spin System ID) Sample_Prep->TOCSY NOESY 2D NOESY (Distance Restraints) Sample_Prep->NOESY HSQC ¹H-¹³C HSQC (Optional) (Resolve Overlap) Sample_Prep->HSQC Resonance_Assignment Resonance Assignment TOCSY->Resonance_Assignment NOE_Integration NOE Cross-Peak Integration & Calibration NOESY->NOE_Integration HSQC->Resonance_Assignment Resonance_Assignment->NOE_Integration Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) NOE_Integration->Structure_Calculation Refinement Structure Refinement & Validation Structure_Calculation->Refinement

Caption: Experimental workflow for the NMR structural refinement of an this compound containing peptide.

correlations cluster_arg Arginine cluster_met Methionine Arg_Ha Arg_Hb Arg_Ha->Arg_Hb TOCSY Arg_Hg Arg_Hb->Arg_Hg TOCSY Arg_Hd Arg_Hg->Arg_Hd TOCSY Met_He Arg_Hd->Met_He NOESY Met_Ha Met_Hb Met_Ha->Met_Hb TOCSY Met_Hg Met_Hb->Met_Hg TOCSY Met_Hg->Met_He TOCSY

Caption: Diagram of through-bond (TOCSY) and potential through-space (NOESY) correlations for Arg and Met.

troubleshooting_logic Start Poor Spectral Resolution (Signal Overlap) Change_Temp_pH Vary Temperature / pH Start->Change_Temp_pH Higher_Field Use Higher Field Spectrometer Start->Higher_Field Use_2D Acquire 2D Spectra (TOCSY/NOESY) Start->Use_2D Resolved1 Problem Resolved Change_Temp_pH->Resolved1 Higher_Field->Resolved1 Overlap_Persists Overlap Persists in 2D? Use_2D->Overlap_Persists Overlap_Persists->Resolved1 No HSQC Acquire ¹H-¹³C HSQC Overlap_Persists->HSQC Yes Selective_1D Perform Selective 1D NOE Overlap_Persists->Selective_1D Yes Resolved2 Problem Resolved HSQC->Resolved2 Selective_1D->Resolved2

Caption: Troubleshooting logic for resolving signal overlap in NMR spectra of this compound systems.

References

Technical Support Center: Arg-Met Detection in Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during the N-terminal sequencing of proteins and peptides containing Arginine (Arg) and Methionine (Met) residues by Edman degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed during Edman degradation of Arg- and Met-containing peptides?

A1: The most prevalent artifacts include incomplete coupling/cleavage, the formation of byproducts from the PITC reagent, oxidation of methionine residues, and side reactions involving the arginine side chain.[1][2][3] These can lead to ambiguous results, decreased sequencing efficiency, and premature termination of the sequencing run.

Q2: Why is my sequencing run showing a gradual decrease in signal intensity and an increase in background noise?

A2: This is often due to incomplete coupling or cleavage reactions in each cycle of the Edman degradation process.[2] None of the reaction steps are 100% efficient, leading to a cumulative loss of the primary sequence signal and the appearance of "preview" sequences from the subsequent cycle.[2]

Q3: I'm not getting any sequence data from my sample. What could be the issue?

A3: A complete lack of sequence data often points to N-terminal blockage.[2][4][5] The N-terminal α-amino group may be chemically modified, for instance by acetylation or the formation of pyroglutamic acid, which prevents the initial coupling reaction with PITC.[2][4] This is a common occurrence, with over 50% of eukaryotic proteins being N-terminally acetylated.[6][7]

Q4: I see unexpected peaks in my HPLC chromatogram that don't correspond to any standard PTH-amino acid. What are they?

A4: These peaks are likely byproducts of the Edman chemistry. Common byproducts include diphenylthiourea (DPTU) and diphenylurea (DPU), which arise from side reactions of the PITC reagent.[3] Using anhydrous solvents and maintaining a nitrogen atmosphere can help minimize the formation of these byproducts.[3]

Q5: How does Methionine oxidation affect Edman degradation?

A5: Methionine (Met) can be oxidized to Methionine sulfoxide (B87167) (MetO).[8][9] During sequencing, MetO may not be clearly identified or can be partially reduced back to Met, leading to ambiguity in the results.[10] In some cases, a small peak for PTH-Met(O) might be observed between the peaks for Glutamine (Gln) and Threonine (Thr).[10]

Q6: Are there specific issues associated with sequencing Arginine?

A6: Yes, the guanidino group of Arginine (Arg) can undergo side reactions. One such reaction is lactamization, which can interfere with the proper identification of the Arg residue.[11]

Troubleshooting Guides

Issue 1: No Sequence or Very Weak Signal in the First Cycle
Possible Cause Recommended Solution
N-terminal Blockage - Confirm the possibility of N-terminal modifications like acetylation or pyroglutamate (B8496135) formation.[2][4][5] - Consider using mass spectrometry to analyze the intact protein and confirm the presence of a blocking group.[4] - If blockage is confirmed, chemical or enzymatic de-blocking methods may be attempted, though success is not guaranteed.[6][12]
Insufficient Sample Amount - Ensure at least 10-100 picomoles of peptide are used for sequencing.[5] - For proteins blotted onto a PVDF membrane, ensure efficient transfer and sufficient protein loading.
Sample Contamination - Avoid buffers containing primary amines (e.g., Tris, glycine) as they react with PITC.[1][13] - Ensure the sample is free from detergents and other chemicals that might interfere with the Edman chemistry.
Issue 2: Ambiguous Methionine Identification
Possible Cause Recommended Solution
Methionine Oxidation - Prepare samples under reducing conditions to minimize oxidation. - Include antioxidants, such as dithiothreitol (B142953) (DTT), during sample preparation. - Pre-treat the sample with a reducing agent to convert MetO back to Met.
Co-elution with Byproducts - Optimize the HPLC gradient to improve the separation of PTH-amino acids from byproducts like DPTU and DPU.[3] - Use high-purity, anhydrous reagents and solvents to minimize byproduct formation.[3]
Issue 3: Poor Repetitive Yield and Increased Background
Possible Cause Recommended Solution
Incomplete Reactions - Ensure the protein sequencer is properly maintained and calibrated. - Optimize reaction times and temperatures for the coupling and cleavage steps. - Use fresh, high-quality reagents.
Sample Washout - For small or hydrophilic peptides, consider covalent attachment to a solid support to prevent loss during solvent extraction steps.[1]
Issue 4: Difficulty in Identifying Arginine
Possible Cause Recommended Solution
Side-chain Reactions (Lactamization) - Review the synthesis and purification of the peptide, as lactam formation can occur during these stages.[11] - Optimize the coupling conditions during Edman degradation to minimize this side reaction.
Poor PTH-Arg Recovery - Ensure proper extraction and solubilization of the PTH-Arg derivative before HPLC analysis. - Check the stability of the PTH-Arg standard.

Experimental Protocols

Protocol 1: Sample Preparation for Edman Degradation
  • Protein Purification: Purify the protein of interest to at least 90% homogeneity using standard chromatographic techniques. The sample should be free of contaminating proteins that would generate conflicting sequencing data.[2]

  • Buffer Exchange: If the purified protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable sequencing buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) or water.

  • Reduction and Alkylation (Optional but Recommended for Cys-containing proteins): To prevent disulfide bond interference, reduce the protein with 10 mM DTT at 56°C for 1 hour, followed by alkylation with 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.

  • Sample Loading: The purified protein can be loaded onto a protein sequencer's sample disk either in liquid form or after blotting onto a PVDF membrane. A minimum of 25 picomoles of protein is recommended for a 5-step sequencing run.[13]

Protocol 2: Edman Degradation Cycle

The following three steps are performed automatically in a protein sequencer for each cycle:

  • Coupling: The N-terminal α-amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[5]

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid derivative.[1][14]

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[14]

Protocol 3: PTH-Amino Acid Analysis
  • HPLC Separation: The PTH-amino acid derivative from each cycle is injected into a reverse-phase high-performance liquid chromatography (HPLC) system.[15][16]

  • Detection: The eluting PTH-amino acids are detected by their UV absorbance, typically at 254 nm.[17]

  • Identification: The retention time of the unknown PTH-amino acid is compared to the retention times of a standard mixture of the 20 common PTH-amino acids for identification.[15][16]

Visualizations

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis Purification Protein Purification Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Reduction_Alkylation Reduction & Alkylation (Optional) Buffer_Exchange->Reduction_Alkylation Loading Sample Loading Reduction_Alkylation->Loading Coupling 1. Coupling (PITC) Loading->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Conversion 3. Conversion Cleavage->Conversion HPLC PTH-AA Analysis (RP-HPLC) Conversion->HPLC Identification Identification by Retention Time HPLC->Identification Sequence Sequence Identification->Sequence

Caption: Workflow of the Edman degradation process.

Artifact_Formation cluster_Met Methionine Artifacts cluster_Arg Arginine Artifacts cluster_General General Artifacts Peptide Peptide (N-terminus: Arg or Met) Met Methionine (Met) Arg Arginine (Arg) N_Terminus Free N-Terminus Oxidation Oxidation (e.g., by air) Met->Oxidation MetO Methionine Sulfoxide (MetO) Oxidation->MetO Lactamization Lactamization Arg->Lactamization Lactam Lactam Derivative Lactamization->Lactam Blockage N-Terminal Blockage (Acetylation, etc.) N_Terminus->Blockage Blocked_Peptide No Sequencing Blockage->Blocked_Peptide PITC PITC Reagent Side_Reaction Side Reactions PITC->Side_Reaction DPTU_DPU DPTU/DPU Byproducts Side_Reaction->DPTU_DPU

Caption: Common artifact formation pathways in Edman degradation.

Troubleshooting_Logic Start Start Sequencing Check_Signal Signal Detected? Start->Check_Signal No_Signal No Signal Check_Signal->No_Signal No Weak_Signal Weak/Ambiguous Signal Check_Signal->Weak_Signal Weak Good_Signal Good Signal Check_Signal->Good_Signal Yes Check_N_Terminus Investigate N-Terminal Blockage No_Signal->Check_N_Terminus Check_Sample_Amount Verify Sample Amount & Purity No_Signal->Check_Sample_Amount Check_Met_Ox Check for Met Oxidation Weak_Signal->Check_Met_Ox Check_Arg_Side_Reaction Check for Arg Side Reactions Weak_Signal->Check_Arg_Side_Reaction Optimize_HPLC Optimize HPLC Separation Weak_Signal->Optimize_HPLC Continue Continue Sequencing Good_Signal->Continue

Caption: A logical troubleshooting workflow for Edman sequencing.

References

Technical Support Center: Enhancing Recombinant Protein Yield with Arg-Met Repeats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the expression and purification of recombinant proteins containing Arginine-Metionine (Arg-Met) repeats.

Frequently Asked Questions (FAQs)

Q1: Why is the expression of my protein with this compound repeats consistently low?

A1: Low expression levels of proteins with this compound repeats are often multifactorial. Common causes include:

  • Codon Bias: E. coli, a common expression host, has a different codon preference than many other organisms. Arginine is encoded by six codons, and two of these, AGA and AGG, are rare in E. coli.[1][2] A high frequency of these rare codons in your gene sequence can lead to translational stalling and reduced protein synthesis.[1][3]

  • mRNA Secondary Structure: Repetitive sequences can lead to the formation of stable secondary structures in the mRNA, which can hinder ribosome binding and translation initiation.[4]

  • Protein Toxicity: The expressed protein itself might be toxic to the host cells, leading to slower growth and reduced protein production.[4]

  • Genetic Instability: Long stretches of repeating sequences can be prone to recombination and deletion in the host organism.[4][5]

Q2: My this compound repeat protein is forming inclusion bodies. What can I do?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins that are a common issue, especially with high-level expression in E. coli.[6][7][8] Strategies to overcome this include:

  • Lower Expression Temperature: Reducing the culture temperature (e.g., to 15-20°C) after induction slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[8][9]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, thereby reducing the accumulation of misfolded protein.[8]

  • Use a Weaker Promoter: Switching to an expression vector with a weaker or more tightly regulated promoter can help control the expression level.[10]

  • Co-expression of Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can be co-expressed to assist in the proper folding of your target protein.

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein of interest can improve its solubility.[4][6]

Q3: I observe significant degradation of my recombinant protein. How can I prevent this?

A3: Protein degradation is a common problem that can occur both during expression and purification.[7][11][12] Here are some troubleshooting steps:

  • Use Protease-Deficient Host Strains: Utilize E. coli strains that are deficient in certain proteases (e.g., BL21(DE3) is deficient in Lon and OmpT proteases).

  • Add Protease Inhibitors: During cell lysis and purification, add a cocktail of protease inhibitors to your buffers.[7][12]

  • Optimize Lysis and Purification Conditions: Work quickly and at low temperatures (4°C) during all purification steps to minimize protease activity.

  • Check for Protease Cleavage Sites: Your protein sequence may contain sites that are susceptible to cleavage by host cell proteases. If possible, mutate these sites.

Troubleshooting Guides

Guide 1: Low or No Protein Expression

This guide provides a systematic approach to troubleshooting low or no expression of your this compound repeat protein.

Caption: Troubleshooting workflow for low or no protein expression.

Guide 2: Protein Found in Inclusion Bodies

This guide outlines steps to improve the solubility of your this compound repeat protein.

Caption: Troubleshooting workflow for inclusion body formation.

Data Presentation

Table 1: Effect of Codon Optimization on Recombinant Protein Yield

GeneExpression HostCodon Adaptation Index (CAI) - OriginalCAI - OptimizedYield ImprovementReference
Calf ProchymosinE. coli~0.59 (unfavorable codons)>0.8Up to 70% increase[1]
Efor REDE. coli E. cloni 10GNot specifiedOptimized20% increase in fluorescence intensity per cell density[13]
Viral Proteins (HTH1)E. coli BL21(DE3)0.58 - 0.74 (Harmonized)0.84 - 0.89 (Optimized)Variable, but successful expression achieved for all optimized variants[14]

Table 2: Impact of Expression Conditions on Protein Solubility

StrategyTypical ConditionExpected Outcome
Lower Temperature 15-20°CIncreased soluble fraction by slowing protein synthesis and aiding proper folding.[8][9]
Reduced Inducer 0.1 - 0.5 mM IPTGDecreased rate of expression, reducing the burden on the folding machinery.[8]
Solubility Tag N-terminal MBP or GST fusionEnhanced solubility of the target protein.[4][6]
Chaperone Co-expression Co-expression with GroEL/GroESImproved folding and reduced aggregation.

Experimental Protocols

Protocol 1: Codon Optimization
  • Obtain the amino acid sequence of your this compound repeat protein.

  • Use a codon optimization tool (several are available online or as part of gene synthesis services).[15]

  • Specify E. coli K-12 as the expression host.

  • Analyze the output sequence:

    • Ensure that rare arginine codons (AGA, AGG) have been replaced with more frequent ones (e.g., CGT, CGC).

    • Check for the removal of potential mRNA secondary structures.

    • Ensure that the GC content is optimized (typically around 50-60%).

  • Synthesize the optimized gene and clone it into your expression vector.

Protocol 2: Small-Scale Expression Trials to Optimize Solubility
  • Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Divide the culture into different flasks to test various conditions:

    • Temperature: Move some flasks to lower temperatures (e.g., 18°C, 25°C) and let them equilibrate for 30 minutes.

    • Inducer Concentration: Induce the cultures with varying final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the cultures for a set period (e.g., 4 hours for 37°C, 16-24 hours for lower temperatures).

  • Harvest the cells by centrifugation.

  • Lyse a small, equivalent amount of cells from each condition in a lysis buffer.

  • Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze both fractions by SDS-PAGE to determine the condition that yields the highest amount of soluble protein.

Protocol 3: Purification and Refolding from Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., containing lysozyme (B549824) and DNase) and disrupt the cells using sonication or a French press.[16]

  • Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes. The pellet contains the inclusion bodies.

  • Washing: Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) and/or a low concentration of a denaturant (e.g., 1-2 M urea) to remove contaminating proteins.[16]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea).[16]

  • Refolding:

    • Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer.

    • Dialysis: Gradually remove the denaturant by dialyzing against a refolding buffer. The refolding buffer often contains additives like L-arginine to prevent aggregation.[16]

  • Purification: Purify the refolded, soluble protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[17][18]

This technical support guide is intended for informational purposes only. Researchers should always consult relevant literature and adapt protocols to their specific protein and experimental setup.

References

Validation & Comparative

A Comparative Analysis of L-Arginyl-L-Methionine and its D-Amino Acid Counterpart in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptide L-Arginyl-L-Methionine (Arg-Met) and its D-amino acid counterpart. The inclusion of D-amino acids in peptide structures is a key strategy in drug design to enhance stability and modulate activity.[1][2][3][4] This document outlines the anticipated differences in their biological performance and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to L- vs. D-Amino Acid Peptides

In nature, proteins are almost exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for protein degradation, are stereospecific for peptides containing L-amino acids. Peptides synthesized with D-amino acids are resistant to these proteases, which can significantly increase their in vivo half-life and bioavailability.[1][3][5] This enhanced stability can lead to prolonged and sometimes more potent biological effects. However, the altered stereochemistry can also affect receptor binding and downstream signaling, making a direct comparison of L- and D-forms essential for therapeutic development.[6]

Expected Performance Comparison: L-Arg-Met vs. D-Arg-Met

ParameterL-Arginyl-L-Methionine (L-Arg-L-Met)D-Amino Acid Counterpart (e.g., D-Arg-D-Met)Rationale
Proteolytic Stability LowHighL-peptides are readily degraded by endogenous proteases, while D-peptides are resistant to this enzymatic cleavage.[1][3][5]
In Vivo Half-Life ShortLongIncreased stability against proteolysis leads to a longer circulation time in the body.[1]
Receptor Binding Affinity Potentially HigherPotentially Lower or AlteredThe specific 3D conformation of the L-peptide may be optimal for receptor binding. The D-form's altered stereochemistry could hinder or change the nature of this interaction.
Biological Activity Potentially high but transientPotentially sustained or alteredThe D-peptide's longer half-life could lead to a more prolonged effect, but altered receptor binding might change its specific activity.[6]
Immunogenicity HigherLowerL-peptides are more likely to be processed and presented by antigen-presenting cells, leading to an immune response. D-peptides are less immunogenic.

Experimental Protocols

To empirically determine the activity of this compound and its D-amino acid counterpart, the following experimental protocols are recommended.

Peptide Stability Assay in Human Serum

This assay evaluates the proteolytic stability of the peptides in a physiologically relevant environment.

Materials:

  • L-Arg-Met and D-Arg-Met peptides

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare stock solutions of each peptide in a suitable solvent (e.g., DMSO).

  • Incubate the peptides in human serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

  • Quench the enzymatic degradation by adding an equal volume of ACN with 0.1% TFA to precipitate serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of peptide remaining at each time point and determine the half-life (t½).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the peptides on cell proliferation and cytotoxicity.

Materials:

  • Target cell line (e.g., a cancer cell line or a primary cell line relevant to the expected biological activity)

  • L-Arg-Met and D-Arg-Met peptides

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the L-Arg-Met and D-Arg-Met peptides. Include untreated cells as a control.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Receptor Binding Assay

This assay determines the affinity of the peptides for a specific cell surface receptor.

Materials:

  • Cells or cell membranes expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand for the target receptor

  • L-Arg-Met and D-Arg-Met peptides

  • Binding buffer

  • Filter plates

Procedure:

  • Incubate the cells or membranes with a constant concentration of the labeled ligand and increasing concentrations of the unlabeled competitor peptides (L-Arg-Met and D-Arg-Met).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free ligand by filtration through the filter plates.

  • Quantify the amount of bound labeled ligand.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the labeled ligand).

Signaling Pathway Analysis

Arginine-containing dipeptides have been shown to influence key cellular signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][8][9] The activation of this pathway can be assessed by measuring the phosphorylation status of key downstream proteins.

Below is a diagram illustrating the general workflow for assessing the impact of this compound and its D-amino acid counterpart on a signaling pathway.

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell_Culture Plate Cells Peptide_Treatment Treat with L-Arg-Met or D-Arg-Met Cell_Culture->Peptide_Treatment Incubation Incubate for Specified Time Peptide_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot for p-mTOR, p-S6K, etc. Quantification->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Comparison Compare Phosphorylation Levels Densitometry->Comparison Conclusion Draw Conclusions on Pathway Activation Comparison->Conclusion

Caption: Workflow for analyzing the effect of this compound peptides on a signaling pathway.

Conclusion

The substitution of L-amino acids with their D-enantiomers is a powerful tool in peptide drug development. While L-Arg-Met may exhibit specific biological activities, its therapeutic potential is likely limited by its susceptibility to proteolytic degradation. The D-amino acid counterpart is expected to have significantly greater stability, which may translate to a more durable biological effect. However, the precise impact on receptor interaction and downstream signaling must be empirically determined. The experimental protocols provided in this guide offer a framework for researchers to conduct a thorough comparative analysis of these two classes of dipeptides.

References

Decoding "Arg-Met": A Comparative Guide to Validating MET and PRMTs as Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the therapeutic potential of the MET receptor tyrosine kinase and Protein Arginine Methyltransferases (PRMTs), two distinct but significant targets in drug discovery, often surfacing in searches for arginine and methionine-related pathways.

For researchers and drug development professionals, the validation of a therapeutic target is a cornerstone of successful drug discovery. While the term "Arg-Met" as a distinct therapeutic entity is not established in current literature, it often emerges from inquiries into pathways involving arginine and methionine metabolism and signaling. This guide focuses on two well-defined and clinically relevant therapeutic targets that are central to these pathways: the MET receptor tyrosine kinase and Protein Arginine Methyltransferases (PRMTs). Both MET and PRMTs are implicated in various cancers and other diseases, making them subjects of intense research and therapeutic development.

This guide provides a comparative overview of the validation of MET and PRMTs as therapeutic targets, presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.

Comparative Analysis of Therapeutic Targets: MET vs. PRMTs

The MET receptor, encoded by the MET proto-oncogene, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1][2] Its ligand is the hepatocyte growth factor (HGF).[1][2] Dysregulation of the HGF/MET signaling pathway, through mechanisms like gene amplification, mutation, or overexpression, is a known driver in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and kidney cancer.[1][2][3]

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues within proteins.[4][5] This post-translational modification impacts numerous cellular processes, including signal transduction, RNA processing, DNA repair, and gene transcription.[4][5][6] The dysregulation of PRMT activity is linked to various diseases, particularly cancer, where they can influence tumor growth and survival.[5][6]

FeatureMET Receptor Tyrosine KinaseProtein Arginine Methyltransferases (PRMTs)
Target Type Receptor Tyrosine KinaseEnzymes (Methyltransferases)
Cellular Location Cell Surface (transmembrane)Primarily nucleus, also cytoplasm
Endogenous Ligand Hepatocyte Growth Factor (HGF)S-adenosylmethionine (SAM) - methyl donor
Primary Function Cell proliferation, survival, motility, embryogenesisPost-translational modification of proteins, gene regulation, signal transduction
Role in Cancer Oncogenic driver (amplification, mutation, overexpression)Often overexpressed, contributing to tumorigenesis and maintenance
Therapeutic Strategy Inhibition of kinase activity, blocking ligand-receptor interactionInhibition of enzymatic activity
Examples of Inhibitors Crizotinib, Capmatinib, Tepotinib (small molecules); Onartuzumab (monoclonal antibody)GSK3326595 (PRMT5 inhibitor), JNJ-64619178 (PRMT5 inhibitor)

Signaling Pathways: MET vs. PRMTs

The signaling cascades initiated by MET activation and the regulatory functions of PRMTs are distinct yet both contribute to cancer progression.

MET Signaling Pathway

Upon binding of HGF, the MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins.[7] This leads to the activation of several key pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[7][8]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2 GRB2/SOS MET->GRB2 PI3K PI3K MET->PI3K Invasion Invasion/ Metastasis MET->Invasion RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival

MET Signaling Pathway
PRMT Regulatory Network

PRMTs methylate a wide array of protein substrates, including histones and non-histone proteins. This methylation can alter protein function, localization, and interaction with other molecules. For instance, methylation of histone H4 at arginine 3 (H4R3) by PRMT1 is generally associated with transcriptional activation.

PRMT_Regulatory_Network SAM S-adenosyl- methionine (SAM) PRMTs PRMTs SAM->PRMTs Methyl Donor Histones Histones PRMTs->Histones TranscriptionFactors Transcription Factors PRMTs->TranscriptionFactors SplicingFactors Splicing Factors PRMTs->SplicingFactors SignalingProteins Signaling Proteins PRMTs->SignalingProteins GeneExpression Altered Gene Expression Histones->GeneExpression TranscriptionFactors->GeneExpression RNAProcessing RNA Processing SplicingFactors->RNAProcessing SignalTransduction Signal Transduction SignalingProteins->SignalTransduction

PRMT Regulatory Network

Performance of Therapeutic Alternatives: A Data-Driven Comparison

The clinical development of inhibitors targeting MET has led to approved therapies, particularly for NSCLC with MET exon 14 skipping mutations.[9][10] In contrast, PRMT inhibitors are in earlier stages of clinical investigation, with promising preclinical and early clinical data.[5][11]

MET Inhibitor Performance in NSCLC (METex14)
InhibitorTrial (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Capmatinib GEOMETRY mono-1 (II)Treatment-naïve68%12.4 months
Previously treated41%5.4 months
Tepotinib VISION (II)Treatment-naïve43%8.5 months
Previously treated43%10.9 months
Crizotinib PROFILE 1001 (I)Previously treated32%7.3 months[10]

Data compiled from multiple sources and clinical trial reports.

Preclinical Performance of a PRMT5 Inhibitor
InhibitorCell LineIC50 (nM)Effect
GSK3326595 Z-138 (Mantle Cell Lymphoma)8Inhibition of cell proliferation
A375 (Melanoma)>10,000No significant effect

Data is illustrative and compiled from preclinical studies.

Experimental Protocols for Target Validation

Validating a therapeutic target requires a series of robust experimental assays to demonstrate target engagement and downstream functional effects.

Experimental Workflow for Target Validation

Experimental_Workflow TargetID Target Identification BiochemAssay Biochemical Assay (e.g., Kinase Assay) TargetID->BiochemAssay CellAssay Cell-Based Assay (e.g., Viability) BiochemAssay->CellAssay TargetEngagement Target Engagement (e.g., CETSA) CellAssay->TargetEngagement InVivoModel In Vivo Model (e.g., Xenograft) TargetEngagement->InVivoModel ClinicalTrial Clinical Trials InVivoModel->ClinicalTrial

Experimental Workflow for Target Validation
Key Experimental Methodologies

1. MET Kinase Assay (Biochemical)

  • Objective: To determine the in vitro potency of a compound to inhibit MET kinase activity.

  • Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a substrate peptide by recombinant MET kinase in the presence of ATP.

  • Method:

    • Recombinant human MET kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (spiked with ³³P-ATP for radiometric detection).

    • The test compound is added at varying concentrations.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. PRMT Methyltransferase Assay (Biochemical)

  • Objective: To measure the ability of a compound to inhibit the enzymatic activity of a specific PRMT.

  • Principle: A radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a substrate.

  • Method:

    • Recombinant PRMT enzyme is incubated with a histone or peptide substrate (e.g., Histone H4).

    • S-adenosyl-L-[methyl-³H]-methionine is added as the methyl donor.

    • The test compound is added at various concentrations.

    • The reaction mixture is incubated to allow for methylation.

    • The reaction is stopped, and the methylated substrate is captured on a filter paper.

    • Unincorporated radiolabeled SAM is washed away.

    • The amount of tritium (B154650) incorporated into the substrate is measured by liquid scintillation counting.

    • IC50 values are determined from the dose-response curve.

3. Cell Viability Assay (Cell-Based)

  • Objective: To assess the effect of a MET or PRMT inhibitor on the proliferation and survival of cancer cells.

  • Principle: A colorimetric or luminescence-based assay (e.g., MTS or CellTiter-Glo®) that measures the metabolic activity of viable cells.

  • Method:

    • Cancer cells with known MET or PRMT dependency are seeded in 96-well plates.

    • After cell attachment, they are treated with serial dilutions of the inhibitor for a specified period (e.g., 72 hours).

    • A reagent (e.g., MTS or CellTiter-Glo®) is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells.

    • GI50 or IC50 values are determined from the dose-response curve.

4. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that the inhibitor binds to its intended target (MET or PRMT) within intact cells.[12]

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

  • Method:

    • Intact cells are treated with the inhibitor or vehicle control.

    • The cell suspension is heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]

Conclusion

The validation of MET and PRMTs as therapeutic targets exemplifies two distinct but equally important avenues in modern oncology drug development. MET, a cell surface receptor tyrosine kinase, has a well-established role as an oncogenic driver, with several targeted therapies now approved for clinical use. PRMTs, as enzymes modulating a wide array of cellular processes through post-translational modification, represent a newer class of therapeutic targets with significant potential.

For researchers and drug developers, the choice of which target to pursue depends on the specific disease context, the availability of tractable assays, and the competitive landscape. The experimental methodologies outlined in this guide provide a foundational framework for the rigorous validation of these and other novel therapeutic targets, ultimately paving the way for the development of new and effective medicines.

References

Arg-Met vs. Other Dipeptides: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of the dipeptide Arginyl-Methionine (Arg-Met) against other dipeptides. The comparison is based on available experimental data for various dipeptides and established structure-activity relationships in key functional assays relevant to drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows.

Antioxidant Activity

Antioxidant peptides play a crucial role in mitigating oxidative stress, a key factor in numerous pathological conditions. The capacity of dipeptides to scavenge free radicals is a critical measure of their antioxidant potential.

Data Presentation: Antioxidant Capacity of Various Dipeptides
DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Key Structural FeatureReference
This compound (Predicted) Peroxyl Radical ScavengingModerate to HighContains sulfur-containing Met and positively charged ArgInferred from[1][2]
Met-GlyPeroxyl Radical Scavenging~0.45C-terminal Methionine[1]
Gly-MetPeroxyl Radical Scavenging~0.36N-terminal Methionine[1]
Met-MetPeroxyl Radical ScavengingInfra-additive effectTwo Methionine residues[1]
Trp-MetPeroxyl Radical ScavengingAdditive effectTryptophan and Methionine[1]
Tyr-HisABTS Radical ScavengingSynergistic effectTyrosine and Histidine[1]
His-TyrABTS Radical ScavengingSynergistic effectHistidine and Tyrosine[1]

Note on this compound Prediction: Direct experimental data for the antioxidant activity of this compound was not found in the reviewed literature. However, based on structure-activity relationships, its potential activity can be inferred. Methionine-containing peptides are known to possess antioxidant properties, with the C-terminal position of methionine generally showing higher activity against peroxyl radicals.[1] The presence of arginine, a basic amino acid, can also contribute to the overall antioxidant capacity.[2] Therefore, this compound is predicted to exhibit moderate to high antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of peptides.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol (B129727) or ethanol, to a concentration that gives an absorbance of approximately 1.0 at 517 nm.[3][4]

  • Reaction Mixture: The dipeptide sample is dissolved in the same solvent. An aliquot of the sample solution is mixed with the DPPH working solution.[5]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[5][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_sample Prepare Dipeptide Sample prep_sample->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

DPPH Antioxidant Assay Workflow

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity

ACE inhibitors are crucial in the management of hypertension. Many bioactive peptides derived from natural sources exhibit ACE inhibitory properties.

Data Presentation: ACE Inhibitory Activity of Various Dipeptides
DipeptideIC50 (µM)Key Structural FeatureReference
This compound (Predicted) Potentially LowC-terminal hydrophobic Met and N-terminal positively charged ArgInferred from[7][8]
Val-TrpComparable to potent inhibitorsC-terminal Tryptophan[7]
Ala-Tyr37 (as mg/ml)C-terminal Tyrosine[9]
Val-Pro-Leu-C-terminal hydrophobic residue[10]
Ile-Pro-Pro-Proline-rich[7]
Val-Pro-Pro-Proline-rich[7]

Note on this compound Prediction: While direct IC50 values for this compound are not available, structure-activity relationship studies suggest its potential as an ACE inhibitor. Dipeptides with hydrophobic amino acids (like Methionine) at the C-terminus and positively charged amino acids (like Arginine) at the N-terminus are known to exhibit strong ACE inhibitory activity.[8] Therefore, this compound possesses structural features favorable for ACE inhibition.

Experimental Protocol: ACE Inhibition Assay

This assay measures the inhibition of ACE activity using the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

  • Reagents: Rabbit lung ACE, HHL, and the dipeptide inhibitor are prepared in a suitable buffer (e.g., borate (B1201080) buffer).[11][12]

  • Reaction Initiation: The dipeptide inhibitor is pre-incubated with the ACE solution. The reaction is initiated by adding the HHL substrate.[11]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[11][12]

  • Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid or sodium hydroxide.[11][12]

  • Quantification of Hippuric Acid (HA): The amount of hippuric acid produced from the cleavage of HHL by ACE is quantified. This is often done by extracting the HA with a solvent like ethyl acetate (B1210297) and measuring its absorbance at 228 nm, or by using HPLC for separation and quantification.[12][13]

  • Calculation: The percentage of ACE inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined.

Experimental Workflow: ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis pre_incubate Pre-incubate ACE with Dipeptide add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate quantify Quantify Hippuric Acid (HPLC/Spectrophotometry) terminate->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

ACE Inhibition Assay Workflow

Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Dipeptides with anti-inflammatory properties can modulate inflammatory pathways and offer therapeutic potential.

Data Presentation: Anti-Inflammatory Activity of Dipeptides
DipeptideCell LineAssayEffectKey Signaling PathwayReference
This compound (Predicted) Macrophages (e.g., RAW 264.7)Nitric Oxide (NO) InhibitionPotential InhibitionMAPK, NF-κB (inferred)Inferred from[14][15][16]
Met-Gln (MQ)PC12 cells (neuronal)Apoptosis InhibitionDecreased apoptosisp-JNK/Bax[17]
Various Plant-Derived PeptidesRAW 264.7 cellsNO, IL-6, TNF-α InhibitionReduced inflammatory mediatorsMAPK, NF-κB[14][15]

Note on this compound Prediction: Specific data on the anti-inflammatory activity of this compound is lacking. However, both arginine and methionine have been implicated in modulating inflammatory responses.[14][16] Arginine can influence the production of nitric oxide, a key inflammatory mediator, and regulate inflammatory pathways like NF-κB.[14] Methionine-containing peptides have also been shown to possess anti-inflammatory properties.[16] Therefore, this compound is predicted to have anti-inflammatory potential, likely through the modulation of MAPK and NF-κB signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a dipeptide to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[18][19]

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.[20]

  • Treatment: Cells are pre-treated with various concentrations of the dipeptide for a specific duration (e.g., 1 hour).[18]

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[18][19]

  • Incubation: The cells are incubated for 24 hours.[18][19]

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[18][21]

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway: Anti-Inflammatory Action of MQ Dipeptide

The dipeptide Met-Gln (MQ) has been shown to protect against ischemia-induced apoptosis by modulating the p-JNK/Bax signaling pathway.[17]

Anti_Inflammatory_Pathway Ischemia Ischemic Insult JNK JNK Activation Ischemia->JNK pJNK p-JNK (Phosphorylated JNK) JNK->pJNK Bax Bax Activation pJNK->Bax Apoptosis Neuronal Apoptosis Bax->Apoptosis MQ Met-Gln (MQ) Dipeptide MQ->pJNK Inhibits

MQ Dipeptide Signaling Pathway

Conclusion

This guide provides a comparative overview of the potential functional activities of the dipeptide this compound in relation to other dipeptides. While direct experimental data for this compound is currently limited, structure-activity relationship studies strongly suggest its potential as a bioactive peptide with antioxidant, ACE inhibitory, and anti-inflammatory properties. The presence of a positively charged arginine residue and a sulfur-containing methionine residue are key structural features that likely contribute to these activities. Further experimental validation is necessary to quantify the precise efficacy of this compound in these functional assays. The detailed protocols and visualized workflows provided herein offer a framework for conducting such investigations.

References

A Comparative Guide to Antibody Cross-Reactivity Against Arg-Met Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for its reliable application in research, diagnostics, and therapeutics. Cross-reactivity, the binding of an antibody to molecules other than its intended target, can lead to inaccurate experimental results, false positives in diagnostic assays, and off-target effects in therapeutic interventions. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the dipeptide sequence Arginine-Methionine (Arg-Met).

Antibodies targeting short linear epitopes, such as the this compound sequence, are particularly susceptible to cross-reactivity due to the small recognition motif. Even conservative amino acid substitutions in or around the epitope can significantly alter binding affinity.[1][2] For instance, the positively charged and bulky side chain of Arginine, and the hydrophobic, flexible side chain of Methionine present distinct physicochemical properties that an antibody's paratope recognizes. Substitutions with amino acids of different properties (e.g., replacing Arginine with a non-polar Alanine or a smaller basic Lysine; replacing Methionine with a more constrained Leucine) are likely to impact binding. Furthermore, post-translational modifications of Arginine, such as citrullination (the conversion of arginine to citrulline), can also abolish or induce antibody binding, highlighting the sensitivity of antibody recognition to subtle changes in the target sequence.[3][4][5]

This guide details key experimental protocols for quantifying such cross-reactivity, presents illustrative data in structured tables, and provides workflows to aid in the design and execution of these critical validation experiments.

Quantitative Analysis of Cross-Reactivity

A systematic evaluation of an antibody's binding to a panel of related but distinct peptides is crucial for characterizing its specificity. Below are illustrative data tables from key experimental techniques used to quantify cross-reactivity against a hypothetical anti-Arg-Met antibody.

Table 1: Competitive ELISA for Cross-Reactivity Assessment

This table illustrates how a competitive ELISA can be used to determine the concentration of various competitor peptides required to inhibit the binding of the anti-Arg-Met antibody to its target peptide by 50% (IC50). The percent cross-reactivity is calculated relative to the target peptide.

Competitor PeptideSequenceIC50 (nM)% Cross-Reactivity
Target Ac-Cys-Gly-Arg-Met-Gly-Gly-NH2 10 100%
Analog 1Ac-Cys-Gly-Ala -Met-Gly-Gly-NH25002%
Analog 2Ac-Cys-Gly-Arg-Ala -Gly-Gly-NH22504%
Analog 3Ac-Cys-Gly-Lys -Met-Gly-Gly-NH28012.5%
Analog 4Ac-Cys-Gly-Arg-Leu -Gly-Gly-NH21506.7%
Analog 5Ac-Cys-Gly-Arg-Nle -Gly-Gly-NH21208.3%
Unrelated PeptideAc-Cys-Gly-Gly-Gly-Gly-Gly-NH2>10,000<0.1%

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Analog Peptide) x 100

Table 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides detailed kinetic information about the antibody-peptide interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Peptide LigandSequenceka (1/Ms)kd (1/s)KD (M)
Target Ac-Cys-Gly-Arg-Met-Gly-Gly-NH2 1.5 x 10^5 1.5 x 10^-3 1.0 x 10^-8
Analog 1Ac-Cys-Gly-Ala -Met-Gly-Gly-NH22.1 x 10^41.1 x 10^-25.2 x 10^-7
Analog 2Ac-Cys-Gly-Arg-Ala -Gly-Gly-NH24.5 x 10^49.8 x 10^-32.2 x 10^-7
Analog 3Ac-Cys-Gly-Lys -Met-Gly-Gly-NH29.8 x 10^48.2 x 10^-38.4 x 10^-8
Analog 4Ac-Cys-Gly-Arg-Leu -Gly-Gly-NH26.7 x 10^49.1 x 10^-31.4 x 10^-7
Analog 5Ac-Cys-Gly-Arg-Nle -Gly-Gly-NH27.2 x 10^48.5 x 10^-31.2 x 10^-7
Unrelated PeptideAc-Cys-Gly-Gly-Gly-Gly-Gly-NH2No BindingNo BindingNo Binding
Table 3: Peptide Array Specificity Profile

A peptide array allows for the simultaneous screening of an antibody against thousands of different peptide sequences. The results are typically visualized as a heatmap, where the intensity of the signal corresponds to the strength of the antibody binding. This table summarizes the findings from a hypothetical peptide array experiment.

Peptide CategoryDescriptionBinding Signal (Normalized Intensity)
Target Peptide (this compound) Peptides containing the exact this compound sequence.0.95 - 1.00
Single Substitutions (Arg) Peptides with Arg replaced by other amino acids (e.g., Lys, Ala, Gln).0.05 - 0.20
Single Substitutions (Met) Peptides with Met replaced by other amino acids (e.g., Leu, Ile, Ala).0.10 - 0.30
Post-Translational Mods Peptides with citrullinated Arginine.< 0.01
Human Proteome Scan All other peptides from a human proteome library.< 0.01 (no significant off-target hits)

Experimental Protocols & Workflows

Detailed methodologies are essential for reproducible and reliable cross-reactivity assessment.

Competitive ELISA Protocol

Competitive ELISA is a robust method to quantify the specificity of an antibody against various analogs of its target peptide.[6]

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with the target peptide (e.g., 1-2 µg/mL of this compound peptide) in coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). Incubate overnight at 4°C.[7][8]

  • Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • In separate tubes, pre-incubate a constant, sub-saturating concentration of the anti-Arg-Met antibody with serial dilutions of the competitor peptides (target peptide and its analogs).

    • The concentration range for the competitor peptides should span from expected no inhibition to complete inhibition.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Incubation: Add the antibody/competitor peptide mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibodies.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate (e.g., TMB). Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance against the logarithm of the competitor peptide concentration. Determine the IC50 value for each peptide.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competition & Binding cluster_detection Detection p1 Coat Plate with Target Peptide (this compound) p2 Wash p1->p2 p3 Block Plate p2->p3 r1 Pre-incubate Antibody with Serial Dilutions of Competitor Peptides r2 Add Mixture to Plate p3->r2 r1->r2 r3 Wash r2->r3 d1 Add HRP-conjugated Secondary Antibody r3->d1 d2 Wash d1->d2 d3 Add Substrate (TMB) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance (450 nm) d4->d5 end End d5->end start Start start->p1

Workflow for Competitive ELISA.
Peptide Array Protocol

Peptide arrays provide a high-throughput method to screen antibody specificity against thousands of peptides simultaneously, making them ideal for identifying off-target binding.[9][10][11][12]

Methodology:

  • Array Blocking: Block the peptide microarray slide with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Briefly wash the slide with a wash buffer (e.g., PBST).

  • Primary Antibody Incubation: Incubate the array with the primary anti-Arg-Met antibody diluted in blocking buffer (e.g., 1-10 µg/mL) overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the slide extensively with wash buffer (e.g., 3 x 5 minutes).

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., Cy3- or Alexa Fluor 647-conjugated anti-IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the slide with wash buffer, followed by a final rinse with deionized water.

  • Drying: Dry the slide completely, for example, by centrifugation or under a stream of nitrogen.

  • Scanning: Scan the microarray slide using a high-resolution microarray scanner at the appropriate laser wavelength.

  • Data Analysis: Use microarray analysis software to quantify the fluorescence intensity of each peptide spot. Normalize the data and identify peptides with significant binding signals above the background.

Peptide_Array_Workflow start Start block Block Peptide Microarray start->block wash1 Wash block->wash1 incubate_primary Incubate with Anti-Arg-Met Antibody wash1->incubate_primary wash2 Wash incubate_primary->wash2 incubate_secondary Incubate with Fluorescent Secondary Antibody wash2->incubate_secondary wash3 Wash & Rinse incubate_secondary->wash3 dry Dry Slide wash3->dry scan Scan Microarray dry->scan analyze Analyze Data (Quantify Signal Intensity) scan->analyze end End analyze->end

Workflow for Peptide Array Analysis.
Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures real-time binding kinetics, providing precise data on the affinity and stability of antibody-antigen interactions.[13][14][15][16]

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Immobilize the anti-Arg-Met antibody onto the activated surface to a target density (e.g., ~1500 RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the antibody to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a series of dilutions of the competitor peptides (analytes) in a suitable running buffer (e.g., HBS-EP+). A zero-concentration sample (buffer only) should be included for double referencing.

  • Binding Assay (Kinetic Analysis):

    • Inject the prepared peptide solutions over the antibody-coated and reference flow cells at a constant flow rate (e.g., 30 µL/min).[17]

    • Monitor the association phase for a set time (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 600 seconds).[17]

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a low pH solution (e.g., glycine-HCl, pH 1.5) to remove the bound peptide.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "buffer only" injection data (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic constants (ka, kd) and the affinity (KD).

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Kinetic Assay Cycle cluster_analysis Data Analysis p1 Activate Chip Surface (EDC/NHS) p2 Immobilize Antibody p1->p2 p3 Deactivate Surface p2->p3 b1 Inject Peptide Analyte (Association) p3->b1 b2 Inject Buffer (Dissociation) b1->b2 b3 Regenerate Surface b2->b3 b3->b1 Repeat for each peptide concentration a1 Reference Subtraction b3->a1 a2 Fit Sensorgrams to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3 end End a3->end start Start start->p1

Workflow for Surface Plasmon Resonance.
Western Blot Protocol

Western blotting is used to confirm the specificity of an antibody against a target protein in a complex mixture, such as a cell lysate. It can be adapted to test for cross-reactivity by probing against lysates from cells overexpressing proteins with similar epitopes.[18][19][20][21][22]

Methodology:

  • Sample Preparation: Prepare protein lysates from cells expressing the target protein containing the this compound sequence and from control cells (or cells expressing proteins with potentially cross-reactive sequences). Determine protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Arg-Met antibody at an optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using an imager or X-ray film. A specific antibody should produce a single band at the expected molecular weight of the target protein. The absence of bands in control lysates indicates a lack of cross-reactivity with other proteins in that sample.

Conclusion

The rigorous assessment of antibody cross-reactivity is a critical step in the validation of any antibody, particularly those targeting short peptide sequences like this compound. A multi-pronged approach utilizing techniques such as competitive ELISA, peptide arrays, and SPR provides a comprehensive understanding of an antibody's specificity and potential off-target interactions. By employing the detailed protocols and data analysis frameworks presented in this guide, researchers can confidently characterize their anti-Arg-Met antibodies, ensuring the generation of reliable and reproducible data in their downstream applications.

References

Validating Arg-Met Binding Affinity: A Comparative Guide to Isothermal Titration Calorimetry and Fluorescence Anisotropy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between amino acids is crucial for understanding protein structure, function, and drug interactions. This guide provides a comparative overview of two powerful techniques, Isothermal Titration Calorimetry (ITC) and Fluorescence Anisotropy (FA), for validating the binding affinity of Arginine (Arg) and Methionine (Met).

While direct experimental data for the binding of free Arginine to free Methionine is not extensively documented in peer-reviewed literature, this guide presents generalized protocols and expected data for a weak peptide-amino acid interaction, which can be adapted for studying the Arg-Met interaction.

Quantitative Data Summary

For a hypothetical weak interaction between an arginine-containing peptide and a methionine analogue, the following table illustrates the type of quantitative data that can be obtained from ITC and FA.

ParameterIsothermal Titration Calorimetry (ITC)Fluorescence Anisotropy (FA)
Dissociation Constant (Kd) ~100 µM~120 µM
Binding Stoichiometry (n) 1.1Not directly determined
Enthalpy Change (ΔH) -5.2 kcal/molNot determined
Entropy Change (ΔS) 6.8 cal/mol·KNot determined

Experimental Methodologies

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][2] It is a label-free technique performed in solution.[3]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of an arginine-containing peptide (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of a methionine analogue (e.g., 500 µM) in the identical buffer.[4]

    • Degas both solutions to prevent bubble formation during the experiment.[3]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).[1]

    • The reference cell is filled with the dialysis buffer.

    • The sample cell is loaded with the arginine-containing peptide solution.

    • The injection syringe is filled with the methionine analogue solution.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the methionine analogue into the sample cell containing the arginine peptide.[4]

    • Allow the system to equilibrate between injections.

    • The heat change upon each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of the two molecules.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

    • The entropy change (ΔS) is then calculated from these values.

Fluorescence Anisotropy (FA)

FA measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a highly sensitive technique suitable for a wide range of affinities.[5]

Experimental Protocol:

  • Sample Preparation:

    • Synthesize or purchase a fluorescently labeled version of the arginine-containing peptide (e.g., with FITC).

    • Prepare a stock solution of the labeled peptide in a suitable binding buffer (e.g., 25 mM MES, 150 mM NaCl, 3 mM DTT, 0.05% Tween-20, pH 6.5).[6]

    • Prepare a series of dilutions of the unlabeled methionine analogue in the same buffer.

  • FA Measurement:

    • In a multi-well plate, mix a constant, low concentration of the fluorescently labeled arginine peptide (e.g., 10 nM) with the varying concentrations of the methionine analogue.[6]

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence anisotropy of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The change in fluorescence anisotropy is plotted against the concentration of the methionine analogue.

    • The resulting binding curve is fitted to a one-site binding model to determine the dissociation constant (Kd).

Visualizing the Workflows

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Arg_Peptide Arginine Peptide Solution Degas Degas Solutions Arg_Peptide->Degas Met_Analogue Methionine Analogue Solution Met_Analogue->Degas Load_Sample Load Arg-Peptide into Sample Cell Degas->Load_Sample Load_Titrant Load Met-Analogue into Syringe Degas->Load_Titrant Titration Perform Serial Injections Load_Sample->Titration Load_Titrant->Titration Raw_Data Raw Heat Data Titration->Raw_Data Binding_Isotherm Plot Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Kd, n, ΔH, ΔS Fit_Model->Thermo_Params

Figure 1. Workflow for Isothermal Titration Calorimetry.

FA_Workflow cluster_prep_fa Sample Preparation cluster_binding Binding Assay cluster_measurement FA Measurement cluster_analysis_fa Data Analysis Labeled_Arg Fluorescently Labeled Arg-Peptide Mix Mix Labeled Peptide and Analogue Labeled_Arg->Mix Unlabeled_Met Unlabeled Met-Analogue (Serial Dilution) Unlabeled_Met->Mix Incubate Incubate to Equilibrium Mix->Incubate Measure_Anisotropy Measure Fluorescence Anisotropy Incubate->Measure_Anisotropy Anisotropy_Data Anisotropy Values Measure_Anisotropy->Anisotropy_Data Binding_Curve Plot Binding Curve Anisotropy_Data->Binding_Curve Fit_Curve Fit to Binding Model Binding_Curve->Fit_Curve Kd_Value Determine Kd Fit_Curve->Kd_Value

Figure 2. Workflow for Fluorescence Anisotropy.

Comparison of Techniques

FeatureIsothermal Titration Calorimetry (ITC)Fluorescence Anisotropy (FA)
Principle Measures heat change upon bindingMeasures change in molecular rotation upon binding
Labeling Label-freeRequires fluorescent label on one partner
Information Kd, n, ΔH, ΔSKd
Throughput LowerHigher (plate-based)
Sample Consumption HigherLower
Sensitivity Best for Kd in the µM to nM rangeBest for Kd in the nM to pM range
Interferences Buffer mismatch, pH effectsAutofluorescence, light scattering

Conclusion

Both Isothermal Titration Calorimetry and Fluorescence Anisotropy are robust techniques for quantifying binding affinities. ITC offers the advantage of providing a complete thermodynamic signature of the interaction without the need for labeling. FA, on the other hand, is a more high-throughput and sensitive method, particularly for high-affinity interactions, but requires fluorescent labeling of one of the binding partners. The choice of technique will depend on the specific requirements of the study, including the expected affinity of the interaction, the availability of materials, and the desired level of thermodynamic detail. For a comprehensive validation of the this compound binding affinity, employing both techniques would provide complementary and corroborating data.

References

A Comparative Guide to c-Met Function: Unphosphorylated vs. Phosphorylated States

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor, a receptor tyrosine kinase (RTK), serves as a critical regulator of a multitude of cellular processes, including proliferation, motility, migration, and invasion.[1] Its activity is tightly controlled by a switch-like mechanism: the phosphorylation of specific tyrosine residues within its intracellular domain. This guide provides a detailed comparison of the c-Met receptor in its unphosphorylated (inactive) and phosphorylated (active) forms, supported by quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Functional Comparison: The On/Off Switch of c-Met Signaling

Unphosphorylated c-Met: The Resting State

In its basal, unphosphorylated state, the c-Met receptor exists as a monomer on the cell surface and is catalytically inactive or possesses very low basal kinase activity.[2][3] The intracellular juxtamembrane domain of the receptor plays a crucial role in this autoinhibition, ensuring that the kinase domain remains in an inactive conformation.[4][5] This resting state prevents the initiation of downstream signaling cascades in the absence of its specific ligand, Hepatocyte Growth Factor (HGF).[6] A key negative regulatory site in the juxtamembrane domain, Tyrosine 1003 (Y1003), can recruit the ubiquitin ligase c-Cbl when phosphorylated, leading to receptor internalization and degradation, thus providing a mechanism to terminate the signal.[1][7]

Phosphorylated c-Met: The Active Signaling Hub

The binding of HGF induces a dramatic conformational change, causing two c-Met receptor molecules to dimerize.[8][9] This dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation. The key activation event is the phosphorylation of two tyrosine residues, Y1234 and Y1235, within the kinase domain's activation loop.[1][10] This phosphorylation event stabilizes the active conformation of the kinase domain, leading to a substantial increase in its catalytic activity.[3][10]

Once activated, the kinase domain phosphorylates additional tyrosine residues in the C-terminal tail, primarily Y1349 and Y1356.[7] These newly phosphorylated residues create a multifunctional docking site for a host of adaptor proteins and signaling molecules, including Gab1, Grb2, SHC, PI3K, and PLCγ.[1][11] The recruitment of these effectors triggers the activation of multiple downstream signaling pathways that orchestrate the diverse biological responses attributed to c-Met.[6][12]

Signaling Pathway Visualization

The following diagram illustrates the activation of the c-Met signaling pathway, highlighting the transition from the unphosphorylated to the phosphorylated state and the subsequent engagement of downstream effectors.

Caption: c-Met signaling pathway activation and downstream effects.

Quantitative Data: Kinase Activity Comparison

Phosphorylation of the activation loop dramatically enhances the catalytic efficiency of the c-Met kinase domain. The following table summarizes the steady-state kinetic parameters for the unphosphorylated and phosphorylated forms of the enzyme.

ParameterUnphosphorylated c-MetPhosphorylated c-MetFold ChangeReference
Km for ATP 200 ± 38 µM60 ± 12 µM~3.3x lower[2][13]
Relative kcat 0.0651.0~15.4x higher[2][13]

Data derived from in vitro kinase assays using the catalytic domain of c-Met.

As the data indicates, the phosphorylated form of c-Met has a significantly lower Km for ATP, suggesting a higher binding affinity for its substrate.[2][13] More strikingly, its relative catalytic rate (kcat) is over 15 times higher than that of the unphosphorylated form, demonstrating a profound increase in enzymatic activity upon phosphorylation.[2][13]

Experimental Protocols

Determining the phosphorylation status of c-Met is fundamental to studying its activity. Western blotting and ELISA are two common and robust methods for this purpose.

Western Blot Analysis of c-Met Phosphorylation

This method allows for the visualization and semi-quantitative analysis of phosphorylated c-Met relative to the total c-Met protein in cell lysates.

a. Materials and Reagents:

  • Cell culture reagents

  • HGF (or other stimuli)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies: Rabbit anti-phospho-Met (Tyr1234/1235) and Mouse anti-total Met

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

b. Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Starve cells in serum-free media for several hours before stimulating with HGF for the desired time points.

  • Cell Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold supplemented RIPA buffer, scrape the cells, and collect the lysate.[14][15] Incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add SDS-PAGE loading buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Met and anti-total-Met) diluted in blocking buffer, typically overnight at 4°C.[14]

    • Wash the membrane three times for 10 minutes each with TBST.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

    • Wash the membrane again as in the previous step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Densitometry analysis can be used to quantify the ratio of phosphorylated c-Met to total c-Met.

Sandwich ELISA for Phosphorylated c-Met

This method provides a quantitative measurement of phosphorylated c-Met in cell lysates and is suitable for higher throughput analysis.

a. Principle: A capture antibody specific for total c-Met is coated onto a 96-well plate. Cell lysates are added, and the c-Met protein is captured. A detection antibody that specifically recognizes c-Met phosphorylated at Y1234/Y1235 is then added, followed by a conjugated secondary antibody and a colorimetric or fluorometric substrate.[16][17] The signal intensity is directly proportional to the amount of phosphorylated c-Met in the sample.[16]

b. Abbreviated Protocol (using a commercial kit, e.g., from Cell Signaling Technology or R&D Systems):

  • Prepare Cell Lysates: Treat and lyse cells as described for the Western blot protocol, ensuring the inclusion of phosphatase inhibitors.

  • Add Lysates to Plate: Add normalized cell lysates to the antibody-coated wells and incubate to allow the capture of total c-Met protein.[16][17]

  • Wash: Wash the wells multiple times with the provided wash buffer to remove unbound proteins.[18]

  • Add Detection Antibody: Add the phospho-specific detection antibody and incubate.[16][17]

  • Wash: Repeat the washing step.

  • Add Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.[16]

  • Wash: Repeat the washing step.

  • Develop and Read: Add the substrate and allow the color to develop. Stop the reaction and measure the absorbance or fluorescence using a microplate reader.[16][18] A standard curve should be run in parallel to quantify the results.[18]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for analyzing c-Met phosphorylation via Western blot.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Detection & Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., HGF) Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 6. Blocking (5% BSA) Transfer->Block Primary_Ab 7. Primary Antibody Incubation (Anti-p-Met / Anti-total-Met) Block->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Imaging & Densitometry Detection->Analysis Result 11. Ratio of p-Met / total Met Analysis->Result

Caption: Standard experimental workflow for Western blot analysis.

References

Validating the In Vivo Role of an Arg-Met Protein: A Comparison of Knockout Mouse Models and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the novel "Arg-Met protein," understanding its precise function within a living organism is paramount. In vivo validation provides the most physiologically relevant context, and the knockout (KO) mouse model has long been the gold standard for this purpose. This guide provides a detailed comparison of the constitutive knockout mouse model with key alternatives, offering experimental insights and data to help researchers select the most appropriate strategy for their validation studies.

The Constitutive Knockout (KO) Mouse Model

A constitutive or whole-body knockout mouse is engineered to have a specific gene—in this case, the gene encoding the this compound protein—made inoperative in every cell from the embryonic stage onwards.[1][2] The advent of CRISPR/Cas9 technology has dramatically accelerated the creation of these models, making the process more efficient and accessible than traditional methods that relied on embryonic stem (ES) cells.[3][4][5]

The fundamental principle involves creating a double-strand break in the target gene, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway. This repair process often introduces small insertions or deletions (indels) that cause a frameshift mutation, leading to a non-functional protein.[6]

Experimental Workflow

The generation of a knockout mouse using CRISPR/Cas9 is a multi-step process that begins with design and culminates in the analysis of a confirmed KO mouse line.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Embryo Manipulation cluster_2 Phase 3: Breeding & Validation A 1. Design sgRNA (single guide RNA) B 2. Synthesize sgRNA & Cas9 mRNA A->B C 3. Prepare Microinjection Mix B->C E 5. Microinject Mix into Zygotes C->E D 4. Harvest Zygotes from Donor Female D->E F 6. Implant Embryos into Surrogate Mother E->F G 7. Birth of Founder (F0) Mice F->G H 8. Genotype F0 Pups (Identify Mutant Alleles) G->H I 9. Breed F0 with Wild-Type to Produce F1 H->I J 10. Confirm Germline Transmission & Establish KO Line I->J

Caption: Workflow for generating a knockout mouse model using CRISPR/Cas9.

Experimental Protocols

Protocol 1: Generation of this compound KO Mice via CRISPR/Cas9 [6][7]

  • sgRNA Design: Use bioinformatics tools to design 2-3 sgRNAs targeting an early exon of the this compound gene. This maximizes the chance of creating a loss-of-function mutation. Ensure designs minimize potential off-target effects.[3]

  • Reagent Preparation: Synthesize the designed sgRNAs and Cas9 mRNA. Prepare a microinjection buffer (e.g., RNase-free TE buffer) that is free of particulates.

  • Microinjection Mix: Prepare the final injection mixture containing sgRNA(s) and Cas9 mRNA at optimized concentrations.[7]

  • Zygote Injection: Harvest fertilized zygotes from superovulated female mice. Microinject the CRISPR/Cas9 mix directly into the cytoplasm or pronucleus of the zygotes.[6][7]

  • Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.

  • Founder Identification: After birth, genotype the resulting pups (F0 generation) to identify individuals carrying the desired mutation.

Protocol 2: Genotyping of Founder Mice

  • Sample Collection: Collect a small tissue sample (e.g., tail snip or ear punch) from 2-3 week old pups.

  • DNA Extraction: Isolate genomic DNA from the tissue sample using a standardized kit.

  • PCR Amplification: Design PCR primers that flank the sgRNA target site in the this compound gene. Perform PCR to amplify this region from the extracted gDNA.

  • Mutation Analysis: Sequence the PCR product (Sanger sequencing) to identify the presence of indel mutations. Align the sequences from potential founder mice with the wild-type sequence to confirm the genetic modification.

  • Breeding: Breed confirmed F0 founder mice with wild-type mice to produce the F1 generation and confirm the mutation can be passed to offspring (germline transmission).[6]

Protocol 3: Metabolic Phenotyping - Glucose Tolerance Test (GTT) [8][9]

This protocol is based on the hypothesis that the this compound protein may have a role in glucose homeostasis.

  • Animal Preparation: Use age- and sex-matched this compound KO mice and wild-type littermate controls. Fast the mice for 6 hours prior to the test.[10]

  • Baseline Measurement: Take a baseline blood glucose reading from the tail vein using a standard glucometer.

  • Glucose Administration: Administer a bolus of glucose (typically 2g/kg body weight) via intraperitoneal (IP) injection.

  • Time-Course Measurement: Measure blood glucose levels at specific time points after injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]

  • Data Analysis: Plot the blood glucose concentration over time for both KO and wild-type groups. Calculate the area under the curve (AUC) for each group and perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in glucose tolerance.

Alternative In Vivo Validation Strategies

While powerful, the constitutive KO model is not always the ideal choice. Embryonic lethality (if the gene is essential for development) or complex compensatory mechanisms can obscure the gene's function in adult animals.[11][12]

A. Conditional Knockout (cKO) Models

Conditional knockouts allow for the deletion of a gene in a specific tissue or at a particular time in development.[1][2] This is most commonly achieved using the Cre-loxP system.[13]

  • Mechanism: A "floxed" mouse line is created where the target gene (this compound) is flanked by loxP DNA sequences. This line is then crossed with a second mouse line that expresses Cre recombinase (an enzyme that recognizes and cuts DNA at loxP sites) under the control of a tissue-specific or inducible promoter. In cells where Cre is active, the this compound gene is excised and knocked out.[2][13]

  • Advantages: Bypasses embryonic lethality, allows for the study of gene function in specific adult tissues, and provides temporal control over gene deletion.[12][13][14]

B. RNA Interference (RNAi) Knockdown
  • Mechanism: An shRNA sequence designed to target the this compound mRNA is delivered to the target tissue, often via a viral vector (e.g., AAV or lentivirus). Inside the cell, the shRNA is processed into siRNA, which becomes part of the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target mRNA.[15][17]

  • Advantages: Provides a faster and less expensive alternative to generating KO mouse lines, allows for transient or inducible knockdown, and can be targeted to specific tissues through localized vector delivery.[16]

  • Limitations: Knockdown is often incomplete, there is a risk of off-target effects where the shRNA silences other unintended genes, and the effect can be transient.[15][18]

Comparative Guide and Data

To illustrate how these models can elucidate protein function, consider a hypothetical signaling pathway for the this compound protein. A knockout of this compound would be expected to disrupt this pathway, leading to measurable downstream phenotypic changes.

G cluster_pathway Hypothetical this compound Signaling Pathway Ligand External Ligand Receptor Membrane Receptor Ligand->Receptor ArgMet This compound Protein (Target for KO) Receptor->ArgMet Activates KinaseA Kinase A ArgMet->KinaseA TF Transcription Factor KinaseA->TF Phosphorylates GeneExp Target Gene Expression (e.g., Metabolic Genes) TF->GeneExp Induces Response Cellular Response (e.g., Glucose Uptake) GeneExp->Response

Caption: Hypothetical signaling pathway involving the this compound protein.

Data Presentation: Comparison of In Vivo Models

The table below summarizes key quantitative and qualitative differences between the validation methods.

FeatureConstitutive KO (CRISPR)Conditional KO (Cre-loxP)shRNA Knockdown (in vivo)
Principle Permanent gene deletion in all cellsSpatiotemporally controlled gene deletionPost-transcriptional gene silencing
Effect Complete loss-of-functionTissue/time-specific loss-of-functionReduction of protein expression
Germline Transmission Stable and permanentStable and permanentNot applicable (somatic delivery)
Timeline to F1 ~4-6 months[3][19]>9 months (requires two lines)~1-2 months for vector prep & delivery
Embryonic Lethality Risk High, if gene is essential[12]Low, can be bypassed[13][14]Low
Specificity High for target geneHigh for target gene and cell typeModerate (risk of off-target effects)[18]
Complexity ModerateHigh (requires complex breeding)[11]Moderate (requires vector design/delivery)
Ideal Use Case Studying gene function throughout development and in all tissues when lethality is not a concern.[20]Studying genes that are embryonically lethal or have different functions in various tissues/life stages.[1]Rapidly assessing gene function in a specific adult tissue; when partial knockdown is sufficient.[16]
Decision-Making Framework

Choosing the right model is critical for experimental success. The following diagram outlines a logical approach to selecting the best validation strategy for the this compound protein.

G A Is the this compound gene essential for development? B Yes A->B Yes C No / Unknown A->C No / Unknown Res1 Use Conditional KO (cKO) B->Res1 D Is function tissue-specific or time-dependent? C->D E Yes D->E Yes F No D->F No E->Res1 G Is rapid validation needed with partial knockdown acceptable? F->G H Yes G->H Yes I No G->I No Res2 Use shRNA Knockdown H->Res2 Res3 Use Constitutive KO I->Res3

Caption: Decision-making guide for selecting an in vivo validation model.

References

Unraveling the Arginine-Methionine Partnership: A Comparative Guide to Computational Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between amino acid residues is paramount for accurate molecular modeling and rational drug design. The interaction between the positively charged arginine (Arg) and the sulfur-containing methionine (Met) residue, a cation-π like interaction, plays a significant role in protein structure and function. This guide provides a comprehensive comparison of computational models used to simulate Arg-Met interactions with available experimental data, offering insights into their accuracy and predictive power.

At a Glance: Computational vs. Experimental Insights

The accurate computational modeling of non-covalent interactions, such as the this compound pairing, is a complex challenge. Various computational methods, ranging from quantum mechanical (QM) calculations to more computationally efficient molecular mechanics (MM) force fields, are employed to predict the energetics and geometry of these interactions. Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide the ground truth for validating these computational models.

This guide delves into a comparative analysis, highlighting the strengths and limitations of different computational approaches in reproducing experimental observations. While direct experimental measurement of the binding energy for an isolated this compound pair is challenging, computational studies provide valuable estimates that can be benchmarked against experimental data from analogous systems and through the overall validation of the computational methods against a wide range of experimental observables.

Quantitative Comparison of Computational Models

Computational MethodModel SystemCalculated Interaction Energy (kcal/mol)Experimental Validation
Density Functional Theory (DFT)Arginine - Methionine Complex-20.43[1]While direct experimental validation for this specific value is not available, DFT methods have been benchmarked against experimental data for similar cation-π interactions, showing good agreement.[2]

Note: The negative sign indicates an attractive interaction.

High-Level Computational Approaches: A Glimpse into Quantum Chemistry

For the most accurate prediction of interaction energies, researchers often turn to high-level ab initio quantum chemical methods. One such benchmark method is the Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)).[2] While computationally expensive, this method provides a "gold standard" for calculating non-covalent interaction energies.

Studies on analogous cation-π interactions, such as between arginine and aromatic amino acids, have demonstrated excellent agreement between DLPNO-CCSD(T) calculations and experimental gas-phase thermochemical data.[2] This provides confidence in the ability of such high-level methods to accurately model the fundamental physics of the this compound interaction.

Molecular Mechanics Force Fields: Balancing Accuracy and Efficiency

For large-scale simulations of proteins and protein-ligand complexes, molecular mechanics (MM) force fields are the methods of choice due to their computational efficiency. Commonly used force fields include:

  • AMBER (Assisted Model Building with Energy Refinement): A widely used suite of force fields for biomolecular simulations.[3]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular and extensively validated force field for proteins, nucleic acids, and lipids.[4]

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields developed for condensed-phase simulations.[3]

The accuracy of these force fields in describing specific non-covalent interactions like the this compound pairing is a subject of ongoing research and refinement. Validation is typically performed by comparing simulation results with a wide range of experimental data, particularly from NMR spectroscopy.[3][4][5]

Experimental Protocols for Validation

The validation of computational models hinges on robust experimental data. Here are the fundamental protocols for the key experimental techniques used to study amino acid interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure, dynamics, and interactions of molecules in solution. For validating force fields, NMR-derived parameters such as scalar couplings (J-couplings), residual dipolar couplings (RDCs), and nuclear Overhauser effects (NOEs) are compared with the same parameters back-calculated from molecular dynamics simulations.[4][6]

General Experimental Protocol for Protein NMR:

  • Sample Preparation: The protein of interest is expressed and purified with isotopic labels (e.g., ¹⁵N, ¹³C) to enhance NMR sensitivity and resolution. The sample is then dissolved in a suitable buffer at a specific pH and temperature.

  • NMR Data Acquisition: A series of multi-dimensional NMR experiments (e.g., HSQC, HNCO, HNCACB) are performed on a high-field NMR spectrometer to assign the chemical shifts of the backbone and side-chain atoms.

  • Measurement of Structural Restraints:

    • J-couplings: Experiments are performed to measure scalar couplings, which provide information about dihedral angles.

    • RDCs: The protein is weakly aligned in a liquid crystalline medium, and RDC experiments are performed to obtain information about the orientation of inter-nuclear vectors relative to the magnetic field.

    • NOEs: NOESY experiments are conducted to measure through-space proton-proton distances, identifying residues that are in close proximity.

  • Structure Calculation and Comparison: The experimental restraints are used to calculate an ensemble of protein structures. For force field validation, these experimental parameters are compared directly to the average values obtained from a long molecular dynamics simulation.[3][4]

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of molecules in their crystalline state. This technique can reveal the precise geometry of this compound interactions within a protein structure.[7][8]

General Experimental Protocol for Protein X-ray Crystallography:

  • Crystallization: The purified protein is screened against a wide range of chemical conditions to induce the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein is then built into the electron density and refined to obtain the final atomic coordinates.

  • Analysis of Interactions: The refined crystal structure is analyzed to identify and characterize the geometry of this compound interactions, including distances and angles between the interacting groups.

Visualizing the Workflow and Interactions

To better understand the relationship between computational modeling and experimental validation, the following diagrams, generated using the DOT language, illustrate the key workflows and concepts.

experimental_validation_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation comp_model Select Computational Model (e.g., Force Field, QM) simulation Perform Molecular Simulation or Quantum Calculation comp_model->simulation comp_data Generate Computational Data (Energies, Structures, NMR Observables) simulation->comp_data comparison Compare Computational and Experimental Data comp_data->comparison experiment Perform Experiment (NMR, X-ray Crystallography) exp_data Obtain Experimental Data (Spectra, Structures, Restraints) experiment->exp_data exp_data->comparison refinement Refine Computational Model comparison->refinement Discrepancy validation Validate Model Accuracy comparison->validation Agreement refinement->comp_model

Caption: Workflow for validating computational models with experimental data.

arg_met_interaction Arginine Arginine Side Chain (Guanidinium Group) Interaction Cation-π Like Interaction Arginine->Interaction Positive Charge (Cation) Methionine Methionine Side Chain (Thioether Group) Methionine->Interaction Sulfur Atom (π-system analog)

References

A Head-to-Head Comparison of Arginine-Methionine (Arg-Met) Dipeptide Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of dipeptides such as Arginine-Methionine (Arg-Met) is a critical step in various applications, from drug discovery to fundamental biological studies. This guide provides a head-to-head comparison of the primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We will delve into the experimental protocols, present comparative quantitative data, and visualize the underlying chemical and biological pathways.

Comparison of Synthesis Methods

The choice of synthesis method for the this compound dipeptide depends on several factors, including the desired scale, purity requirements, and available resources. While chemical methods like SPPS and LPPS are widely used, enzymatic synthesis presents a greener and more specific alternative.

Parameter Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS) Enzymatic Synthesis
Principle Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1]Stepwise synthesis of the peptide in a homogenous solution, with purification after each step.[2][3]Use of enzymes, such as carboxypeptidases, to catalyze the formation of the peptide bond in an aqueous environment.[4]
Typical Yield Generally high, as excess reagents can be used to drive reactions to completion and are easily washed away.[2]Can be lower than SPPS due to losses during intermediate purification steps.[2]High yields have been reported for dipeptide synthesis, often in the range of 80-95% for related dipeptides.[2]
Purity High purity can be achieved, though deletion sequences can occur due to incomplete reactions.[5]High purity is achievable as intermediates are purified at each stage, allowing for better control over side reactions.[3]Very high purity and stereospecificity due to the nature of enzymatic catalysis.[4]
Reaction Time Can be automated and is relatively fast for short peptides.[6]More time-consuming due to the need for purification after each step.[6]Can vary depending on the enzyme and reaction conditions; for example, the synthesis of a related this compound derivative took 8 hours.[7]
Scalability Well-suited for laboratory-scale and moderate-scale synthesis.[6]More amenable to large-scale industrial production of short peptides.[6][8]Can be suitable for large-scale synthesis, especially with immobilized enzymes.[7]
Key Advantages Automation, high throughput, and simplified purification of the final product.[6]Scalability, cost-effectiveness for short peptides, and purification of intermediates.[8][9]High specificity (no racemization), mild reaction conditions, and environmentally friendly.[4]
Key Disadvantages Potential for aggregation, use of large excess of reagents, and challenges with difficult sequences.[9]Labor-intensive, less amenable to automation, and potential for lower overall yield.[6]Limited by enzyme availability and stability, and may require optimization of reaction conditions (pH, temperature).[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for each of the major this compound synthesis methods.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a typical manual Fmoc-based SPPS for the synthesis of this compound-NH2 on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Wash the resin thoroughly with DMF.

2. Methionine Coupling:

  • In a separate vessel, activate Fmoc-Met-OH (3 equivalents) with a coupling agent such as HCTU (3 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated methionine solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test to ensure the absence of free primary amines.

  • Wash the resin with DMF.

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF as described in step 1 to remove the Fmoc group from the newly coupled methionine.

  • Wash the resin with DMF.

4. Arginine Coupling:

  • Activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF. The Pbf group protects the arginine side chain.[10]

  • Add the activated arginine solution to the deprotected resin and agitate for 1-2 hours.

  • Confirm complete coupling with a Kaiser test and wash the resin with DMF.

5. Final Fmoc Deprotection:

  • Remove the final Fmoc group from the N-terminal arginine with 20% piperidine in DMF.

  • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

6. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolate the peptide by centrifugation and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry.

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol describes a classical solution-phase synthesis of this compound.

1. Protection of Amino Acids:

  • Protect the N-terminus of Arginine with a Boc group (Boc-Arg(NO2)-OH) and the C-terminus of Methionine as a methyl ester (H-Met-OMe). The Arginine side chain is protected with a nitro (NO2) group.[11][12]

2. Coupling Reaction:

  • Dissolve Boc-Arg(NO2)-OH (1 equivalent) and H-Met-OMe (1 equivalent) in a suitable solvent like DMF.

  • Add a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents), to the solution.

  • Stir the reaction mixture at room temperature overnight.

3. Work-up and Purification of Protected Dipeptide:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the resulting protected dipeptide (Boc-Arg(NO2)-Met-OMe) by column chromatography.

4. Deprotection:

  • Remove the Boc group by treating the protected dipeptide with an acid such as TFA in DCM.

  • The methyl ester can be removed by saponification with a base like sodium hydroxide.

  • The nitro group on the Arginine side chain can be removed by catalytic hydrogenation.

5. Final Purification:

  • Purify the final this compound dipeptide by recrystallization or chromatography.

Enzymatic Synthesis of this compound

This protocol is based on the synthesis of a closely related peptide, N-benzoyl-L-arginyl-L-methioninamide, using immobilized carboxypeptidase Y.[7]

1. Enzyme Immobilization:

  • Immobilize carboxypeptidase Y on a solid support, such as amino-silica, using a cross-linking agent like glutaraldehyde.[7]

2. Substrate Preparation:

  • Prepare a solution of the N-terminally protected arginine derivative (e.g., N-benzoyl-L-arginine ethyl ester) and the C-terminally protected methionine (e.g., L-methioninamide) in a suitable buffer (e.g., Tris-HCl).

3. Enzymatic Reaction:

  • Pack the immobilized enzyme into a column to create a packed-bed reactor.

  • Recirculate the substrate solution through the packed-bed reactor at a controlled temperature and pH.

  • Monitor the progress of the reaction by HPLC.

4. Product Isolation and Deprotection:

  • Once the reaction is complete, collect the product solution.

  • The N-benzoyl protecting group can be removed using another immobilized enzyme, such as trypsin.[7]

  • Purify the final dipeptide using chromatography.

Visualizing the Pathways

Chemical Synthesis Workflow

G General Workflow for Chemical Peptide Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Resin Support Deprotection1 N-terminal Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid (e.g., Met) Deprotection1->Coupling1 Deprotection2 N-terminal Deprotection Coupling1->Deprotection2 Coupling2 Couple Second Amino Acid (e.g., Arg) Deprotection2->Coupling2 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling2->Cleavage Purification_SPPS Purification (HPLC) Cleavage->Purification_SPPS AA1 Protected Amino Acid 1 (e.g., Arg) Coupling_LPPS Coupling in Solution AA1->Coupling_LPPS AA2 Protected Amino Acid 2 (e.g., Met) AA2->Coupling_LPPS Purification1_LPPS Purification of Protected Dipeptide Coupling_LPPS->Purification1_LPPS Deprotection_LPPS Deprotection Purification1_LPPS->Deprotection_LPPS Purification2_LPPS Final Purification Deprotection_LPPS->Purification2_LPPS mTOR_Pathway Simplified mTOR Signaling Pathway Activated by Arg and Met Arg Arginine mTORC1 mTORC1 Arg->mTORC1 activates Met Methionine Met->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

References

Safety Operating Guide

A Guide to the Safe Disposal of Arg-Met and Other Laboratory Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like Arg-Met (Arginyl-Methionine) is a critical component of laboratory safety and regulatory compliance. While specific safety data sheets (SDS) for every possible dipeptide may not be readily available, a comprehensive understanding of general peptide disposal protocols ensures a safe and responsible laboratory environment. This guide provides essential safety and logistical information for the proper disposal of this compound and other peptide-based laboratory waste.

General Principles of Peptide Waste Management

Peptides, including this compound, should be treated as laboratory chemical waste.[1] This precautionary approach is necessary because the toxicological properties of many novel or modified peptides have not been thoroughly investigated.[2][3] Therefore, it is imperative to avoid disposing of peptide solutions down the sink or in regular trash to prevent environmental contamination and accidental exposure.[1][4]

All waste materials contaminated with peptides, including unused solutions, contaminated personal protective equipment (PPE), and vials, must be collected in designated and clearly labeled hazardous waste containers.[1][4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations is mandatory for the final disposal of this waste.[4][5]

Quantitative Data on Peptide Waste

While specific quantitative hazard data for this compound is not available, the following table summarizes the general classification for laboratory peptide waste.

ParameterClassificationJustification
Waste Type Chemical WasteThe toxicological properties of many peptides are not fully known.[2][3]
Federal Waste Code Varies (Consult EHS)Dependent on solvents and other chemicals mixed with the peptide.[6][7]
State/Local Regulations VariesMust comply with local environmental protection and hazardous waste regulations.[4][5]
Hazard Characteristics Potentially ToxicPeptides are biologically active molecules; caution is advised.

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the detailed steps for the safe disposal of this compound and other peptide waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused lyophilized powder, empty vials, and contaminated lab supplies (e.g., weigh boats, spatulas), in a designated, leak-proof, and clearly labeled solid waste container.

    • The label should include "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, experimental solutions, and instrument rinsates, in a designated, leak-proof, and clearly labeled liquid waste container.

    • The container should be compatible with the solvents used (e.g., glass for organic solvents).

    • The label must clearly state "Hazardous Waste," list all chemical components (including solvents and buffers), their approximate concentrations, and the date.

  • Contaminated PPE:

    • Dispose of all contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, in a designated biohazard or chemical waste bag.[1]

2. Spill Management:

  • In the event of a spill of solid this compound powder, avoid raising dust.[8] Gently sweep the material and place it into a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid waste container.

  • Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.[4] For fine powders that can become airborne, a fume hood or biosafety cabinet should be used.[4]

3. Final Disposal:

  • Once the waste containers are full, seal them securely.

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4] They will ensure that the waste is transported to a licensed hazardous waste disposal facility.

Peptide Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of peptide waste in a laboratory setting.

Peptide_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Final Disposal start Peptide Waste Generated (Solid or Liquid) is_solid Is the waste solid? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No seal_container Securely Seal Container When Full solid_container->seal_container liquid_container->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the proper segregation and disposal of peptide waste.

References

Essential Safety and Handling Guide for Arg-Met (Arginyl-Methionine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Arg-Met. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesWear safety glasses with side shields or goggles.[3][4][5] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield or other full-face protection should be worn.[3][4][5]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended.[2] Consider double gloving, especially when handling the powdered form.[2][4]
Body Protection Laboratory Coat or Protective SuitA standard lab coat or work uniform is required.[1][3][4][5] For tasks with a higher risk of exposure, additional garments like sleevelets, aprons, or disposable suits should be used to avoid skin contact.[3][4][5]
Respiratory Protection Face Mask or RespiratorUse a face mask when working with fine powders to prevent inhalation.[2] In situations with significant dust generation, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.

1. Receiving and Inspection:

  • Upon receipt, verify that the package contents match the order.

  • Inspect the container for any signs of damage or leakage.

  • Confirm that any required temperature indicators show that proper transit conditions were maintained.[2]

2. Storage:

  • Store lyophilized (powdered) this compound in a cool, dry, and dark environment, typically at -20°C or below, to prevent degradation.[1][6]

  • Keep the vials in their original sealed containers until they are ready for use.[2]

  • Clearly label all containers with the compound name, concentration, and preparation date.[1]

3. Preparation and Handling:

  • Before use, allow the vial to equilibrate to room temperature for approximately 15-30 minutes to prevent condensation.[2]

  • Wipe the exterior of the vial with 70% isopropanol (B130326) to decontaminate the surface.[2]

  • Conduct all handling in a clean, controlled, and well-ventilated area, such as a fume hood or biosafety cabinet.[1][7]

  • Use high-purity water or recommended buffer solutions for reconstitution.[1]

  • Once reconstituted, solutions should be stored at 4°C or lower and protected from repeated freeze-thaw cycles.[1]

4. First Aid Measures:

  • If inhaled: Move the individual to fresh air. If symptoms occur, seek medical attention.[3]

  • In case of skin contact: Immediately wash the affected area with soap and water.[3][8] Remove contaminated clothing.

  • In case of eye contact: Flush the eyes with plenty of water.[3] If irritation develops and persists, get medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water and get medical attention if symptoms occur.[3][4]

5. Disposal Plan:

  • Dispose of unused or expired this compound as chemical waste in accordance with institutional and environmental regulations.[1]

  • Collect all waste materials in appropriately labeled chemical waste containers.[2]

  • Do not pour this compound solutions or reagents into public drains.[1]

  • Clean all contaminated surfaces and tools with appropriate disinfectants or solvents after use.[1]

Experimental Workflow for Handling this compound

ArgMet_Handling_Workflow cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Package Receive->Inspect Store Store at ≤ -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Decontaminate Decontaminate Vial Equilibrate->Decontaminate Reconstitute Reconstitute in Ventilated Area Decontaminate->Reconstitute Store_Solution Store Solution at ≤ 4°C Reconstitute->Store_Solution Use Use in Experiment Store_Solution->Use First_Aid First Aid Measures Available Use->First_Aid Collect_Waste Collect Chemical Waste Use->Collect_Waste Dispose Dispose per Regulations Collect_Waste->Dispose Clean Clean Work Area Dispose->Clean

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arg-Met
Reactant of Route 2
Arg-Met

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.